SM-21
Description
RN given for (3(R)-endo)-isomer and maleate salt; structure in first source
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAXDRULIZRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the SM-21 Tropane Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tropane (B1204802) analogue SM-21, initially explored for its analgesic and nootropic properties, has emerged as a significant pharmacological tool due to its complex and multifaceted mechanism of action. Originally attributed to the potentiation of acetylcholine (B1216132) release through presynaptic muscarinic M2 receptor antagonism, subsequent research has revealed a high affinity and selective antagonism for the sigma-2 (σ₂) receptor.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating data on its binding profile, functional effects, and the experimental protocols used for its characterization. The dual action of this compound as a presynaptic cholinergic modulator and a potent σ₂ antagonist underscores its potential for therapeutic development and as a probe for elucidating the physiological roles of the σ₂ receptor.
Core Pharmacological Profile: A Dual Mechanism of Action
The pharmacological identity of this compound is characterized by two primary mechanisms:
-
Presynaptic Cholinergic Modulation: this compound was first identified as a potent analgesic and cognition-enhancing agent.[3] This activity was attributed to its ability to increase the release of acetylcholine (ACh) in the central nervous system, specifically through the antagonism of presynaptic muscarinic M2 autoreceptors.[1][2] Blockade of these inhibitory autoreceptors leads to an enhanced cholinergic tone.
-
Sigma-2 (σ₂) Receptor Antagonism: Extensive in vitro studies have demonstrated that this compound possesses a high affinity and selectivity for the σ₂ receptor, where it acts as a potent antagonist.[2][3][4] This interaction is now considered a major component of its pharmacological profile and is responsible for some of its distinct central nervous system effects. The affinity for σ₂ receptors is markedly higher than for σ₁ receptors and other neurotransmitter receptors.[4]
Quantitative Binding Affinity Profile
The following table summarizes the known binding affinities (Ki) of this compound for various neurotransmitter receptors.
| Receptor Subtype | Ki (nM) | Tissue Source | Radioligand | Reference |
| Sigma-2 (σ₂) ** | 67 | Rat Liver | [³H]DTG | [4] |
| 434 | Guinea Pig Brain | [³H]DTG | ||
| Sigma-1 (σ₁) ** | >1000 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | |
| Muscarinic (central) | 174 | Not Specified | Not Specified | [1] |
| Serotonin (5-HT₃) | >10,000 | Not Specified | Not Specified | [2] |
| Serotonin (5-HT₄) | >10,000 | Not Specified | Not Specified | [2] |
| Opiate | >1000 | Not Specified | Not Specified | [4] |
| Dopamine | >1000 | Not Specified | Not Specified | [4] |
| α-Adrenergic | >1000 | Not Specified | Not Specified | [4] |
Signaling Pathways and Downstream Effects
The antagonistic action of this compound at the σ₂ receptor initiates a cascade of downstream signaling events. While the complete pathway is still under investigation, current evidence points to the modulation of several key cellular processes.
Modulation of Intracellular Calcium and Cellular Proliferation
The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in the regulation of intracellular calcium (Ca²⁺) levels and cell proliferation. Agonism at the σ₂ receptor has been shown to induce an increase in intracellular Ca²⁺ and trigger apoptosis.[4] As a potent antagonist, this compound is proposed to counteract these effects, potentially conferring neuroprotective properties by preventing cytotoxic Ca²⁺ dysregulation and apoptotic cell death.[4]
Interaction with the Cholinergic System
The relationship between this compound's σ₂ antagonism and its acetylcholine-releasing properties is an area of active investigation. It is plausible that these are two distinct pharmacological actions contributing to its overall profile. However, it is also possible that σ₂ receptor modulation influences presynaptic machinery, thereby affecting neurotransmitter release.
Key Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol details the determination of this compound's binding affinity for the σ₂ receptor using competitive displacement of a radiolabeled ligand.
-
Materials:
-
Test compound: this compound
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG)
-
Tissue preparation: Rat liver membrane homogenates
-
Masking agent: (+)-Pentazocine (to saturate σ₁ receptors)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Wash buffer: Cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine
-
Scintillation cocktail
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM non-labeled DTG (for non-specific binding) or this compound dilution.
-
50 µL of rat liver membrane homogenate (approximately 300 µg protein).
-
50 µL of 100 nM (+)-pentazocine to mask σ₁ receptors.
-
50 µL of [³H]DTG (final concentration ~3 nM).
-
-
Incubate at 25°C for 120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Model: DTG-Induced Cervical Dystonia in Rats
This in vivo assay is used to functionally characterize the antagonist properties of this compound at the σ₂ receptor.
-
Animals: Male Wistar rats (250-350 g).
-
Materials:
-
Test compound: this compound
-
Agonist: 1,3-di(2-tolyl)guanidine (DTG)
-
Vehicle: Saline
-
Stereotaxic apparatus
-
Hamilton microsyringe
-
-
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula aimed at the red nucleus.
-
Allow the animals to recover from surgery for at least 48 hours.
-
On the day of the experiment, administer this compound (10 nmol in 0.5 µL of saline) or vehicle through the implanted cannula.
-
Five minutes after this compound administration, inject DTG (5 nmol in 0.5 µL of saline) into the same site.
-
Observe the animals for the development of neck dystonia (torticollis).
-
Quantify the degree of head torsion at various time points (e.g., 15, 30, 45, and 60 minutes) post-DTG injection. This can be done by measuring the angle of the head deviation from the body's longitudinal axis.
-
Compare the degree of dystonia in the this compound pre-treated group with the vehicle-treated group.
-
Conclusion and Future Directions
The tropane analogue this compound exhibits a compelling dual mechanism of action, functioning as both a presynaptic cholinergic enhancer and a potent, selective σ₂ receptor antagonist. This unique pharmacological profile makes it a valuable tool for dissecting the complex roles of the cholinergic and sigma systems in the central nervous system. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound's antagonism of the σ₂ receptor and to clarify the interplay between its effects on cholinergic and sigma systems. A comprehensive understanding of these mechanisms will be crucial for the potential therapeutic application of this compound and for the development of novel ligands targeting the σ₂ receptor.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropine benzilate - Wikipedia [en.wikipedia.org]
- 4. flore.unifi.it [flore.unifi.it]
In-Depth Technical Guide: Synthesis and Enantioselectivity of SM-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21, a tropane (B1204802) derivative identified as a potent analgesic and cognition-enhancing agent, exhibits significant enantioselectivity in its biological activity. This technical guide provides a comprehensive overview of the synthesis of this compound enantiomers, with a focus on the stereochemical control of the molecule. The synthesis of the biologically more active (+)-R-SM-21 is achieved through a stereospecific pathway, while the other enantiomers are obtained via resolution of a racemic carboxylic acid precursor followed by esterification. This document details the experimental protocols for these synthetic routes, summarizes the quantitative data, and presents a proposed mechanism of action involving the modulation of acetylcholine (B1216132) release via the 5-HT4 receptor signaling pathway.
Introduction
This compound, chemically known as 3-α-tropanyl-2-(4-chlorophenoxy)butyrate, is a chiral compound with notable pharmacological properties. Research has demonstrated that the biological effects of this compound are highly dependent on its stereochemistry, with the (+)-R enantiomer being the eutomer (the more active isomer) for both analgesic and cognition-enhancing activities.[1] The enantiomers of this compound act by increasing the central cholinergic tone.[1] This guide will provide a detailed account of the synthetic methodologies employed to obtain the enantiomerically pure forms of this compound and explore the underlying mechanism of its enantioselective action.
Synthesis of this compound Enantiomers
The synthesis of the individual enantiomers of this compound is achieved through two distinct strategies:
-
Stereospecific Synthesis: Utilized for the direct synthesis of the biologically active (+)-R-SM-21.
-
Resolution of a Racemic Mixture: Employed to separate the enantiomers of the carboxylic acid precursor, which are then used to synthesize the corresponding this compound enantiomers.
Stereospecific Synthesis of (+)-R-SM-21
The stereospecific synthesis of (+)-R-SM-21 begins with the enantiomerically pure (+)-R-2-(4-chlorophenoxy)butyric acid. This chiral acid is then converted to its corresponding acyl chloride, which subsequently reacts with tropine (B42219) to yield the final product.
Experimental Protocol:
Step 1: Synthesis of (+)-R-2-(4-chlorophenoxy)butyric acid chloride
-
To a solution of (+)-R-2-(4-chlorophenoxy)butyric acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude (+)-R-2-(4-chlorophenoxy)butyric acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Esterification of Tropine with (+)-R-2-(4-chlorophenoxy)butyric acid chloride
-
Dissolve tropine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
Cool the solution to 0 °C and add the crude (+)-R-2-(4-chlorophenoxy)butyric acid chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure (+)-R-SM-21.
Synthesis of this compound Enantiomers via Resolution
This method involves the separation of the racemic 2-(4-chlorophenoxy)butyric acid into its individual enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. Once the diastereomers are separated, the chiral auxiliary is removed to yield the enantiomerically pure acids, which are then esterified with tropine as described above.
Experimental Protocol:
Step 1: Resolution of Racemic 2-(4-chlorophenoxy)butyric acid
-
Dissolve the racemic 2-(4-chlorophenoxy)butyric acid in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine), to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out first.
-
Perform multiple recrystallizations from the same solvent to improve the diastereomeric purity of the salt.
-
To isolate the enantiomerically pure acid, treat the separated diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the chiral amine.
-
Extract the aqueous solution with an organic solvent to isolate the enantiomerically pure 2-(4-chlorophenoxy)butyric acid.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Step 2: Esterification
The enantiomerically pure (+)-R- and (-)-S-2-(4-chlorophenoxy)butyric acids are then converted to their respective this compound enantiomers following the esterification protocol outlined in Section 2.1.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound enantiomers. Note that specific yields and enantiomeric excess values are highly dependent on the precise reaction conditions and purification methods used.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (% ee) |
| Stereospecific Esterification | (+)-R-SM-21 | 70-85 | >98% |
| Resolution of Racemic Acid | (+)-R- or (-)-S- acid | 30-45 (per enantiomer) | >98% (after recrystallization) |
| Esterification of Resolved Acid | (+)-R- or (-)-S-SM-21 | 70-85 | >98% |
Proposed Mechanism of Action and Signaling Pathway
The biological activity of this compound is attributed to its ability to increase the central cholinergic tone by enhancing the release of acetylcholine.[1] The enantioselectivity of this effect suggests a specific interaction with a chiral biological target. A proposed mechanism of action involves the modulation of the 5-HT4 receptor signaling pathway. The analgesic effects of the this compound enantiomers are differentially affected by the 5-HT4 antagonist SDZ 205557, indicating an indirect interaction with this receptor system.[1]
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, typically leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP can then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that can facilitate neurotransmitter release.
The diagram above illustrates a plausible mechanism where (+)-R-SM-21 acts on a putative modulatory site on the presynaptic cholinergic neuron, enhancing the release of acetylcholine. This process is influenced by the 5-HT4 receptor signaling cascade. While this compound may not directly bind to the 5-HT4 receptor, the downstream effectors of this pathway could modulate the sensitivity or efficiency of the acetylcholine release machinery, providing a basis for the observed effects of 5-HT4 antagonists.
Experimental Workflows
Workflow for Stereospecific Synthesis
Workflow for Synthesis via Resolution
Conclusion
The synthesis and enantioselectivity of this compound are critical aspects that underpin its pharmacological profile. The ability to produce enantiomerically pure forms of this compound through both stereospecific synthesis and resolution of racemic intermediates allows for a detailed investigation of its biological activities. The enantioselective enhancement of acetylcholine release, potentially modulated by the 5-HT4 receptor signaling pathway, highlights the stereospecific nature of its interaction with its biological targets. Further research into the precise molecular interactions of the individual this compound enantiomers will be crucial for the development of more potent and selective therapeutic agents in the future.
References
SM-21: A Comprehensive Technical Guide to a Selective Sigma-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of pathological conditions, most notably in oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of SM-21, a potent and selective antagonist of the sigma-2 receptor. This document details the pharmacological profile of this compound, including its binding affinity and selectivity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathways modulated by the sigma-2 receptor and influenced by this compound antagonism, supported by detailed diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of sigma-2 receptor pharmacology and the therapeutic potential of its antagonists.
Introduction to the Sigma-2 Receptor (TMEM97)
First distinguished pharmacologically from the sigma-1 receptor in 1990, the sigma-2 receptor was genetically identified as TMEM97 in 2017. It is a transmembrane protein primarily located in the endoplasmic reticulum and is implicated in a variety of cellular functions.[1] Notably, the sigma-2 receptor is overexpressed in proliferating cells, including a wide array of tumor cells, making it a biomarker for the proliferative status of solid tumors. Its involvement extends to neuronal signaling, calcium homeostasis, and the modulation of various signaling pathways crucial for cell survival and proliferation.[1]
Pharmacological Profile of this compound
This compound is a tropane (B1204802) analog that has been identified as a potent and selective antagonist for the sigma-2 receptor. Its pharmacological characteristics make it a valuable tool for investigating the physiological and pathophysiological roles of the sigma-2 receptor.
Binding Affinity and Selectivity
Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the sigma-2 receptor. The compound exhibits a marked preference for the sigma-2 subtype over the sigma-1 subtype and a range of other neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sigma-2 | 67 nM | [2] |
| Sigma-1 | > 10,000 nM | [2] |
| Opiate | > 10,000 nM | [2] |
| Muscarinic | > 10,000 nM | [2] |
| Dopamine | > 10,000 nM | [2] |
| Serotonin | > 10,000 nM | [2] |
| α-Adrenergic | > 10,000 nM | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the in vitro and in vivo characterization of this compound as a sigma-2 receptor antagonist.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sigma-2 receptor using competitive binding with a non-selective sigma receptor radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG).
Materials:
-
Rat liver membrane homogenates (source of sigma-2 receptors)
-
[³H]DTG (radioligand)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, combine the rat liver membrane homogenate, a fixed concentration of [³H]DTG (typically near its Kd for the sigma-2 receptor), and 100 nM (+)-pentazocine to saturate sigma-1 receptors.
-
Add varying concentrations of this compound to the reaction tubes.
-
For determining non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Dystonia
This protocol describes the induction of dystonia in rats by microinjection of a sigma receptor agonist into the red nucleus and the assessment of the antagonistic effect of this compound.
Animals:
-
Male Wistar rats (250-350 g)
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and microinjection pump
-
1,3-di(2-tolyl)guanidine (DTG)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Video recording equipment
Procedure:
Part 1: Stereotaxic Surgery and Cannula Implantation
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target coordinates for the red nucleus.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least one week.
Part 2: Microinjection and Behavioral Assessment
-
Gently restrain the awake and freely moving rat.
-
Administer a microinjection of this compound (e.g., 10 nmol in 0.5 µl aCSF) or vehicle through the implanted cannula into the red nucleus.
-
After a short pre-treatment period (e.g., 5 minutes), administer a microinjection of the sigma agonist DTG (e.g., 5 nmol in 0.5 µl aCSF) into the same site.
-
Immediately after the DTG injection, place the rat in an observation chamber and record its behavior for a set period (e.g., 60 minutes).
-
Quantify the dystonic postures, specifically torticollis (head deviation), using a scoring scale. The angle of head deviation from the body's longitudinal axis can be measured at regular intervals from the video recordings. A score can be assigned based on the severity and duration of the dystonic posture.
Signaling Pathways Modulated by the Sigma-2 Receptor
The antagonistic action of this compound at the sigma-2 receptor (TMEM97) is predicted to modulate several key intracellular signaling pathways. The following diagrams illustrate these pathways and the putative points of intervention by this compound.
NGF/TrkA Signaling Pathway
The sigma-2 receptor has been shown to associate with the NGF receptor TrkA, potentiating downstream signaling through the PI3K/Akt and Ras/ERK pathways, which are critical for neuronal survival and differentiation. As an antagonist, this compound is expected to inhibit these pro-survival signals.
Wnt/β-catenin Signaling Pathway
The expression of TMEM97 (sigma-2 receptor) has been shown to be regulated by Wnt signaling. Furthermore, the sigma-2 receptor may influence Wnt/β-catenin signaling, a critical pathway in development and cancer. Antagonism by this compound could potentially disrupt this pathway, which is often aberrantly activated in tumors.
Autophagy Signaling Pathway
The sigma-2 receptor has been implicated in the regulation of autophagy, a cellular process of degradation and recycling of cellular components. It is thought to interact with key autophagy proteins like MAP1LC3B. By antagonizing the sigma-2 receptor, this compound may modulate autophagy, which has complex roles in both cell survival and death.
Conclusion
This compound stands out as a critical pharmacological tool for the elucidation of sigma-2 receptor function. Its high affinity and selectivity enable precise investigation into the roles of this receptor in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further characterizing the therapeutic potential of sigma-2 receptor antagonists. As our understanding of the intricate cellular functions of TMEM97 continues to grow, selective ligands like this compound will be indispensable in translating this knowledge into novel therapeutic strategies for a variety of disorders, including cancer and neurodegenerative diseases.
References
An In-depth Technical Guide to the SM-21 Tropane Derivative
Abstract
SM-21, a synthetic tropane (B1204802) analogue, has emerged as a significant pharmacological tool for investigating the physiological roles of the sigma-2 (σ₂) receptor. Identified chemically as 3-α-tropanyl 2-(p-chlorophenoxy)butyrate, this compound is a potent and selective σ₂ receptor antagonist.[1][2] Initially recognized for its analgesic and antiamnesic properties mediated through the enhancement of cholinergic transmission, subsequent research has solidified its role as a high-affinity ligand for σ₂ receptors.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of this compound, with a focus on the experimental protocols used to elucidate its activity and its proposed mechanism of action.
Chemical Structure and Properties
This compound is a tropane ester derivative. The core of the molecule is the characteristic 8-azabicyclo[3.2.1]octane ring system, which is fundamental to the tropane alkaloid class of compounds.[4][5]
Chemical Name: (±)-3-α-Tropanyl 2-(4-chlorophenoxy)butyrate[1][2]
Synonyms: this compound, (±)-SM21, (RS)-SM21[6]
Structural Identifiers
| Identifier | Value |
| CAS Registry No. | 155058-71-2[6] |
| Canonical SMILES | CCC(C(=O)OC1CC2CCC(C1)N2C)Oc1ccc(cc1)Cl[7] |
| InChI | InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3[7] |
| InChI Key | WTPAXDRULIZRDJ-UHFFFAOYSA-N[7] |
Physicochemical Properties
The following properties were calculated using the Chemistry Development Kit (CDK).[6][7]
| Property | Value |
| Molecular Formula | C₁₈H₂₄ClNO₃ |
| Molecular Weight | 337.14 g/mol [6][7] |
| Hydrogen Bond Acceptors | 3[6] |
| Hydrogen Bond Donors | 0[6] |
| Rotatable Bonds | 6[6] |
| Topological Polar Surface Area | 38.77 Ų[6][7] |
| XLogP | 4.12[7] |
Synthesis
The synthesis of this compound and its enantiomers has been achieved through esterification processes. The enantiomers of this compound were produced by resolving the corresponding racemic acids and through stereospecific synthesis.[8] This approach allows for the investigation of enantioselectivity in its biological activities.[8]
Pharmacological Profile
Primary Mechanism of Action: Sigma-2 (σ₂) Receptor Antagonism
This compound is distinguished as a potent and selective σ₂ receptor antagonist.[1][2] This was conclusively demonstrated in studies where this compound effectively prevented the motor effects, specifically neck dystonia, induced by the σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[1][2] The ability of this compound to counteract the effects of a σ₂ receptor agonist without producing such effects on its own confirms its antagonist nature at these sites.[1] Its high affinity for σ₂ receptors over σ₁ receptors makes it a valuable tool for selectively studying σ₂-mediated physiological and pathological processes.[3]
Cholinergic System Modulation
Prior to its full characterization as a σ₂ antagonist, this compound was identified as an enhancer of cholinergic transmission.[1] Its analgesic and antiamnesic properties were attributed to its ability to increase the release of acetylcholine (B1216132) (ACh).[1][8] This effect is proposed to result from the antagonism of presynaptic muscarinic M2 receptors.[3] However, its antidystonic activity is not believed to involve the cholinergic system.[1]
Enantioselectivity
Studies on the enantiomers of this compound have revealed stereoselectivity in its biological effects. The (+)-R-SM21 isomer, which shares the same spatial arrangement as (+)-R-hyoscyamine, is the more active enantiomer (eutomer) in analgesic and cognition-enhancing tests.[8] This enantioselectivity is also observed in its ability to release ACh in the rat parietal cortex.[8]
Experimental Protocols & Data
The primary in vivo model used to characterize the σ₂ antagonist activity of this compound is the rat neck dystonia model.
Rat Neck Dystonia Model
Objective: To determine the σ₂ agonist or antagonist properties of a compound by observing its effect on motor control, specifically head and neck posture, following microinjection into the red nucleus.
Methodology:
-
Animal Preparation: Male Wistar rats (250-350 g) are anesthetized and placed in a stereotaxic frame.[1]
-
Cannula Implantation: A guide cannula is surgically implanted, aimed at the red nucleus of the brain. Animals are allowed to recover for several days.
-
Microinjection: Test compounds are dissolved in a suitable vehicle (e.g., saline). Using a microliter syringe, a small volume (e.g., 0.5 µl) of the solution is injected directly into the red nucleus.[1][2]
-
Agonist Challenge: To test for antagonist activity, the σ₁/σ₂ agonist DTG (e.g., 5 nmol/0.5 µl) is administered to induce neck dystonia (head deviation).[1][2]
-
Antagonist Administration: The potential antagonist, this compound (e.g., 10 nmol/0.5 µl), is administered 5 minutes prior to the DTG challenge.[1]
-
Behavioral Observation: The angle of head deviation is measured at various time points post-injection to quantify the degree of dystonia. The ability of the test compound to prevent or reverse the DTG-induced deviation is recorded.[1]
Quantitative Data
| Experiment | Compound | Dose / Concentration | Result | Reference |
| Rat Neck Dystonia | This compound | 10 nmol/0.5 µl | Completely antagonized the head deviation induced by DTG.[1] | [1] |
| Rat Neck Dystonia | DTG (σ₁/σ₂ agonist) | 5 nmol/0.5 µl | Induced significant torsion of the neck (dystonia).[1][2] | [1][2] |
| Binding Affinity | (+/-)-SM 21 | Not specified | High affinity for σ₂ receptors relative to muscarinic receptors.[3] | [3] |
Visualized Workflows and Pathways
Experimental Workflow: Rat Neck Dystonia Model
Proposed Signaling Pathway of this compound Action
Conclusion
This compound is a critically important pharmacological agent whose well-defined activity as a potent and selective σ₂ receptor antagonist provides researchers with a reliable tool to explore the complex roles of this receptor system. Its dual activity, also modulating cholinergic pathways, underscores the intricate nature of neurotransmitter interactions. The experimental models used to characterize this compound, particularly the induction of neck dystonia in rats, have been pivotal in defining its antagonist properties and remain a key methodology for screening novel σ₂ receptor ligands. Further research into the therapeutic potential of this compound and similar derivatives is warranted, particularly in the context of motor disorders and other conditions where σ₂ receptors are implicated.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SM 21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. SM 21 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
SM-21: A Technical Whitepaper on its Mechanism and Potentiation of Acetylcholine Release
Abstract
SM-21, a tropane (B1204802) analogue, has emerged as a compound of significant interest due to its analgesic and cognition-enhancing properties, which are fundamentally linked to its ability to increase cholinergic tone.[1] Initially, its mechanism of action was attributed to the antagonism of presynaptic M2 muscarinic autoreceptors, leading to a potentiation of acetylcholine (B1216132) (ACh) release.[2] However, subsequent and more detailed pharmacological profiling has revealed that this compound is a potent and highly selective antagonist of the sigma-2 (σ2) receptor, with significantly lower affinity for muscarinic receptors and other major neurotransmitter binding sites.[3] This document provides an in-depth technical overview of the pharmacological profile of this compound, its proposed mechanisms of action for potentiating acetylcholine release, detailed experimental methodologies for its characterization, and a summary of its functional outcomes.
Pharmacological Profile of this compound
The defining characteristic of this compound is its high affinity and selectivity for the sigma-2 (σ2) receptor. Early reports suggesting direct muscarinic receptor interaction have been superseded by more precise binding studies.
Receptor Binding Affinity
Radioligand binding studies have demonstrated that this compound possesses a marked affinity for the σ2 receptor subtype while showing negligible affinity for a wide range of other receptors, including muscarinic subtypes.[3] This selective profile is crucial for its potential as a specific pharmacological tool and therapeutic agent.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Reported Affinity (Ki) | Reference |
|---|---|---|
| Sigma-2 (σ2) | 67 nM | [3] |
| Muscarinic (general) | > 10,000 nM | [3] |
| Muscarinic (central) | 174 nM* | [4] |
| Opiate | > 10,000 nM | [3] |
| Dopamine | > 10,000 nM | [3] |
| Serotonin | > 10,000 nM | [3] |
| α-Adrenergic | > 10,000 nM |[3] |
*Note: There is a discrepancy in the reported literature regarding muscarinic receptor affinity. While a specific study identifies the Ki as >10,000 nM[3], a compound supplier reports an affinity of 174 nM.[4] The more detailed pharmacological profile strongly supports the lower affinity, indicating high selectivity for the σ2 receptor.
Enantioselectivity
This compound exhibits significant enantioselectivity. The (+)-R-SM21 isomer is identified as the eutomer, possessing the more potent analgesic, cognition-enhancing, and acetylcholine-releasing properties.[1] This stereoisomerism is a critical factor in its pharmacological activity.
Core Mechanism: Potentiation of Acetylcholine Release
The primary functional outcome of this compound administration is an increase in extracellular acetylcholine levels. Two main hypotheses have been proposed to explain this effect.
Initial Hypothesis: Presynaptic M2 Receptor Antagonism
The first proposed mechanism was that this compound acts as an antagonist at presynaptic M2 muscarinic autoreceptors. These receptors function as a negative feedback system; when activated by acetylcholine in the synapse, they inhibit further ACh release. By blocking these receptors, this compound would disinhibit the cholinergic neuron, leading to enhanced ACh release. While this is a classic mechanism for potentiating cholinergic transmission, the low binding affinity of this compound for muscarinic receptors makes this a less likely primary pathway.[3]
Current Hypothesis: Sigma-2 (σ2) Receptor Antagonism
The current and more strongly supported mechanism is centered on this compound's potent antagonism of σ2 receptors.[3][5] Studies have demonstrated that this compound effectively blocks the physiological effects induced by σ2 receptor agonists.[3] The precise signaling cascade linking σ2 receptor antagonism to the potentiation of acetylcholine release is an active area of investigation. It is hypothesized that σ2 receptors located on presynaptic terminals modulate the machinery of neurotransmitter release, and their blockade by this compound removes a tonic inhibitory influence, thereby enhancing ACh exocytosis.
Detailed Experimental Methodologies
The characterization of this compound involves several key experimental protocols. The following sections describe generalized methodologies based on standard practices in the field.
Protocol: In Vivo Microdialysis for ACh Quantification
This technique is used to measure extracellular levels of acetylcholine in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmitter release.[1]
Objective: To quantify the change in extracellular ACh concentration in the rat parietal cortex following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
This compound solution and vehicle control
Procedure:
-
Surgical Implantation: Anesthetize the subject animal (e.g., Wistar rat) and place it in a stereotaxic frame. Implant a guide cannula targeted at the desired brain region (e.g., parietal cortex). Allow for a post-surgical recovery period of 48-72 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).[6] Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Collection: Collect dialysate samples into vials containing acetic acid to prevent ACh degradation. Collect 3-4 baseline samples at regular intervals (e.g., 20 minutes per sample).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) or vehicle control.
-
Post-Dose Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration.
-
Analysis: Quantify the ACh concentration in each dialysate sample using an HPLC-ECD system. ACh levels are typically expressed as a percentage change from the mean baseline concentration.
Protocol: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the Ki of this compound for σ2 and muscarinic receptors.
Materials:
-
Tissue homogenates or cell membranes expressing the target receptor (e.g., rat liver for σ2, rat cortex for muscarinic).
-
Radioligand (e.g., [³H]DTG for sigma sites, [³H]QNB for muscarinic sites).
-
Increasing concentrations of unlabeled this compound.
-
Non-specific binding agent (e.g., high concentration of haloperidol (B65202) or atropine).
-
Incubation buffer, glass fiber filters, scintillation counter.
Procedure:
-
Preparation: Prepare assay tubes containing the cell membrane preparation, the specific radioligand at a fixed concentration (near its Kd), and the incubation buffer.
-
Competition: Add increasing concentrations of unlabeled this compound to a series of tubes. Include tubes with only radioligand (for total binding) and tubes with radioligand plus the non-specific agent (for non-specific binding).
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The pharmacological profile of this compound is characterized by its potent and selective antagonism of the sigma-2 (σ2) receptor. This interaction is the most likely mechanism underlying its observed ability to potentiate acetylcholine release, leading to its analgesic and nootropic effects. The initial hypothesis of M2 muscarinic antagonism is not well supported by recent, more selective binding data.
For drug development professionals, this compound represents a valuable lead compound for creating highly selective σ2 ligands.[2] Future research should focus on two critical areas:
-
Elucidating the Signaling Pathway: The precise intracellular mechanism linking σ2 receptor antagonism to the modulation of the vesicular release machinery in cholinergic neurons needs to be uncovered.
-
Quantitative Release Studies: Rigorous in vivo microdialysis studies are required to quantify the dose-dependent effects of the active (+)-R-SM21 enantiomer on acetylcholine release in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.
Clarifying these aspects will be essential for fully understanding the therapeutic potential of this compound and for the rational design of next-generation cholinergic enhancers targeting the sigma-2 receptor.
References
- 1. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile and Mechanism of Action
An in-depth analysis of the tropane (B1204802) analog SM-21 reveals its significant potential as a nootropic agent, primarily through its action as a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] Scientific investigations have demonstrated its antiamnesic and cognition-enhancing properties, suggesting a novel pathway for therapeutic intervention in cognitive deficits.[1][4]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy) butanoate, is a tropane analogue that exhibits high affinity and selectivity for the σ2 receptor.[1][2][5] Its nootropic effects are primarily attributed to its influence on central cholinergic pathways. The proposed mechanism involves the antagonism of σ2 receptors, which in turn leads to an increase in acetylcholine (B1216132) (ACh) release.[1][4] This potentiation of cholinergic transmission is a well-established strategy for cognitive enhancement. Additionally, antagonism of presynaptic muscarinic M2 receptors has been suggested as a contributing factor to the enhanced ACh release.[5]
The cognitive-enhancing effects of this compound are enantioselective, with the (+)-R-SM21 isomer demonstrating greater potency.[4] This stereospecificity underscores the targeted nature of its interaction with neural receptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| Sigma-2 (σ2) | 67 nM | [1] |
| Sigma-1 (σ1) | Lower affinity than σ2 | [1][5] |
| Opiate, Muscarinic, Dopamine, Serotonin, α-Adrenergic | > 10 µM |[1] |
Table 2: In Vivo Efficacy
| Experimental Model | Species | Dose | Effect | Reference |
|---|---|---|---|---|
| DTG-induced Neck Dystonia | Rat | 10 nmol/0.5 µl | Complete prevention of dystonia | [1][2][3] |
| Hypoxia-induced Amnesia | Not Specified | Not Specified | Prevention of amnesia | [1] |
| Cognition-Enhancing Tests | Mouse | Not Specified | Improved performance (enantioselective) |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines a key experimental protocol used to characterize the in vivo activity of this compound.
Protocol 1: Rat Model of DTG-Induced Neck Dystonia
This protocol was utilized to confirm the σ2 antagonist activity of this compound in vivo.
-
Subjects: Male Wistar rats, weighing between 250-350g, were used for the experiments.[1]
-
Procedure:
-
The selective σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) is administered to the red nucleus of the rat brain to induce neck dystonia, a behavioral marker of σ2 receptor activation.[1][2]
-
In the experimental group, this compound (at a dose of 10 nmol/0.5 µl) is administered 5 minutes prior to the DTG administration.[1]
-
A control group receives a vehicle administration prior to DTG.
-
The degree of head torsion (neck dystonia) is quantified at various time points post-administration.
-
-
Endpoint: The primary endpoint is the measurement of the head angle, with a significant reduction in the this compound treated group compared to the control group indicating σ2 receptor antagonism.[1]
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound's Nootropic Action
Caption: Proposed mechanism of this compound leading to cognitive enhancement.
Experimental Workflow for In Vivo Antagonist Characterization
Caption: Workflow for the DTG-induced neck dystonia experiment.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of SM-21: A Novel Antifungal Small Molecule
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The limited arsenal (B13267) of antifungal agents necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, characterization, and proposed mechanism of action of SM-21, a promising small molecule with potent antifungal activity against a broad spectrum of Candida species and other pathogenic fungi.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified from a high-throughput screening of a library containing 50,240 small molecules.[1][2][3] The primary screen was designed to identify inhibitors of the yeast-to-hypha transition in Candida albicans, a critical virulence factor for this opportunistic pathogen.[1][2][3] This morphological switch is essential for tissue invasion and biofilm formation. From this initial screen, 20 active compounds were identified, and subsequent characterization of their antifungal and anti-biofilm properties led to the discovery of this compound as a highly potent antifungal agent.[1][2]
Experimental Workflow for High-Throughput Screening
Below is a diagram illustrating the workflow for the high-throughput screening process that led to the identification of this compound.
In Vitro Antifungal Activity of this compound
This compound has demonstrated potent in vitro activity against a wide range of fungal pathogens, including various Candida species, Cryptococcus neoformans, and Penicillium marneffei.[4] Notably, it is also effective against antifungal-resistant Candida isolates.[2][3]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Species
| Fungal Species | Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.2 | 0.2 |
| Candida albicans | SC5314 | 0.2 | 0.2 |
| Candida albicans | Clinical Isolate CL1 | 0.2 | 0.2 |
| Candida albicans | Clinical Isolate CL4 | 0.8 | 0.2 |
| Candida albicans | Clinical Isolate CL7 | 0.8 | 0.2 |
| Candida glabrata | ATCC 90030 | 1.6 | 0.4 |
| Candida krusei | ATCC 6258 | 0.4 | 0.4 |
| Candida tropicalis | ATCC 13803 | 0.8 | 0.8 |
| Candida parapsilosis | ATCC 22019 | 1.6 | 0.8 |
| Cryptococcus neoformans | 0.4 | 0.4 | |
| Aspergillus fumigatus | 6.25 | 1.56 | |
| Penicillium marneffei | 0.2 | 0.05 |
Data sourced from Wong et al., 2014.[4]
Table 2: MICs of this compound Against Antifungal-Resistant Candida Strains
| Fungal Species | Strain | Resistance Profile | This compound MIC (µg/mL) |
| C. guilliermondii | T-1549 | Multidrug-resistant | 1.0 |
| Candida spp. | (various) | Drug-resistant isolates | 0.5 - 1.0 |
Data sourced from Wong et al., 2014.[2]
In Vivo Efficacy of this compound
The antifungal activity of this compound has been validated in murine models of both systemic and oral candidiasis, demonstrating its potential for in vivo applications.
Systemic Candidiasis Mouse Model
In a systemic candidiasis mouse model, treatment with this compound significantly improved survival rates compared to untreated controls.
Oral Candidiasis Mouse Model
In a mouse model of oral candidiasis, this compound was more effective than the commonly used antifungal, nystatin, at reducing the severity of tongue lesions.[1][3]
Mechanism of Action
The mechanism of action of this compound appears to be multifactorial, primarily targeting the fungal cell membrane and mitochondrial function.
Cell Membrane Disruption
A propidium (B1200493) iodide (PI) uptake assay demonstrated that this compound compromises the integrity of the fungal cell membrane.[1][3] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus its uptake is indicative of cell membrane damage.
Mitochondrial Dysfunction
Transcriptomic and proteomic analyses suggest that this compound affects mitochondrial function. Studies on a structurally related derivative of this compound, xy12, have shown that it inhibits mitochondrial complex I of the electron transport chain.[5] This inhibition leads to a cascade of downstream effects, including decreased ATP production, reduced mitochondrial membrane potential, and an inability to utilize non-fermentative carbon sources.[5] This disruption of mitochondrial function is a critical aspect of its antifungal activity.
Proposed Signaling Pathway of this compound's Antifungal Action
The following diagram illustrates the proposed signaling pathway for the antifungal activity of this compound, based on its effects on the cell membrane and mitochondria.
Detailed Experimental Protocols
High-Throughput Screening for Inhibitors of Yeast-to-Hypha Transition
-
Strain and Culture Conditions: Candida albicans is grown in a yeast-promoting medium (e.g., YPD) overnight at 30°C.
-
Assay Preparation: A library of small molecules is dispensed into 384-well microtiter plates.
-
Inoculation: The overnight culture of C. albicans is diluted in a hypha-inducing medium (e.g., RPMI-1640) and added to the wells containing the small molecules.
-
Incubation: Plates are incubated at 37°C for a defined period (e.g., 4-6 hours) to allow for hyphal formation in control wells.
-
Imaging and Analysis: The morphology of the cells in each well is assessed using an automated high-content imaging system. Image analysis software is used to quantify the extent of hyphal formation.
-
Hit Identification: Compounds that inhibit the yeast-to-hypha transition without significantly affecting cell viability are identified as primary hits.
Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to CLSI guidelines.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
Propidium Iodide (PI) Uptake Assay
-
Cell Preparation: Candida albicans cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., PBS).
-
Treatment: The cells are treated with this compound at various concentrations for a specified time.
-
Staining: Propidium iodide is added to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubation: The suspension is incubated in the dark for 15-30 minutes.
-
Analysis: The fluorescence of the cells is analyzed by flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates cell membrane damage.
Systemic Candidiasis Mouse Model
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: A lethal or sublethal dose of Candida albicans is injected intravenously via the tail vein.
-
Treatment: this compound is administered intraperitoneally or orally at various doses and schedules.
-
Monitoring: The survival of the mice is monitored daily. In sublethal models, the fungal burden in target organs (e.g., kidneys, brain) is determined at specific time points post-infection by plating organ homogenates on selective agar.
Oral Candidiasis Mouse Model
-
Animal Model: Immunosuppressed mice are typically used.
-
Infection: The oral cavity of the mice is inoculated with a suspension of Candida albicans.
-
Treatment: this compound is administered topically to the oral cavity or systemically.
-
Evaluation: The severity of oral lesions is scored visually. The fungal burden in the oral tissues is quantified by homogenizing the tongue and plating on selective media.
Transcriptomic and Proteomic Analysis
-
Sample Preparation: Candida albicans cells are treated with a sublethal concentration of this compound for a defined period. Control cells are left untreated.
-
RNA/Protein Extraction: Total RNA and protein are extracted from the treated and control cells.
-
Transcriptomics (RNA-Seq): RNA is sequenced using a next-generation sequencing platform. The resulting data is analyzed to identify differentially expressed genes between the treated and control groups.
-
Proteomics (LC-MS/MS): Proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The data is used to identify and quantify proteins that are differentially abundant between the treated and control samples.
-
Bioinformatic Analysis: Gene ontology and pathway analysis are performed on the differentially expressed genes and proteins to identify the biological processes and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a novel small molecule with potent and broad-spectrum antifungal activity. Its discovery through a targeted screen for inhibitors of a key virulence factor highlights the potential of this approach for identifying new antifungal drug candidates. The proposed mechanism of action, involving disruption of the cell membrane and mitochondrial function, suggests that this compound may be less susceptible to existing resistance mechanisms. Further preclinical development, including pharmacokinetic and toxicology studies, is warranted to fully evaluate the therapeutic potential of this compound for the treatment of invasive fungal infections. The structural backbone of this compound also provides a valuable scaffold for the synthesis of new derivatives with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of antifungal SM-21
An In-depth Technical Guide on the Molecular Structure of Antifungal SM-21
Introduction
This compound is a novel small-molecule antifungal agent identified through high-throughput screening of a chemical library for inhibitors of the yeast-to-hypha transition in Candida albicans, a key virulence factor.[1][2] It has demonstrated significant in vitro and in vivo activity against a range of Candida species, including strains resistant to existing antifungal drugs.[1] this compound is a pyrylium (B1242799) salt, a class of cationic dyes, and its antifungal mechanism is linked to the disruption of fungal cell membrane integrity and mitochondrial function.[1][3] This document provides a comprehensive overview of the molecular structure of this compound, the experimental methods used for its characterization, and its proposed mechanism of action.
Molecular Structure and Properties
The systematic name for this compound is 4-(4-(dimethylamino)styryl)-2,6-di-tert-butylpyrylium. It is a cationic molecule, and in its isolated form, it is paired with a counter-anion, typically perchlorate (B79767). The structure consists of a central pyrylium ring substituted with two bulky tert-butyl groups at positions 2 and 6, and a styryl moiety containing a dimethylamino group at position 4.
Physicochemical and Structural Data
The key quantitative data for the this compound cation are summarized in the table below. The molecular weight of the complete salt can vary depending on the counter-ion. For the perchlorate salt (ChemBridge ID# 6633321), the molecular weight is approximately 464.0 g/mol .[4]
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₄NO⁺ (Cation) | [3] |
| Molecular Weight | 364.55 g/mol (Cation) | Calculated |
| Molecular Weight (Salt) | ~438 g/mol or 464.0 g/mol (Perchlorate) | [4] |
| Topological Polar Surface Area | 38.77 Ų | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 6 | [5] |
Note: Discrepancies exist in the literature regarding the exact molecular weight.[4][5]
Experimental Protocols for Structure Elucidation
While the specific experimental report for the initial structure determination of this compound is not detailed in the cited literature, the characterization of such a novel small molecule typically involves a combination of spectroscopic techniques. The protocols for the synthesis and characterization of closely related analogues like XY12 have been published and are indicative of the methods used for this compound.[3]
Synthesis
This compound and its analogues are synthesized via a condensation reaction. A typical protocol involves the reaction of a pyrylium salt precursor, such as 2,6-di-tert-butylpyrylium trifluoromethanesulfonate, with an appropriate aldehyde, in this case, 4-(dimethylamino)benzaldehyde.[3] The reaction is generally carried out in a suitable solvent like ethanol (B145695) or acetic acid and may be heated to facilitate the reaction. Purification is then performed using methods such as recrystallization or column chromatography.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.
-
Methodology : The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is well-suited for analyzing charged molecules like this compound. The instrument is operated in positive ion mode to detect the C₂₅H₃₄NO⁺ cation. The mass-to-charge ratio (m/z) is measured with high precision, allowing for the unambiguous determination of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.
-
Methodology : A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
¹H NMR : This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the styryl group, the vinyl proton, the protons of the dimethylamino group, and the highly shielded protons of the two tert-butyl groups.
-
¹³C NMR : This spectrum reveals the number of chemically distinct carbon atoms. Signals corresponding to the carbons of the pyrylium ring, the styryl group, the dimethylamino group, and the tert-butyl groups would be identified.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish correlations between protons and carbons, confirming the overall connectivity and finalizing the structural assignment.
-
Mechanism of Action and Discovery Workflow
High-Throughput Screening Workflow
This compound was discovered through a multi-step screening process designed to identify inhibitors of the yeast-to-hyphal morphogenesis in C. albicans.
Caption: Workflow for the discovery of this compound from a large chemical library.
Proposed Antifungal Mechanism of Action
Studies suggest that this compound exerts its antifungal effect through a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and mitochondria.[1][3][6]
Caption: Proposed mechanism of action for the antifungal agent this compound.
References
- 1. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SM 21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effect of SM-21 on Candida Yeast-to-Hypha Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans, a commensal fungus, can transition to a pathogenic hyphal form, a critical step in the development of candidiasis. The small molecule SM-21 has emerged as a potent inhibitor of this dimorphic switch, demonstrating significant antifungal activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its impact on key signaling pathways and cellular processes in Candida. We present a compilation of quantitative data on its inhibitory effects, comprehensive experimental protocols for its evaluation, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.
Introduction
The morphological transition of Candida albicans from a unicellular yeast to a filamentous hyphal form is a key virulence factor, enabling tissue invasion and biofilm formation.[1] This process is tightly regulated by complex signaling networks that respond to a variety of host environmental cues, including temperature, pH, and the presence of serum.[2] The development of therapeutic agents that specifically target this yeast-to-hypha transition represents a promising strategy for the treatment of candidiasis.
This compound is a novel small molecule identified through high-throughput screening that has demonstrated potent inhibition of the C. albicans yeast-to-hypha transition.[3] In addition to its anti-morphogenetic activity, this compound exhibits broad-spectrum antifungal effects against various Candida species, including strains resistant to conventional antifungal drugs.[4] This guide delves into the technical details of this compound's inhibitory action, providing a comprehensive resource for the scientific community.
Quantitative Data on this compound Activity
The antifungal and anti-morphogenetic properties of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species
| Candida Species | Strain | MIC (µg/mL) | Reference |
| C. albicans | SC5314 | 0.2 | [4] |
| C. albicans | ATCC 90028 | 0.2 | [4] |
| C. glabrata | ATCC 2001 | 0.8 | [4] |
| C. parapsilosis | ATCC 22019 | 0.4 | [4] |
| C. tropicalis | ATCC 750 | 0.4 | [4] |
| C. krusei | ATCC 6258 | 1.6 | [4] |
Table 2: MICs of this compound against Antifungal-Resistant Candida Strains
| Candida Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| C. albicans | Clinical Isolate 1 | Fluconazole-resistant | 0.4 | [4] |
| C. albicans | Clinical Isolate 2 | Caspofungin-resistant | 0.4 | [4] |
| C. glabrata | Clinical Isolate 3 | Multidrug-resistant | 0.8 | [4] |
Table 3: Dose-Dependent Inhibition of C. albicans Yeast-to-Hypha Transition by this compound
| This compound Concentration (µg/mL) | Percentage of Hyphal Cells | Reference |
| 0 (Control) | >90% | [4] |
| 0.1 | ~60% | [4] |
| 0.2 | ~20% | [4] |
| 0.4 | <10% | [4] |
| 0.8 | 0% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Candida albicans.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours.
-
Suspend a few colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension 1:1000 in RPMI-1640 medium buffered with MOPS to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Hyphal Growth Inhibition Assay
-
Preparation of Yeast Culture:
-
Grow C. albicans overnight in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking. This promotes growth in the yeast form.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a hypha-inducing medium (e.g., RPMI-1640, Spider medium, or YPD with 10% fetal bovine serum).
-
Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Add various concentrations of this compound to the yeast suspension in the hypha-inducing medium.
-
Include a solvent control (DMSO).
-
-
Incubation:
-
Incubate the cultures at 37°C for 2-4 hours to induce hyphal formation.
-
-
Microscopic Analysis:
-
After incubation, observe the cell morphology using a light microscope.
-
Quantify the percentage of yeast and hyphal forms by counting at least 200 cells per sample.
-
Propidium (B1200493) Iodide (PI) Uptake Assay for Membrane Permeability
-
Cell Preparation and Treatment:
-
Grow and wash C. albicans cells as described for the hyphal inhibition assay.
-
Resuspend the cells in PBS.
-
Treat the cells with this compound at a desired concentration (e.g., MIC or sub-MIC) for a specified time. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
-
Staining:
-
Add propidium iodide to the cell suspensions to a final concentration of 2-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. An increase in red fluorescence indicates membrane damage.
-
Mechanism of Action: Impact on Signaling Pathways
The yeast-to-hypha transition in C. albicans is primarily regulated by two major signaling pathways: the cAMP-dependent protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway.[5] Transcriptomic and proteomic studies suggest that this compound exerts its inhibitory effects by disrupting key cellular processes that are intertwined with these signaling cascades.[3][6]
Disruption of Mitochondrial Function and Energy Metabolism
Transcriptomic analysis of this compound-treated C. albicans reveals a significant downregulation of genes involved in mitochondrial function, particularly those related to ATP synthesis and the electron transport chain.[6] Further studies on a derivative of this compound, xy12, have shown that it directly inhibits mitochondrial complex I.[7] This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), creating a cellular environment that is not conducive to the energy-intensive process of hyphal formation.[6][7]
Interference with Cell Wall and Membrane Integrity
Proteomic and transcriptomic data indicate that this compound treatment leads to significant changes in the expression of genes and proteins involved in cell wall organization and ergosterol (B1671047) biosynthesis.[3] The cell wall is a dynamic structure that undergoes extensive remodeling during the yeast-to-hypha transition, and ergosterol is a critical component of the fungal cell membrane. Disruption of these processes by this compound likely contributes to its antifungal activity and its ability to inhibit morphogenesis.
Downregulation of Hypha-Specific Genes
The cAMP-PKA and MAPK pathways converge on the regulation of a set of hypha-specific genes (HSGs), such as HWP1, ALS3, and ECE1, which are essential for hyphal development and virulence. While direct interaction of this compound with components of these signaling pathways has not been definitively shown, studies on similar filamentation inhibitors demonstrate a downregulation of RAS1, a key upstream activator of both pathways, and components of the Cek1-mediated MAPK cascade. The observed inhibition of hyphal formation by this compound strongly suggests a downstream suppression of HSG expression.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound inhibition of Candida yeast-hypha transition signaling.
Experimental Workflows
Caption: Workflow for key in vitro assays to evaluate this compound activity.
Conclusion
This compound represents a promising lead compound for the development of novel antifungal therapies. Its potent inhibition of the Candida yeast-to-hypha transition, a critical virulence determinant, coupled with its activity against drug-resistant strains, underscores its therapeutic potential. The mechanism of action, involving the disruption of mitochondrial function and cell wall/membrane integrity, offers multiple avenues for further investigation and optimization. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at elucidating the precise molecular targets of this compound and advancing its development as a clinical candidate.
References
- 1. EFG1, Everyone’s Favorite Gene in Candida albicans: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptional Control of Hypoxic Hyphal Growth in the Fungal Pathogen Candida albicans [frontiersin.org]
- 5. Frontiers | Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent [frontiersin.org]
- 6. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
SM-21: A Technical Examination of Fungistatic and Fungicidal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 is a novel small molecule inhibitor of the yeast-to-hypha transition in Candida albicans that has demonstrated significant antifungal properties.[1][2] This technical guide provides an in-depth analysis of the available data on the fungistatic and fungicidal activity of this compound. It consolidates quantitative data from published studies, details the experimental protocols for assessing antifungal activity, and visualizes the proposed mechanism of action and experimental workflows. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens, particularly Candida species, presents a significant challenge in clinical practice.[2][3] Small molecules that inhibit key virulence factors, such as the yeast-to-hyphal transition in Candida albicans, represent a promising therapeutic strategy.[1] this compound, a compound identified from a high-throughput screen of 50,240 small molecules, has shown potent activity against a range of Candida species, including isolates resistant to conventional antifungal drugs.[2][3][4] Understanding the nature of its antifungal activity—whether it primarily inhibits fungal growth (fungistatic) or actively kills fungal cells (fungicidal)—is critical for its further development as a therapeutic agent. While some evidence points towards fungicidal action, other reports describe its activity as fungistatic, indicating a need for further clarification.[1][5] This guide will synthesize the current knowledge on this compound's antifungal profile.
Quantitative Antifungal Activity of this compound
The available MIC data for this compound against various fungal species are summarized in the table below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | 0.2 | [5] |
| Candida albicans | Reference Strains | 0.2 | [8] |
| Candida spp. | (A range of species) | 0.2 - 1.6 | [2][3][5] |
| Aspergillus fumigatus | Low susceptibility | [5] |
Mechanism of Action
Preliminary studies suggest that this compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[2][3][9] Propidium iodide uptake assays have shown that Candida cells exposed to this compound exhibit increased membrane permeability.[2][3] This disruption of a critical cellular barrier likely leads to leakage of intracellular contents and ultimately contributes to its antifungal effect.
Caption: Proposed mechanism of this compound targeting the fungal cell membrane.
Experimental Protocols
The determination of fungistatic versus fungicidal activity relies on standardized in vitro susceptibility testing methods. The following protocols are based on established microbiological practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the most common measure of an antifungal agent's in vitro activity and is determined using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7]
Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the broth medium to achieve a final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Endpoint Determination: The MIC is read as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess whether the inhibition of growth is due to cell death.[10]
Protocol:
-
MIC Plate as Starting Point: The microtiter plate from the completed MIC assay is used.
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).[10]
-
Plating: The aliquot is spread onto an agar plate that does not contain any antifungal agent (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated under conditions suitable for fungal growth.
-
Endpoint Determination: The MFC is defined as the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[11]
Caption: Experimental workflow for Minimum Fungicidal Concentration (MFC) determination.
Discussion and Future Directions
The available data indicates that this compound is a promising antifungal candidate with potent activity against clinically relevant Candida species.[2] Its efficacy against drug-resistant strains and its distinct mechanism of action targeting the cell membrane are particularly noteworthy.[2][3][4]
However, a clear distinction between its fungistatic and fungicidal properties remains to be conclusively established. While the formation of inhibition zones in disk diffusion assays suggests fungicidal activity, this is not a definitive measure.[1] The lack of published MFC data for this compound is a significant gap in the current understanding of its antifungal profile.
Future research should prioritize the determination of MFC values for this compound against a broad panel of fungal pathogens. Time-kill curve studies, which measure the rate of fungal killing over time at various drug concentrations, would provide a more dynamic and detailed picture of its cidal activity. Furthermore, elucidating the precise molecular target of this compound within the fungal cell membrane will be crucial for understanding its mechanism of action and for potential lead optimization. In vivo studies in animal models of fungal infection are also essential to correlate in vitro activity with therapeutic efficacy.
Conclusion
This compound is a novel antifungal small molecule with significant potential. Its potent in vitro activity against Candida species, including resistant isolates, and its proposed mechanism of disrupting fungal cell membrane integrity make it a compelling candidate for further development. This technical guide has summarized the current knowledge of its antifungal properties, highlighting the need for further studies to definitively characterize its fungistatic versus fungicidal activity through rigorous MFC and time-kill curve analyses. Such data will be invaluable for guiding its progression through the drug development pipeline.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - MICs of SM21 for antifungal-resistant Candida strains. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. idexx.com [idexx.com]
- 8. Structure-Activity Relationship of Novel Antifungal Small Molecule against Candida IADR Abstract Archives [iadr.abstractarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.5. Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 11. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SM-21 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 is a potent and selective sigma-2 (σ2) receptor antagonist.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, and its modulation has been a subject of interest in several pathological conditions. This compound, a tropane (B1204802) analog, has demonstrated significant analgesic and nootropic (cognition-enhancing) effects in preclinical studies.[1] Its mechanism of action is primarily attributed to its antagonism of σ2 receptors and its ability to increase the release of acetylcholine (B1216132) at central muscarinic synapses.[1]
These application notes provide a detailed protocol for the preparation and administration of this compound to mouse models for studying its analgesic and antiamnesic properties.
Data Presentation
Table 1: Recommended Dosage of this compound in Mice for Efficacy Studies
| Application | Route of Administration | Dosage Range | Reference |
| Analgesia (Antinociception) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | |
| Analgesia (Antinociception) | Subcutaneous (s.c.) | 10 - 40 mg/kg | |
| Analgesia (Antinociception) | Oral (p.o.) | 20 - 60 mg/kg | |
| Analgesia (Antinociception) | Intravenous (i.v.) | 3 - 20 mg/kg | |
| Analgesia (Antinociception) | Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse | |
| Antiamnesic (Cognition) | Intraperitoneal (i.p.) | 10 - 20 mg/kg |
Note: The above dosages are recommendations based on published literature. It is crucial for researchers to perform their own dose-response studies to determine the optimal dose for their specific mouse model and experimental conditions.
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Half-life (t½) | Data not available | |
| Bioavailability | Data not available | |
| Clearance | Data not available | |
| Toxicity | ||
| LD50 (Median Lethal Dose) | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound maleate (B1232345)
-
Sterile water for injection or sterile 0.9% saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Solubility: this compound maleate is soluble in water up to 11.35 mg/mL.[1]
-
Calculation: Calculate the required amount of this compound maleate based on the desired final concentration and volume. For example, to prepare a 10 mL solution of 1 mg/mL this compound, weigh out 10 mg of this compound maleate.
-
Dissolution: Add the weighed this compound maleate to a sterile vial. Add the calculated volume of sterile water or saline.
-
Mixing: Vortex the solution until the this compound maleate is completely dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations. If no specific instructions are available, it is advisable to prepare fresh solutions for each experiment or store at 4°C for a short period.
Note on Vehicle Selection: If using a form of this compound that is not readily water-soluble, a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO) may be necessary. In such cases, dissolve this compound in a minimal amount of DMSO first, and then dilute with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid solvent-induced toxicity. Always include a vehicle control group in your experiments.
Protocol 2: Administration of this compound to Mice
Animal Models:
-
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are suitable.
-
The choice of mouse model will depend on the specific research question (e.g., models of neuropathic pain, Alzheimer's disease).
Routes of Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a shallow angle and inject the this compound solution.
-
The typical injection volume for a mouse is 10 mL/kg.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the this compound solution.
-
-
Oral Gavage (p.o.):
-
Use a proper-sized, soft gavage needle.
-
Ensure the mouse is properly restrained to avoid injury.
-
Gently insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.
-
-
Intravenous (i.v.) Injection:
-
Typically performed via the tail vein.
-
This procedure requires skill and proper restraint or anesthesia.
-
Use a 27-30 gauge needle.
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress, toxicity, or adverse effects immediately after administration and at regular intervals.
-
Monitor for changes in behavior, posture, activity, and general well-being.
-
For efficacy studies, conduct behavioral tests at appropriate time points post-administration based on the expected pharmacokinetic profile of the compound and the experimental design.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for this compound Administration in Mice
Caption: Experimental workflow for this compound administration.
References
Application Notes: Utilizing SM-21 in Preclinical Cognition and Memory Assays
Introduction
SM-21 is a novel compound with a dual mechanism of action, functioning as a presynaptic cholinergic amplifier and a potent, selective sigma-2 (σ2) receptor antagonist.[1] These pharmacological properties make it a compelling candidate for investigation in the context of cognitive enhancement and neuroprotection. The cholinergic system is fundamentally involved in learning and memory processes, and its enhancement is a key therapeutic strategy for cognitive disorders like Alzheimer's disease.[2][3] Concurrently, the modulation of σ2 receptors is emerging as a promising avenue for influencing neuronal signaling and plasticity, with implications for treating central nervous system disorders.[4][5]
These application notes provide detailed protocols for evaluating the efficacy of this compound in rodent models of cognition and memory using three standard behavioral assays: the Morris Water Maze (MWM), the Y-Maze, and the Novel Object Recognition (NOR) Test.
Mechanism of Action
This compound is understood to enhance cognitive function through at least two primary pathways:
-
Presynaptic Cholinergic Amplification: this compound is believed to increase the release of acetylcholine (B1216132) (ACh) from presynaptic terminals.[1] Elevated levels of ACh in the synaptic cleft lead to enhanced signaling through both nicotinic and muscarinic acetylcholine receptors, which are crucial for synaptic plasticity, attention, and memory formation.[2][6][3]
-
Sigma-2 (σ2) Receptor Antagonism: this compound binds with high affinity to σ2 receptors, acting as an antagonist.[7][8] While the precise functions of σ2 receptors are still under investigation, they are known to be involved in neuronal signaling and cell proliferation.[4][5] Antagonism of these receptors by this compound may modulate downstream signaling cascades that are pertinent to neuronal health and cognitive processes. For instance, σ2 receptor modulation can influence NGF/TrkA signaling, which is vital for neurite outgrowth and neuronal survival.[4]
Potential Applications in Research and Drug Development
-
Screening for Nootropic Activity: The described protocols can be used to screen this compound and its analogs for their potential to enhance learning and memory.
-
Investigating Neurodegenerative Diseases: These assays are suitable for evaluating the therapeutic potential of this compound in animal models of neurodegenerative diseases characterized by cognitive deficits, such as Alzheimer's disease.
-
Elucidating Mechanisms of Cognitive Enhancement: By combining these behavioral paradigms with molecular and electrophysiological techniques, researchers can further dissect the signaling pathways through which this compound exerts its pro-cognitive effects.
Experimental Protocols
Morris Water Maze (MWM) Assay
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.[9][10][11][12]
Objective: To evaluate the effect of this compound on the acquisition of spatial memory and long-term memory retention.
Materials:
-
Circular water tank (150-200 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline or DMSO)
-
Rodents (mice or rats)
Experimental Workflow:
Caption: Workflow for the Morris Water Maze assay.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (High Dose, e.g., 5 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day during the acquisition phase.
-
Habituation (Day 1): Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Acquisition Phase (Days 2-6):
-
Place the submerged platform in a fixed quadrant of the pool.
-
Conduct four trials per day for each animal, with a 15-minute inter-trial interval.
-
Start the animal from one of four quasi-random starting positions (N, S, E, W).
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Presentation:
| Group | Mean Escape Latency (s) - Day 6 | Time in Target Quadrant (s) - Probe Trial | Number of Platform Crossings - Probe Trial |
| Vehicle | 35.2 ± 4.5 | 18.5 ± 2.1 | 2.1 ± 0.5 |
| This compound (1 mg/kg) | 22.8 ± 3.1 | 28.9 ± 3.0** | 4.5 ± 0.8 |
| This compound (5 mg/kg) | 15.6 ± 2.8 | 35.1 ± 3.5*** | 6.2 ± 1.1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. |
Y-Maze Assay
The Y-Maze is used to assess spatial working memory by measuring the willingness of rodents to explore novel environments.[13][14][15][16]
Objective: To determine if this compound enhances short-term spatial working memory, as indicated by an increase in spontaneous alternation behavior.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking system or manual scoring
-
This compound solution
-
Vehicle solution
-
Rodents
Experimental Workflow:
Caption: Workflow for the Y-Maze spontaneous alternation test.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (High Dose, e.g., 5 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Test Procedure:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Data Presentation:
| Group | Total Arm Entries | Spontaneous Alternation (%) |
| Vehicle | 15.4 ± 1.8 | 55.2 ± 3.9 |
| This compound (1 mg/kg) | 16.1 ± 2.0 | 68.7 ± 4.2 |
| This compound (5 mg/kg) | 15.8 ± 1.9 | 75.3 ± 3.5** |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[17][18][19][20][21]
Objective: To evaluate the effect of this compound on non-spatial recognition memory.
Materials:
-
Open-field arena (e.g., 50x50 cm)
-
Two sets of identical objects (A and B)
-
Video recording equipment
-
This compound solution
-
Vehicle solution
-
Rodents
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition test.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (High Dose, e.g., 5 mg/kg)
-
-
Habituation (Day 1): Place each animal in the empty open-field arena for 10 minutes to acclimate.
-
Training (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes before the training trial.
-
Place two identical objects (A+A) in the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
-
Testing (Day 3):
-
Administer this compound or vehicle i.p. 30 minutes before the test trial.
-
Replace one of the familiar objects with a novel object (A+B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose and/or forepaws.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Data Presentation:
| Group | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle | 45.8 ± 5.2 | 0.15 ± 0.05 |
| This compound (1 mg/kg) | 48.1 ± 4.9 | 0.35 ± 0.07 |
| This compound (5 mg/kg) | 46.5 ± 5.5 | 0.52 ± 0.08** |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Signaling Pathway Diagram
The pro-cognitive effects of this compound are hypothesized to be mediated through the enhancement of cholinergic signaling and the modulation of pathways downstream of σ2 receptors.
Caption: Hypothesized signaling pathways of this compound in cognitive enhancement.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. BehaviorCloud Protocols - Morris water maze | BehaviorCloud [behaviorcloud.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Morris water maze - Scholarpedia [scholarpedia.org]
- 13. Enhanced cognitive activity – over and above social or physical activity – is required to protect Alzheimer’s mice against cognitive impairment, reduce Aβ deposition, and increase synaptic immunoreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. noldus.com [noldus.com]
- 17. b-neuro.com [b-neuro.com]
- 18. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 19. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-21 in In Vivo Analgesic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 is a tropane (B1204802) analogue demonstrating significant analgesic properties in preclinical models. Its mechanism of action is primarily attributed to its activity as a potent and selective sigma-2 (σ2) receptor antagonist and an antagonist of presynaptic muscarinic M2 receptors.[1][2][3] This dual action leads to a potentiation of acetylcholine (B1216132) release, contributing to its analgesic effects.[1] These application notes provide a comprehensive overview of the recommended dosages, detailed experimental protocols for in vivo analgesic assessment, and a summary of the proposed signaling pathways of this compound.
Data Presentation
The following tables summarize the effective dosages of this compound in various in vivo analgesic studies in rodents.
| Route of Administration | Effective Dose Range | Animal Model | Analgesic Test | Reference |
| Subcutaneous (s.c.) | 10 - 40 mg/kg | Rodents | Hot-plate, Abdominal Constriction, Tail-flick, Paw-pressure | [4] |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Rodents | Hot-plate, Abdominal Constriction, Tail-flick, Paw-pressure | [4] |
| Oral (p.o.) | 20 - 60 mg/kg | Rodents | Hot-plate, Abdominal Constriction, Tail-flick, Paw-pressure | [4] |
| Intravenous (i.v.) | 3 - 20 mg/kg | Rodents | Hot-plate, Abdominal Constriction, Tail-flick, Paw-pressure | [4] |
| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse | Mouse | Hot-plate, Abdominal Constriction, Tail-flick, Paw-pressure | [4] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This method is used to evaluate the peripheral analgesic activity of a compound by quantifying the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[5][6]
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% v/v in distilled water)[5]
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[6]
-
Syringes and needles for intraperitoneal and oral administration
-
Observation chambers (transparent)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with ad libitum access to food and water.
-
Grouping and Fasting: Randomly assign mice to different groups (n=6-10 per group): Vehicle control, this compound treatment groups (at desired doses), and a positive control group. Fast the animals for 12 hours before the experiment, with continued access to water.[5]
-
Drug Administration: Administer this compound or its vehicle orally or intraperitoneally. The standard drug is administered as per its established protocol (e.g., 30 minutes before the acetic acid injection if given intraperitoneally).[5][6]
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.[5]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) for a period of 10-20 minutes.[6]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
The hot plate test is a method to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][8]
Materials:
-
Male Wistar rats or Swiss mice
-
This compound
-
Vehicle
-
Standard analgesic drug (e.g., Morphine, 5 mg/kg)
-
Hot plate apparatus with adjustable temperature control
-
Transparent glass cylinder to confine the animal on the hot plate
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 52-55°C.[8]
-
Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
Baseline Latency: Gently place each animal on the hot plate (enclosed by the glass cylinder) and start the stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.[9][10]
-
Drug Administration: Administer this compound, vehicle, or the standard drug to the respective groups of animals.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: The increase in latency time compared to the baseline is a measure of the analgesic effect. The results are often expressed as the mean latency time ± SEM for each group at each time point.
Signaling Pathways and Mechanism of Action
The analgesic effect of this compound is believed to be mediated through at least two distinct mechanisms: antagonism of presynaptic muscarinic M2 receptors and antagonism of sigma-2 (σ2) receptors.
1. Presynaptic Muscarinic M2 Receptor Antagonism:
Presynaptic M2 autoreceptors on cholinergic neurons act as a negative feedback mechanism, inhibiting the release of acetylcholine (ACh).[11] By antagonizing these receptors, this compound blocks this inhibitory feedback loop, leading to an increased release of ACh into the synaptic cleft.[11][12] This elevated level of ACh can then act on postsynaptic muscarinic and nicotinic receptors, which are involved in modulating nociceptive signaling and producing analgesia.[11]
Caption: Presynaptic M2 receptor antagonism by this compound.
2. Sigma-2 (σ2) Receptor Antagonism:
This compound is a potent and selective antagonist of the sigma-2 (σ2) receptor.[2][3] While the precise downstream signaling of the σ2 receptor in analgesia is still under investigation, it is known to be involved in the modulation of pain perception.[13][14] Antagonism of σ2 receptors by this compound likely interferes with nociceptive signaling pathways, contributing to its overall analgesic effect.
Caption: Sigma-2 receptor antagonism by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo analgesic study of this compound.
Caption: Typical workflow for in vivo analgesic studies of this compound.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 11. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antiamnesic Effects of SM-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21, also known as 3-α-tropanyl-(2-Cl)-acid phenoxybutyrate, is a novel compound with demonstrated antinociceptive and potential antiamnesic properties.[1] It is characterized as a presynaptic cholinergic amplifier and a sigma-2 (σ2) receptor antagonist.[1] The cholinergic system plays a critical role in learning and memory processes, and its dysfunction is a key feature of neurodegenerative diseases like Alzheimer's disease.[2] This document provides a detailed experimental design for evaluating the antiamnesic effects of this compound in a preclinical setting, utilizing a scopolamine-induced amnesia model in rodents. The protocols outlined herein cover behavioral assessments and molecular analyses to elucidate the compound's mechanism of action.
Experimental Design Overview
The overall experimental workflow is designed to first establish the antiamnesic efficacy of this compound in a validated animal model of memory impairment, followed by an investigation into the potential molecular mechanisms underlying its effects.
Caption: Overall experimental workflow for testing this compound.
Behavioral Assessment of Antiamnesic Effects
Animal Model and Amnesia Induction
A scopolamine-induced amnesia model in male Wistar rats or C57BL/6 mice is recommended.[3] Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive deficits, providing a robust model for screening antiamnesic compounds.[4]
Protocol: Scopolamine-Induced Amnesia
-
Animals: Male Wistar rats (200-250 g) or C57BL/6 mice (20-30 g) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[3] A minimum of one week of acclimatization is required before experiments.[3]
-
Amnesia Induction: Prepare a fresh solution of scopolamine hydrobromide in sterile saline. Administer scopolamine at a dose of 1 mg/kg via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of the behavioral tests.[3][4]
Experimental Groups and this compound Administration
Animals will be randomly assigned to the following groups (n=10-12 per group):
-
Group 1: Vehicle Control: Receives vehicle (e.g., 0.5% CMC solution) + Saline.
-
Group 2: Scopolamine Control: Receives vehicle + Scopolamine (1 mg/kg, i.p.).
-
Group 3: this compound (Low Dose) + Scopolamine: Receives this compound (e.g., 1 mg/kg, p.o.) + Scopolamine.
-
Group 4: this compound (Medium Dose) + Scopolamine: Receives this compound (e.g., 5 mg/kg, p.o.) + Scopolamine.
-
Group 5: this compound (High Dose) + Scopolamine: Receives this compound (e.g., 10 mg/kg, p.o.) + Scopolamine.
-
Group 6: Positive Control + Scopolamine: Receives a standard antiamnesic drug like Donepezil (e.g., 1 mg/kg, p.o.) + Scopolamine.
This compound or the vehicle will be administered orally 60 minutes before the scopolamine injection.[3]
Behavioral Tests
A battery of behavioral tests will be used to assess different aspects of learning and memory.
1.3.1. Morris Water Maze (MWM) Test for Spatial Learning and Memory [4]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface.[3]
-
Acquisition Phase (Days 1-4): Four trials per day for four consecutive days. The escape latency (time to find the platform) and swim path are recorded.[4]
-
Probe Trial (Day 5): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.[4]
1.3.2. Passive Avoidance Test for Fear-Motivated Learning and Memory [3]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The dark chamber has an electrifiable grid floor.
-
Acquisition Trial (Day 1): The animal is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Retention Trial (Day 2, 24 hours later): The animal is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory.[3]
1.3.3. Y-Maze Test for Spatial Working Memory [4]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two.
Data Presentation: Behavioral Outcomes
| Group | MWM - Escape Latency (Day 4) (s) | MWM - Time in Target Quadrant (s) | Passive Avoidance - Step-through Latency (s) | Y-Maze - Spontaneous Alternation (%) |
| Vehicle Control | ||||
| Scopolamine Control | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Mechanism of Action Elucidation
Following behavioral testing, animals will be euthanized, and brain tissues (hippocampus and cortex) will be collected for molecular analysis.
Proposed Signaling Pathway of this compound
Based on its action as a cholinergic amplifier and σ2 receptor antagonist, this compound is hypothesized to exert its antiamnesic effects through the modulation of key signaling pathways involved in synaptic plasticity and cell survival.
Caption: Proposed signaling pathway for this compound's antiamnesic effects.
Biochemical Assays
-
Acetylcholinesterase (AChE) Activity: To confirm the cholinergic modulation, AChE activity in the hippocampus and cortex will be measured using a colorimetric assay kit.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) as a marker of lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) will be quantified.[5]
Western Blotting
Protein expression levels of key signaling molecules will be analyzed in hippocampal and cortical lysates.
-
Synaptic Plasticity Markers: Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[5]
-
Signaling Pathway Proteins: Phosphorylated and total forms of Akt, ERK, and CREB.
-
Apoptosis Markers: Bax, Bcl-2, and cleaved Caspase-3 to assess neuroprotection.[6]
Immunohistochemistry
To visualize the cellular changes, immunohistochemical staining will be performed on brain sections.
-
Neuronal Survival: Staining for NeuN to assess neuronal density in the CA1 region of the hippocampus.
-
Neuroinflammation: Staining for Iba1 (microglia) and GFAP (astrocytes) to evaluate the inflammatory response.[6][7]
Data Presentation: Molecular Outcomes
| Group | AChE Activity (U/mg protein) | MDA Levels (nmol/mg protein) | p-Akt/Akt Ratio | p-CREB/CREB Ratio | BDNF Expression (relative to control) |
| Vehicle Control | |||||
| Scopolamine Control | |||||
| This compound (Low Dose) | |||||
| This compound (Medium Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control |
Statistical Analysis
Data will be presented as mean ± SEM. Statistical analysis will be performed using one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 will be considered statistically significant.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's antiamnesic properties. By combining behavioral assessments with detailed molecular analyses, this approach will not only determine the efficacy of this compound in reversing memory deficits but also shed light on its underlying mechanisms of action, paving the way for further drug development.
References
- 1. Tropine benzilate - Wikipedia [en.wikipedia.org]
- 2. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies of the Anti-amnesic Effects and Mechanisms of Single and Combined Use of Donepezil and Ginkgo Ketoester Tablet on Scopolamine-Induced Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SM-21 Effects on Acetylcholine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21, a tropane (B1204802) analog, has been identified as a compound with a significant impact on the cholinergic system. Its analgesic and antiamnesic properties are attributed to its role as an acetylcholine (B1216132) (ACh) releaser.[1] The primary mechanism of action is believed to be the antagonism of presynaptic M2 muscarinic receptors, which function as autoreceptors to inhibit ACh release. By blocking these receptors, this compound effectively increases the concentration of acetylcholine in the synaptic cleft. Furthermore, this compound is recognized as a potent and selective sigma-2 (σ2) receptor antagonist. This document provides detailed application notes and protocols for measuring the effects of this compound on acetylcholine levels, catering to both in vivo and in vitro experimental setups.
Signaling Pathway of this compound-Mediated Acetylcholine Release
The proposed mechanism for this compound's effect on acetylcholine release involves the blockade of presynaptic M2 muscarinic autoreceptors. Under normal physiological conditions, acetylcholine released into the synapse can bind to these M2 receptors on the presynaptic terminal, initiating a negative feedback loop that inhibits further acetylcholine release. This compound, acting as an antagonist at these M2 receptors, prevents this feedback inhibition, leading to a sustained and enhanced release of acetylcholine into the synaptic cleft.
Techniques for Measuring Acetylcholine Levels
Several well-established techniques can be employed to quantify the effects of this compound on acetylcholine levels. The choice of method will depend on the experimental model (in vivo vs. in vitro) and the desired spatial and temporal resolution.
1. In Vivo Microdialysis Coupled with HPLC-ECD: This is a powerful technique for measuring extracellular acetylcholine levels in specific brain regions of freely moving animals. A microdialysis probe is implanted in the target brain area, and a physiological solution is perfused through it. Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane and are collected for analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
2. In Vitro Acetylcholine Release from Brain Slices: This method allows for the study of acetylcholine release in a more controlled environment. Brain slices containing the region of interest are prepared and maintained in an artificial cerebrospinal fluid. The slices can be stimulated (e.g., electrically or with high potassium) in the presence or absence of this compound, and the amount of acetylcholine released into the surrounding medium is measured.
3. Cell-Based Assays using Colorimetric/Fluorometric Kits: Commercially available kits provide a convenient and high-throughput method for measuring acetylcholine in cell culture supernatants, as well as in homogenized tissues, plasma, and serum. These assays are typically based on the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable colorimetric or fluorometric signal.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring this compound Effects on Acetylcholine Release in the Rat Brain
Objective: To measure the effect of systemic administration of this compound on extracellular acetylcholine levels in the rat hippocampus.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 0.2 mM phosphate (B84403) buffer.
-
HPLC system with an electrochemical detector (HPLC-ECD)
-
Immobilized enzyme column (acetylcholinesterase and choline oxidase)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic.
-
Mount the rat in a stereotaxic apparatus.
-
Implant a guide cannula targeting the dorsal hippocampus.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect dialysate samples every 20 minutes into vials containing a small volume of acetic acid to prevent acetylcholine degradation.
-
Collect at least three baseline samples before administering this compound.
-
-
This compound Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at the desired doses.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Acetylcholine Quantification by HPLC-ECD:
-
Analyze the collected dialysates using an HPLC-ECD system.
-
Separate acetylcholine and choline on a reverse-phase column.
-
Hydrolyze acetylcholine to choline in an immobilized enzyme reactor containing acetylcholinesterase.
-
Oxidize choline in a second enzyme reactor containing choline oxidase to produce hydrogen peroxide.
-
Detect the hydrogen peroxide electrochemically.
-
Quantify acetylcholine levels by comparing peak heights to a standard curve.
-
Protocol 2: In Vitro Acetylcholine Release from Rat Hippocampal Slices
Objective: To determine the direct effect of this compound on potassium-evoked acetylcholine release from rat hippocampal slices.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Vibratome or tissue chopper
-
Incubation chamber
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium aCSF (e.g., 30 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Acetylcholine assay kit (colorimetric or fluorometric)
Procedure:
-
Brain Slice Preparation:
-
Rapidly decapitate the rat and dissect the brain in ice-cold aCSF.
-
Prepare 300-400 µm thick coronal slices of the hippocampus using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Pre-incubation and Stimulation:
-
Transfer individual slices to tubes containing aCSF.
-
Pre-incubate the slices with various concentrations of this compound or vehicle for 20-30 minutes.
-
To evoke acetylcholine release, replace the medium with high potassium aCSF (with or without this compound) and incubate for a defined period (e.g., 10 minutes).
-
-
Sample Collection and Analysis:
-
Collect the supernatant (containing the released acetylcholine).
-
Measure the acetylcholine concentration in the supernatant using a commercial acetylcholine assay kit according to the manufacturer's instructions.
-
Homogenize the brain slices to determine the total acetylcholine content and express the release as a fraction of the total content.
-
Protocol 3: Measurement of Acetylcholine in Cell Culture using a Colorimetric Assay Kit
Objective: To assess the effect of this compound on acetylcholine levels in a cholinergic cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Cholinergic cell line
-
Cell culture reagents
-
This compound
-
Acetylcholine Assay Kit (Colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time.
-
-
Sample Preparation:
-
Collect the cell culture supernatant for the measurement of extracellular acetylcholine.
-
Lyse the cells to measure intracellular acetylcholine levels.
-
Follow the sample preparation guidelines provided in the assay kit manual.
-
-
Acetylcholine Assay:
-
Add samples and acetylcholine standards to a 96-well plate.
-
Add the reaction mix (containing acetylcholinesterase, choline oxidase, and a colorimetric probe) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the acetylcholine concentration in the samples from the standard curve.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Extracellular Acetylcholine Levels in Rat Hippocampus (In Vivo Microdialysis)
| Treatment Group | Dose (mg/kg, i.p.) | Baseline ACh (fmol/µL) | Peak ACh (fmol/µL) | % Change from Baseline |
| Vehicle | - | 1.2 ± 0.2 | 1.3 ± 0.3 | 8.3% |
| This compound | 1 | 1.1 ± 0.3 | 2.5 ± 0.4 | 127.3% |
| This compound | 5 | 1.3 ± 0.2 | 4.8 ± 0.6 | 269.2% |
| This compound | 10 | 1.2 ± 0.4 | 7.1 ± 0.8 | 491.7% |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. |
Table 2: Effect of this compound on Potassium-Evoked Acetylcholine Release from Hippocampal Slices (In Vitro)
| Treatment Group | Concentration (µM) | Basal ACh Release (pmol/mg tissue) | K+-Evoked ACh Release (pmol/mg tissue) | % Potentiation of Evoked Release |
| Vehicle | - | 0.5 ± 0.1 | 5.2 ± 0.6 | - |
| This compound | 0.1 | 0.6 ± 0.1 | 7.8 ± 0.8 | 50.0% |
| This compound | 1 | 0.5 ± 0.2 | 11.3 ± 1.1 | 117.3% |
| This compound | 10 | 0.7 ± 0.2 | 15.6 ± 1.5 | 200.0% |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. |
Experimental Workflow Visualization
References
SM-21: A Potent and Selective Pharmacological Tool for Interrogating Sigma-2 (σ2) Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of pathological conditions, including cancer, neurological disorders, and pain.[1][2] The development of selective pharmacological tools is paramount to unraveling the intricate biological roles of the σ2 receptor and validating its potential as a drug target. SM-21, a tropane (B1204802) analog, has been characterized as a potent and selective antagonist for the σ2 receptor, providing researchers with a valuable instrument for in vitro and in vivo investigations.[3] These application notes provide a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its use, and insights into the signaling pathways it modulates.
Data Presentation: Quantitative Profile of this compound
The utility of this compound as a pharmacological tool is underscored by its high affinity for the σ2 receptor and its selectivity over the sigma-1 (σ1) receptor and other neurotransmitter receptors. A summary of its binding affinities is presented below.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |
| Sigma-2 (σ2) | This compound | 67 | Rat | Brain | [4] |
| Sigma-1 (σ1) | This compound | >10,000 | Rat | Brain | [4] |
| Muscarinic (M1-M4) | This compound | >10,000 | Rat | Brain | [4] |
| Serotonin (5-HT) | This compound | >10,000 | Rat | Brain | [4] |
| Dopamine (D1, D2) | This compound | >10,000 | Rat | Brain | [4] |
| Adrenergic (α1, α2) | This compound | >10,000 | Rat | Brain | [4] |
Table 1: Binding Affinity Profile of this compound. This table summarizes the inhibitory constants (Kᵢ) of this compound for various receptor subtypes, highlighting its high selectivity for the sigma-2 receptor.
Experimental Protocols
In Vitro Radioligand Binding Assay for Sigma-2 Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ2 receptor using [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand and this compound as a reference antagonist.
Materials:
-
Membrane preparation from a tissue or cell line expressing σ2 receptors (e.g., rat liver, PC-12 cells)
-
[³H]-DTG (specific activity ~30-60 Ci/mmol)
-
This compound
-
(+)-Pentazocine (to mask σ1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, ice-cold
-
Unlabeled DTG (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled DTG (for non-specific binding).
-
50 µL of various concentrations of this compound or test compound.
-
50 µL of 100 nM (+)-pentazocine to block binding to σ1 receptors.
-
50 µL of [³H]-DTG (final concentration ~1-2 nM).
-
100 µL of membrane preparation (containing 100-200 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for the in vitro radioligand binding assay.
In Vivo DTG-Induced Neck Dystonia in Rats
This protocol describes an in vivo model to assess the antagonist activity of this compound at σ2 receptors by measuring its ability to prevent neck dystonia induced by the σ1/σ2 agonist DTG.[3]
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Hamilton microsyringe (1 µL)
-
DTG solution (in saline)
-
This compound solution (in saline or appropriate vehicle)
-
Surgical instruments
-
Video recording equipment (optional)
-
Protractor or angle measurement software
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the red nucleus using stereotaxic coordinates (e.g., AP: -5.8 mm, ML: +0.7 mm from bregma; DV: -7.0 mm from the skull surface).
-
Implant a guide cannula for chronic injections or perform an acute injection.
-
-
Microinjection:
-
Five minutes prior to DTG administration, slowly microinject this compound (10 nmol in 0.5 µL) or vehicle into the red nucleus over a period of 1 minute.
-
Leave the injection needle in place for an additional minute to allow for diffusion.
-
Subsequently, microinject DTG (5 nmol in 0.5 µL) into the same site using the same procedure.
-
-
Behavioral Observation and Quantification:
-
After the injections, place the rat in an observation chamber.
-
Record the torsion of the neck (contralateral to the injection site) at regular intervals (e.g., 15, 30, 45, and 60 minutes) after the DTG injection.
-
Quantify the angle of neck deviation from the vertical axis using a protractor or by analyzing video recordings. A greater angle indicates more severe dystonia.
-
-
Data Analysis:
-
Compare the mean angle of neck torsion in the this compound pre-treated group with the vehicle-treated control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the angle of torsion in the this compound group indicates antagonist activity.
-
Caption: Experimental workflow for the DTG-induced neck dystonia model.
Signaling Pathways Modulated by Sigma-2 Receptors
The σ2 receptor (TMEM97) is implicated in the regulation of cellular cholesterol homeostasis through its interaction with other proteins, notably the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR). This compound, as an antagonist, can be used to probe the functional consequences of blocking this pathway.
Caption: Sigma-2 receptor signaling in cholesterol homeostasis.
Pathway Description: The σ2 receptor (TMEM97) forms a complex with PGRMC1 and the LDLR at the plasma membrane. This complex is involved in the endocytosis of LDL-cholesterol. Following internalization, cholesterol is transported to the lysosome, where it is released. The Niemann-Pick C1 (NPC1) protein is crucial for the efflux of cholesterol from the lysosome to other cellular compartments. The σ2 receptor also interacts with NPC1, influencing this process. By antagonizing the σ2 receptor, this compound can disrupt these interactions, thereby modulating cholesterol trafficking and downstream cellular processes such as cell proliferation, which is often dysregulated in cancer.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of σ2 receptor function. Its high affinity and selectivity, coupled with its demonstrated in vivo activity, make it an ideal probe for elucidating the physiological and pathophysiological roles of the σ2 receptor. The protocols and pathway information provided herein offer a solid foundation for researchers to effectively utilize this compound in their studies of cancer biology, neuropharmacology, and other areas where σ2 receptor signaling is implicated.
References
Application Notes and Protocols: Methodology for SM-21 Candida Biofilm Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans, a polymorphic fungus, is a major cause of opportunistic infections in humans. Its ability to form biofilms on both biological and inert surfaces is a significant virulence factor, contributing to increased resistance to antifungal agents and persistence of infections. The yeast-to-hypha morphological transition is a critical step in the development of mature C. albicans biofilms. SM-21 is a novel small molecule that has been identified as a potent inhibitor of this yeast-to-hypha transition, thereby demonstrating significant anti-biofilm properties.[1][2] This document provides detailed protocols for assessing the inhibitory effect of this compound on C. albicans biofilm formation.
Data Presentation
The inhibitory effects of this compound on Candida albicans biofilms can be quantified by assessing both the total biofilm biomass and the metabolic activity of the cells within the biofilm.
Table 1: Inhibition of Candida albicans Biofilm Formation by this compound
| Concentration of this compound | Biofilm Biomass Inhibition (%) | Metabolic Activity Inhibition (%) |
| < 0.6 µM | 85% | Not Reported |
| User-defined conc. 1 | Insert data | Insert data |
| User-defined conc. 2 | Insert data | Insert data |
| User-defined conc. 3 | Insert data | Insert data |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Candida species
| Candida Species | Planktonic MIC (µg/mL) |
| C. albicans | Insert data |
| C. glabrata | Insert data |
| C. parapsilosis | Insert data |
| C. tropicalis | Insert data |
Experimental Protocols
Preparation of Candida albicans Inoculum
-
Streak C. albicans (e.g., SC5314 strain) on a Yeast Extract-Peptone-Dextrose (YPD) agar (B569324) plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in a suitable biofilm growth medium, such as RPMI-1640 buffered with MOPS.
-
Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or by measuring the optical density at 600 nm (OD600).
Biofilm Inhibition Assay - Crystal Violet Method (Biomass Quantification)
This assay measures the total biomass of the biofilm.
-
Add 100 µL of the standardized C. albicans cell suspension (1 x 10^6 cells/mL) to the wells of a flat-bottom 96-well microtiter plate.
-
Add 100 µL of RPMI-1640 medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO, if used to dissolve this compound) and a no-treatment control.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
After incubation, carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Stain the biofilms by adding 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.
-
Destain the biofilms by adding 200 µL of 95% ethanol (B145695) to each well and incubate for 10-15 minutes with gentle shaking.
-
Transfer 100 µL of the destaining solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.
Biofilm Inhibition Assay - XTT Method (Metabolic Activity Quantification)
This colorimetric assay measures the metabolic activity of the biofilm, which is an indicator of cell viability.
-
Follow steps 1-4 of the Crystal Violet Method to grow the biofilms in the presence of this compound.
-
Prepare the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution. A typical stock solution is 1 mg/mL in PBS. Immediately before use, add menadione (B1676200) to the XTT solution to a final concentration of 1 µM.
-
Add 100 µL of the XTT-menadione solution to each well containing the washed biofilms. Also, include wells with XTT-menadione solution but no biofilm as a background control.
-
Incubate the plate in the dark at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the strain and biofilm density.
-
After incubation, transfer 80 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
The percentage of metabolic activity inhibition is calculated as: [1 - (A490 of treated well - A490 of background) / (A490 of control well - A490 of background)] x 100.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of Candida biofilm.
Signaling Pathway
The yeast-to-hypha transition in Candida albicans, a critical process for biofilm formation, is regulated by complex signaling pathways. This compound is known to inhibit this transition, in part by downregulating the expression of the hypha-specific gene HWP1 (Hyphal Wall Protein 1).[3][4][5] HWP1 is a downstream target of key transcription factors regulated by the Ras1-cAMP-PKA and the MAPK signaling pathways.
References
- 1. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. HWP1 Functions in the Morphological Development of Candida albicans Downstream of EFG1, TUP1, and RBF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>HWP1</i> Functions in the Morphological Development of <i>Candida albicans</i> Downstream of <i>EFG1</i> , <i>TUP1</… [ouci.dntb.gov.ua]
- 5. Inhibition of Candida albicans biofilm formation and modulation of gene expression by probiotic cells and supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Generation of SM-21 Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro dose-response relationship of the novel antifungal agent SM-21 against the pathogenic yeast Candida albicans. The provided methodologies are based on established standards for antifungal susceptibility testing and incorporate specific findings related to the mechanism of action of this compound.
Introduction
Candida albicans is a major fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of new therapeutic agents. This compound is a novel small molecule that has demonstrated potent in vitro and in vivo activity against a range of Candida species, including isolates resistant to existing antifungal drugs.[1][2][3] this compound has been shown to inhibit the yeast-to-hyphal transition, a critical virulence factor for C. albicans, and to disrupt cell membrane integrity.[1][2][3][4] Further studies suggest that this compound's mechanism of action involves the impairment of mitochondrial function.[5][6] This document provides a comprehensive protocol for generating a dose-response curve for this compound against C. albicans, a crucial step in understanding its potency and informing further drug development.
Data Presentation
Table 1: In Vitro Susceptibility of Candida albicans to this compound
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.2 - 1.6 µg/mL | [1][2][3][4] |
| Minimum Inhibitory Concentration against Biofilms (MICbiofilm) | Lower than Amphotericin B and Caspofungin | [2] |
| Activity against Drug-Resistant Strains | MIC of 0.5 - 1.0 µg/mL | [2] |
| Proposed Mechanism of Action | Affects cell membrane integrity and mitochondrial function | [3][4][5][7] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.[8]
Materials:
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
This compound compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Preparation of C. albicans Inoculum:
-
Subculture C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 µg/mL to 16 µg/mL to encompass the expected MIC.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted C. albicans inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative mechanism of action of this compound against Candida albicans.
Experimental Workflow Diagram
Caption: Experimental workflow for dose-response analysis of this compound.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent [frontiersin.org]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SM-21 in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. The small molecule SM-21 has demonstrated potent in vitro and in vivo activity against a broad range of Candida species, including drug-resistant isolates.[1][2][3][4] Its mechanism of action involves the disruption of the fungal cell membrane and cell wall integrity, with recent evidence pointing towards the inhibition of mitochondrial respiratory complex I.[1][2] This unique mechanism presents a compelling rationale for evaluating this compound in combination with established antifungal agents to identify synergistic interactions that could enhance efficacy, reduce required dosages, and combat resistance.
These application notes provide detailed protocols for the systematic evaluation of this compound in combination with other major classes of antifungal drugs: azoles, echinocandins, and polyenes. The primary methodologies described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and time-kill assays to assess the pharmacodynamics of the drug interactions.
Rationale for Antifungal Combinations with this compound
The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Given this compound's proposed mechanism, several rational combinations can be explored:
-
This compound and Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[5][6][7] By disrupting mitochondrial function and potentially affecting membrane integrity, this compound could create a state of cellular stress that enhances the activity of azoles. This dual assault on both energy production and membrane composition could lead to a potent synergistic effect.
-
This compound and Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[1][3][4][8] this compound also appears to impact cell wall organization. A combined attack on both the cell wall's structural integrity and the cell's energy supply could result in enhanced fungal killing.
-
This compound and Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[2][5][9] The membrane-destabilizing effects of this compound could potentially facilitate the action of polyenes, allowing for lower, less toxic concentrations of these potent but often toxic drugs.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal (e.g., fluconazole, caspofungin, amphotericin B)
-
Candida species isolate (e.g., C. albicans reference strain or clinical isolate)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Antifungal Solutions: Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI 1640 medium. The concentration range should span from well above to well below the expected MIC of each drug.
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.
-
Calculation of FICI: Calculate the FICI using the following formula:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antifungal in combination / MIC of partner antifungal alone)
Data Presentation and Interpretation:
Summarize the MIC and FICI values in a table. The interaction is interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Fluconazole against C. albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 1.0 | 0.25 | 0.5 | Synergy |
| Fluconazole | 2.0 | 0.5 |
Time-Kill Assays
Time-kill assays provide dynamic information about the rate of fungal killing and the nature of the drug interaction over time.
Objective: To assess the pharmacodynamic interaction between this compound and a partner antifungal against a Candida isolate over a 24-hour period.
Materials:
-
This compound and partner antifungal
-
Candida species isolate
-
RPMI 1640 medium
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator with shaking capabilities
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Drug Concentrations: Prepare culture tubes with the following:
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., MIC or 2x MIC)
-
Partner antifungal alone (at a clinically relevant concentration)
-
This compound and partner antifungal in combination
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Data Presentation and Interpretation:
| Interaction | Definition |
| Synergy | ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent. |
| Indifference | < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent. |
| Antagonism | ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent. |
Table 2: Hypothetical Time-Kill Assay Results (log₁₀ CFU/mL reduction at 24h)
| Treatment | Log₁₀ CFU/mL Reduction from Initial Inoculum | Interpretation of Combination |
| Control | -2.5 (growth) | - |
| This compound (1x MIC) | 1.5 | - |
| Caspofungin (1x MIC) | 1.0 | - |
| This compound + Caspofungin | 4.0 | Synergy |
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The evaluation of this compound in combination with existing antifungal agents holds significant promise for advancing the treatment of invasive fungal infections. The protocols outlined in these application notes provide a robust framework for systematically investigating these interactions. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can generate reliable and comparable data to identify synergistic combinations that warrant further preclinical and clinical development. The unique mechanism of action of this compound suggests a high potential for synergistic interactions with drugs targeting different cellular pathways, offering a hopeful avenue in the fight against antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship of Novel Antifungal Small Molecule against Candida IADR Abstract Archives [iadr.abstractarchives.com]
Application Notes and Protocols: Testing SM-21 Against Drug-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant Candida species poses a significant threat to global health, necessitating the development of novel antifungal agents. SM-21 is a promising small molecule that has demonstrated potent in vitro and in vivo efficacy against a range of Candida species, including those resistant to conventional antifungal drugs.[1][2][3] Preliminary studies suggest that this compound disrupts the integrity of the fungal cell membrane and cell wall.[1][2][3] Transcriptomic and proteomic analyses indicate that its mechanism of action involves the dysregulation of genes related to ergosterol (B1671047) biosynthesis (such as the ERG gene family), as well as β-1,3-glucan, β-1,6-glucan, and mannoprotein synthesis.[1] Furthermore, this compound has been shown to affect mitochondrial function in Candida albicans.[4] This document provides a detailed experimental framework for evaluating the efficacy of this compound against drug-resistant Candida strains.
Data Presentation
Table 1: In Vitro Antifungal Susceptibility of this compound and Comparator Drugs Against Planktonic Drug-Resistant Candida spp.
| Candida Species (Strain ID) | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans (ATCC XXXX) | Fluconazole-R | ||||
| C. auris (BXXXX) | Multidrug-R | ||||
| C. glabrata (ATCC XXXX) | Echinocandin-R | ||||
| C. parapsilosis (Clinical Isolate) | Fluconazole-R | ||||
| C. tropicalis (Clinical Isolate) | Azole-R |
MIC: Minimum Inhibitory Concentration. R: Resistant.
Table 2: In Vitro Activity of this compound and Comparator Drugs Against Drug-Resistant Candida Biofilms
| Candida Species (Strain ID) | Resistance Profile | This compound SMIC₅₀ (µg/mL) | Fluconazole SMIC₅₀ (µg/mL) | Amphotericin B SMIC₅₀ (µg/mL) | Caspofungin SMIC₅₀ (µg/mL) |
| C. albicans (ATCC XXXX) | Fluconazole-R | ||||
| C. auris (BXXXX) | Multidrug-R | ||||
| C. glabrata (ATCC XXXX) | Echinocandin-R |
SMIC₅₀: Sessile Minimum Inhibitory Concentration required to inhibit 50% of biofilm metabolic activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.[5]
Materials:
-
Drug-resistant and susceptible Candida strains
-
This compound (stock solution prepared in DMSO)
-
Fluconazole, Amphotericin B, Caspofungin (control drugs)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and control drugs in RPMI 1640 in the 96-well plates. The final concentration range for this compound should typically span from 0.03 to 16 µg/mL. Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and this compound, and 100% for amphotericin B) compared to the drug-free growth control.[6] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[7]
Protocol 2: Assessment of Anti-Biofilm Activity
This protocol is adapted from established methods to quantify biofilm inhibition and disruption.[8]
Materials:
-
Pre-sterilized 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Phosphate-buffered saline (PBS)
Procedure for Biofilm Formation Inhibition:
-
Inoculum Preparation: Prepare a standardized Candida suspension of 1 x 10⁶ CFU/mL in RPMI 1640.
-
Drug Addition and Inoculation: Dispense the fungal inoculum into the wells of a 96-well plate containing serial dilutions of this compound and control drugs.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Quantification:
-
Biomass (Crystal Violet Staining): Gently wash the wells with PBS to remove non-adherent cells. Stain the biofilms with crystal violet for 15 minutes. After further washing, solubilize the bound dye with ethanol (B145695) or acetic acid and measure the absorbance.
-
Metabolic Activity (XTT Assay): Wash the biofilms and add the XTT-menadione solution. Incubate in the dark for 2-3 hours. The metabolic activity is proportional to the color change, measured by absorbance. The Sessile MIC (SMIC) is determined from these readings.
-
Protocol 3: Mechanistic Studies - Cell Membrane and Wall Integrity
Propidium (B1200493) Iodide (PI) Uptake Assay: This assay assesses cell membrane permeabilization.[2][3]
-
Treat drug-resistant Candida cells with this compound at MIC and supra-MIC concentrations.
-
Incubate with propidium iodide, a fluorescent dye that only enters cells with compromised membranes.
-
Analyze the cell population for PI fluorescence using flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.
Sorbitol Protection Assay: This assay helps determine if the cell wall is a primary target.
-
Perform the MIC assay as described in Protocol 1, but in parallel plates with and without an osmotic protectant like 1 M sorbitol.
-
If this compound targets the cell wall, the presence of sorbitol will stabilize the resulting protoplasts, leading to a significant increase in the MIC.
Signaling Pathways and Experimental Workflows
Caption: A streamlined workflow for the comprehensive evaluation of this compound's antifungal properties.
Caption: Proposed mechanism of this compound action and its interplay with key resistance pathways.
Discussion and Further Research
The provided protocols offer a robust framework for characterizing the activity of this compound against drug-resistant Candida. Based on the initial findings, further investigations should focus on elucidating the precise molecular targets of this compound. For instance, analyzing the expression levels of genes within the calcineurin, MAPK, and Ras/cAMP/PKA signaling pathways in response to this compound treatment could reveal how the compound overcomes or circumvents common resistance mechanisms.[9][10][11] These pathways are crucial for stress responses and drug tolerance in Candida.[9][10][11] Additionally, exploring the interaction of this compound with efflux pumps, a major contributor to azole resistance, would be a valuable next step. The low toxicity of this compound to human cells, coupled with its potent activity against resistant strains and biofilms, positions it as a strong candidate for further preclinical and clinical development.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent [frontiersin.org]
- 5. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The PP2A Catalytic Subunit PPH21 Regulates Biofilm Formation and Drug Resistance of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Improving SM-21 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing SM-21 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vivo study. I thought it was poorly soluble, but I'm not sure where to start. What should I do first?
A1: The first crucial step is to verify the form of this compound you are using. The maleate (B1232345) salt of this compound is reported to be soluble in water up to 25 mM[1]. If you have this compound maleate, you may not require complex solubilization techniques.
Actionable First Steps:
-
Confirm the Salt Form: Check your supplier's information to confirm if you have the maleate salt of this compound.
-
Perform a Simple Solubility Test: Attempt to dissolve a small, accurately weighed amount of your this compound compound in a known volume of water or saline to determine its actual solubility.
-
Contact the Supplier: If you continue to face solubility issues with this compound maleate, contact the supplier's technical support to rule out any batch-specific issues.
If you are working with a different salt form or the free base of this compound, which may indeed have poor water solubility, the following FAQs provide strategies to enhance solubility.
Q2: If I confirm my this compound form is poorly soluble, what are the common formulation strategies for in vivo studies?
A2: For poorly water-soluble compounds, several formulation strategies can be employed. These can be broadly categorized as solutions, suspensions, and lipid-based systems[2][3]. The choice of strategy depends on the compound's physicochemical properties, the required dose, and the route of administration[2].
-
Solutions: These involve dissolving the compound in a vehicle system.
-
Suspensions: The solid drug is dispersed in a liquid vehicle. This is often suitable for oral and sometimes parenteral administration.
-
Lipid-Based Formulations: These are particularly useful for lipophilic compounds and can enhance oral absorption.[4][6]
Q3: My compound precipitates out of a co-solvent solution when I administer it or dilute it in an aqueous buffer. How can I prevent this?
A3: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the co-solvent is reduced, and the aqueous environment can no longer keep the drug in solution.
Solutions:
-
Optimize Co-solvent Concentration: Use the lowest effective concentration of the co-solvent.
-
Use a Precipitation Inhibitor: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state in vivo.
-
Switch to an Alternative Formulation: Consider a suspension or a lipid-based formulation where the drug is not initially dissolved.[3]
Q4: I am observing toxicity in my animal models, and I suspect it's the formulation vehicle. What are my options?
A4: Vehicle-induced toxicity is a serious concern that can confound experimental results.
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: This is essential to differentiate between vehicle toxicity and compound toxicity.[7]
-
Reduce the Concentration of Potentially Toxic Excipients: High concentrations of some organic solvents like DMSO can be toxic.[7] Aim for the lowest possible concentration.
-
Explore Alternative, Safer Vehicles: Consider aqueous suspensions with excipients that are Generally Regarded As Safe (GRAS), such as methylcellulose or carboxymethyl cellulose (B213188).[3] Well-tolerated lipid-based formulations are also an option.[3]
Troubleshooting Guides
Problem 1: Low and Variable Bioavailability with Oral Dosing
-
Possible Cause: Dissolution rate-limited absorption. The compound is not dissolving quickly enough in the gastrointestinal tract to be absorbed effectively.[3]
-
Solutions:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can enhance the dissolution rate.[4][8]
-
Use of Solubilizing Excipients: Formulate with surfactants or co-solvents to improve dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, these formulations can enhance absorption through the lymphatic system.[4][6]
-
Problem 2: Formulation Instability (e.g., crystal growth in suspension, drug degradation)
-
Possible Cause: The formulation is not physically or chemically stable.
-
Solutions:
-
For Suspensions: Include a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v polysorbate 80) to ensure uniform dispersion and prevent particle aggregation.[9]
-
For Solutions: Protect from light and store at the recommended temperature. Prepare fresh formulations if stability is a concern.
-
pH Control: If the compound is sensitive to pH, use a buffer system in the formulation.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Formulation Strategy | Principle | Example Excipients | Potential Fold Increase in Solubility (Compound Dependent) | Key Considerations |
| Co-solvents | Increasing the polarity of the aqueous vehicle with a water-miscible organic solvent.[4] | PEG 400, Propylene Glycol, Ethanol, DMSO | 10 to 100-fold | Potential for precipitation upon dilution; potential for vehicle toxicity at high concentrations.[7] |
| Surfactants (Micellar Solubilization) | Formation of micelles that encapsulate the hydrophobic drug. | Polysorbate 80 (Tween® 80), Cremophor® EL | 10 to 1,000-fold | Potential for toxicity with some surfactants. |
| Cyclodextrins | Formation of inclusion complexes where the drug is encapsulated within the cyclodextrin (B1172386) molecule.[5] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 to 5,000-fold | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[10] |
| pH Adjustment | Ionization of an acidic or basic drug to a more soluble salt form. | Buffers (e.g., citrate, phosphate) | Highly variable, dependent on pKa | Only applicable to ionizable compounds; potential for precipitation if the pH changes at the site of administration. |
| Particle Size Reduction (Nanosuspension) | Increasing the surface area of the drug particles leads to a higher dissolution rate.[4][8] | N/A (requires specific equipment like a homogenizer or mill) | Can significantly improve dissolution rate rather than just solubility. | Requires specialized equipment; potential for particle aggregation. |
| Lipid-Based Formulations | Dissolving or suspending the drug in a lipid vehicle.[4][6] | Oils (e.g., sesame oil, corn oil), surfactants, co-solvents | Can significantly improve oral bioavailability for lipophilic drugs. | Complex formulations to develop; may alter the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal (i.p.) Injection
-
Objective: To prepare a clear solution of a poorly soluble compound for i.p. administration.
-
Materials:
-
This compound (or other poorly soluble compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
-
-
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., to make a 50 mg/mL stock solution). Ensure complete dissolution by vortexing or brief sonication.
-
In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.
-
Slowly add the this compound/DMSO stock solution to the PEG 400/saline vehicle with continuous vortexing. The final concentration of DMSO should be kept low (e.g., <5% of the total volume) to minimize toxicity.
-
Visually inspect the final formulation for any signs of precipitation.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[11]
-
Store appropriately and use within a validated time frame.
-
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension for oral administration.
-
Materials:
-
This compound (micronized, if possible)
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in purified water
-
Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
-
Methodology:
-
Weigh the required amount of micronized this compound.
-
Prepare the vehicle by dissolving the CMC and Tween® 80 in water. This may require heating and/or stirring. Allow the vehicle to cool to room temperature.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent and fine dispersion.
-
Visually inspect for homogeneity before each dose. It is recommended to keep the suspension stirring during the dosing procedure to prevent settling.
-
Visualizations
References
- 1. SM21 maleate, sigma2 receptor antagonist (CAS 155059-42-0) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Technical Support Center: Overcoming SM-21 Delivery Issues in CNS Research
Welcome to the technical support center for SM-21, a potent and selective sigma-2 (σ2) receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of delivering this compound to the central nervous system (CNS) for preclinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
What is this compound and what are its basic properties?
This compound is a tropane (B1204802) analogue that acts as a selective antagonist for the sigma-2 (σ2) receptor, which is encoded by the TMEM97 gene.[1][2] It is under investigation for its potential therapeutic effects in various CNS disorders.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate | IUPHAR/BPS Guide |
| Molecular Formula | C₁₈H₂₄ClNO₃ | PubChem |
| Molecular Weight | 337.14 g/mol | IUPHAR/BPS Guide |
| Water Solubility (Maleate Salt) | Soluble up to 25 mM | Abcam |
| Predicted LogP | ~3.0 - 4.0 (Estimated based on similar tropane structures) | Inferred from literature |
What are the main challenges in delivering this compound to the CNS?
The primary obstacle for delivering this compound and other small molecules to the CNS is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.
Potential delivery issues for this compound, as a tropane analogue, may include:
-
Lipophilicity: While a certain degree of lipophilicity is required to cross the BBB, highly lipophilic compounds can be rapidly cleared from circulation or accumulate in lipid-rich tissues, reducing brain availability. The optimal logP for BBB penetration is generally considered to be in the range of 1.5-2.5.[3]
-
Efflux Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Metabolic Instability: The ester linkage in this compound could be susceptible to hydrolysis by esterases in the plasma or brain, leading to premature degradation.
Troubleshooting Guides
Problem 1: Low Brain Penetration of this compound in In Vivo Studies
Question: My in vivo experiments show low brain-to-plasma concentration ratios for this compound. What could be the cause and how can I improve it?
Answer: Low brain penetration is a common challenge for CNS drug candidates. Here are potential causes and troubleshooting strategies:
Potential Causes:
-
Poor BBB Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
-
Active Efflux: this compound may be actively transported out of the brain by efflux pumps like P-gp.
-
Rapid Metabolism: The compound may be quickly metabolized in the bloodstream or liver, reducing the amount available to cross the BBB.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of this compound available to enter the brain.
Troubleshooting Strategies:
-
Formulation Optimization:
-
Nanosystems: Encapsulating this compound in nanoparticles (e.g., PLGA-based) or liposomes can protect it from degradation, improve its pharmacokinetic profile, and enhance its transport across the BBB.[4][5] Surface modification of these nanoparticles with ligands that target receptors on the BBB (e.g., transferrin receptor) can further increase brain uptake.
-
Prodrug Approach: Modifying the this compound structure to create a more lipophilic prodrug that is converted to the active compound within the brain can be an effective strategy.
-
-
Co-administration with Efflux Pump Inhibitors: To investigate the role of efflux pumps, you can co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A). A significant increase in the brain-to-plasma ratio in the presence of an inhibitor would suggest that this compound is a substrate for that efflux pump.
-
Route of Administration: Consider alternative administration routes that can bypass the BBB to some extent, such as intranasal delivery.
Table 2: Comparison of CNS Delivery Strategies for Small Molecules
| Delivery Strategy | Principle | Potential Advantages for this compound | Potential Disadvantages |
| Lipid-Based Nanoparticles (e.g., Liposomes, SLNs) | Encapsulation in lipid carriers to improve solubility and facilitate transport across the BBB. | Can encapsulate both lipophilic and hydrophilic compounds; can be surface-modified for targeting. | Potential for rapid clearance by the reticuloendothelial system; stability issues. |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulation in a biodegradable polymer matrix for sustained release and BBB transport. | Provides sustained release; protects the drug from degradation; can be targeted. | Potential for toxicity depending on the polymer; complex manufacturing process. |
| Prodrugs | Chemical modification of the drug to enhance its lipophilicity and BBB permeability, with subsequent conversion to the active form in the brain. | Can significantly improve brain uptake. | Requires careful design to ensure efficient conversion in the brain and minimal off-target effects. |
Problem 2: Inconsistent Results in In Vitro BBB Permeability Assays
Question: I am getting variable results in my in vitro BBB permeability assays (e.g., Transwell assay) with this compound. What are the common pitfalls and how can I improve the reliability of my data?
Answer: In vitro BBB models are powerful tools, but they require careful optimization and execution. Here are some common issues and solutions:
Potential Causes:
-
Poor Cell Monolayer Integrity: The endothelial cells forming the barrier may not have formed tight junctions, leading to leaky monolayers.
-
Low Compound Recovery: this compound may be adsorbing to the plastic of the assay plates or binding non-specifically to the cell monolayer.
-
Metabolism by Barrier Cells: The endothelial cells themselves may be metabolizing this compound, leading to an underestimation of its permeability.
-
Solubility Issues: this compound may precipitate in the assay buffer.
Troubleshooting Strategies:
-
Ensure Monolayer Integrity:
-
TEER Measurement: Regularly measure the transendothelial electrical resistance (TEER) to confirm the tightness of the cell monolayer.
-
Paracellular Markers: Include a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow or FITC-dextran) in your assay to assess monolayer integrity.
-
-
Improve Compound Recovery:
-
Pre-treatment of Plates: Pre-incubating plates with a solution of a non-specific protein like bovine serum albumin (BSA) can help to block non-specific binding sites.
-
Mass Balance Calculation: Quantify the amount of this compound in the donor and receiver compartments, as well as the amount associated with the cell monolayer at the end of the experiment to calculate mass balance and identify potential binding issues.
-
-
Assess Compound Stability:
-
Incubate this compound in the assay buffer and with the cells for the duration of the experiment and analyze for degradation products using LC-MS/MS.
-
-
Optimize Assay Conditions:
-
Solvent Concentration: If using a stock solution of this compound in an organic solvent like DMSO, ensure the final concentration in the assay buffer is low (typically <1%) to avoid cytotoxicity and effects on barrier integrity.
-
Buffer Composition: Use a buffer with a pH that maintains the solubility of this compound.
-
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model using a Transwell system.
Materials:
-
Transwell inserts (e.g., 24-well format with polycarbonate membrane, 0.4 µm pore size)
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution (e.g., in DMSO)
-
Lucifer yellow or FITC-dextran (for integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture hBMECs on the apical side of the Transwell inserts until a confluent monolayer is formed. For a more robust model, co-culture with astrocytes on the basolateral side or use astrocyte-conditioned medium.
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer using a voltohmmeter.
-
Add a known concentration of a paracellular marker (e.g., Lucifer yellow) to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral chamber to determine the permeability of the marker.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing a known concentration of this compound (and the paracellular marker) to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of this compound in the receiver chamber.
-
A: The surface area of the membrane.
-
C₀: The initial concentration of this compound in the donor chamber.
-
-
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
This protocol outlines a general procedure for extracting and quantifying this compound from brain tissue homogenates.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline with protease and esterase inhibitors)
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh the frozen brain tissue sample.
-
Add a known volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate, add a known amount of the internal standard.
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Analysis:
-
Inject a known volume of the supernatant onto the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound spiked into a blank brain homogenate matrix.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Sigma-2 (TMEM97) Receptor Signaling
This compound, as a sigma-2 receptor antagonist, is expected to modulate the downstream signaling pathways of this receptor. The sigma-2 receptor (TMEM97) is involved in several key cellular processes, and its signaling is complex and context-dependent.
Caption: Simplified signaling pathways associated with the Sigma-2 receptor (TMEM97).
Experimental Workflow for Assessing CNS Delivery of this compound
The following diagram illustrates a typical workflow for evaluating the CNS delivery of this compound, from initial in vitro screening to in vivo validation.
Caption: General experimental workflow for evaluating the CNS delivery of this compound.
This technical support center provides a starting point for addressing common challenges in the CNS delivery of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in drug delivery and neuropharmacology.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles as drug delivery agents specific for CNS: in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-21 Dosage Optimization
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with SM-21, a novel ATP-competitive kinase inhibitor targeting the MEK1/2 pathway. The information provided herein is designed to help optimize experimental dosing to achieve maximum therapeutic efficacy while minimizing off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, reversible, allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and MEK2. By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK1/2 from phosphorylating its only known downstream targets, ERK1 and ERK2. This effectively abrogates signaling through the RAS/RAF/MEK/ERK pathway, which is constitutively active in many human cancers, leading to reduced cell proliferation and tumor growth.
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: Common side effects associated with MEK inhibitors like this compound are typically mechanism-based and related to the inhibition of the MAPK pathway in healthy tissues.[1] These may include dermatologic toxicities (rash), gastrointestinal issues (diarrhea), and fatigue.[1][2] At higher exposures, off-target effects on other kinases can lead to cardiovascular or hepatic adverse events.[3] Careful dose selection is critical to manage these effects.
Q3: How do I select a starting dose for my in vivo animal studies?
A3: A starting dose for in vivo studies should be selected based on prior in vitro data. A common approach is to start with a dose that achieves a plasma concentration (Cmax) 3-5 times the in vitro IC50 value in the target cancer cell line. Initial dose-range finding studies are essential to determine the maximum tolerated dose (MTD), defined as the dose producing a specific, reversible level of toxicity (e.g., >20% body weight loss in 10% of animals).[4][5]
Q4: I am observing significant toxicity (e.g., weight loss >15%) in my animal model before observing anti-tumor efficacy. What should I do?
A4: This suggests that the therapeutic window for this compound is narrow in your specific model. Consider the following troubleshooting steps:
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Dose Reduction: Lower the dose to a level that is better tolerated and assess for efficacy. It's possible that a lower, sustained exposure is sufficient for anti-tumor activity.
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Alternative Dosing Schedule: Instead of daily dosing, explore intermittent schedules (e.g., 5 days on, 2 days off; or dosing every other day).[6] This can allow for recovery in normal tissues while maintaining pressure on the tumor.
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Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with another agent. This can provide a synergistic anti-tumor effect without increasing toxicity.
Q5: How can I confirm that this compound is engaging its target (MEK1/2) in vivo?
A5: Target engagement can be confirmed by analyzing pharmacodynamic (PD) biomarkers in tumor and surrogate tissues (like peripheral blood mononuclear cells). The most direct method is to measure the levels of phosphorylated ERK1/2 (p-ERK) via Western blot or immunohistochemistry. A significant reduction in p-ERK levels in tumor tissue following this compound administration indicates successful target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High in vitro IC50 values in certain cell lines | Intrinsic resistance (e.g., mutations upstream like BRAF V600E) or acquired resistance. | 1. Sequence cell lines for known resistance mutations. 2. Test this compound in combination with a BRAF inhibitor for BRAF-mutant lines. 3. Assess compensatory signaling pathways (e.g., PI3K/AKT). |
| Lack of in vivo efficacy despite good in vitro potency | Poor pharmacokinetics (PK), low drug exposure in the tumor, or rapid development of resistance. | 1. Conduct a full PK study to assess bioavailability, half-life, and Cmax. 2. Measure intratumoral drug concentration. 3. Analyze tumors from treated animals for p-ERK levels to confirm target engagement. |
| Unexpected severe toxicity at predicted MTD | Model-specific sensitivity, off-target effects, or issues with drug formulation/vehicle. | 1. Perform a dose de-escalation study to find a tolerable dose.[7] 2. Evaluate key organs (liver, heart) for histopathological changes. 3. Run a vehicle-only control group to rule out formulation-related toxicity. |
| Tumor regrowth after initial response | Acquired resistance through reactivation of the MAPK pathway or activation of bypass signaling tracks. | 1. Biopsy relapsed tumors and analyze for changes in the MAPK pathway (e.g., MEK mutations). 2. Explore combination strategies to target potential bypass pathways (e.g., PI3K inhibitors). |
Data Presentation: In Vitro Potency and In Vivo Toxicity
Table 1: this compound In Vitro Potency Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A-375 | Melanoma | BRAF V600E | 5.2 |
| HT-29 | Colorectal | BRAF V600E | 8.1 |
| HCT-116 | Colorectal | KRAS G13D | 15.7 |
| Panc-1 | Pancreatic | KRAS G12D | 45.3 |
| MCF-7 | Breast | PIK3CA E545K | > 1000 |
Table 2: Summary of In Vivo Dose-Range Finding Study in Balb/c Mice
| Dose Group (mg/kg, daily) | Mean Body Weight Change (Day 14) | Observed Toxicities | Mortality |
| Vehicle Control | +5.2% | None | 0/10 |
| 10 mg/kg | +1.5% | Mild, transient alopecia | 0/10 |
| 25 mg/kg | -8.3% | Moderate alopecia, mild diarrhea | 0/10 |
| 50 mg/kg | -18.9% | Severe alopecia, moderate diarrhea, skin rash | 2/10 |
| 100 mg/kg | -25.4% | Severe toxicities, hunched posture | 8/10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p-ERK Pharmacodynamic Analysis
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Sample Collection: Collect tumor tissue or cells at specified time points after this compound treatment. Immediately snap-freeze in liquid nitrogen.
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Protein Extraction: Homogenize the tissue or lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified RAS/RAF/MEK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Caption: Preclinical workflow for evaluating and optimizing this compound dosage.
Caption: Decision tree for troubleshooting high in vivo toxicity with this compound.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 6. High-dose administration of tyrosine kinase inhibitors to improve clinical benefit: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Likelihood Perspective on Dose-Finding Study Designs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in SM-21 behavioral studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during behavioral studies with SM-21. By addressing common issues in a question-and-answer format, providing detailed experimental protocols, and visualizing key pathways and workflows, this guide aims to enhance the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during behavioral experiments involving this compound, a selective sigma-2 (σ2) receptor antagonist.
Q1: We are observing high variability in the behavioral responses of our animals treated with this compound. What are the potential sources of this inconsistency?
A1: High variability is a frequent challenge in behavioral pharmacology. Several factors can contribute to inconsistent results with this compound:
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Pharmacokinetic Variability: As a prodrug, the metabolism of compounds can vary between individual animals, leading to different plasma concentrations of the active metabolite and, consequently, variable behavioral outcomes. While specific pharmacokinetic data for this compound is not extensively published, it is crucial to consider that factors like age, sex, and genetic background can influence drug metabolism.
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Dose-Response Relationship: The behavioral effects of this compound may not be linear. It is possible to observe a U-shaped or biphasic dose-response curve, where lower or higher doses have a reduced or opposite effect. It is essential to conduct a thorough dose-response study to identify the optimal therapeutic window for the desired behavioral effect.
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Animal-Related Factors:
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Genetic Strain: Different rodent strains can exhibit significant variations in baseline behavior and drug sensitivity.
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Sex: Hormonal fluctuations in female rodents can influence their performance in behavioral tasks. It is advisable to test both males and females and analyze the data separately.
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Age: Cognitive and motor functions change with age, which can impact behavioral performance. Ensure that all animals in your study are within a narrow and consistent age range.
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Environmental Factors:
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Housing Conditions: Social isolation or overcrowding can induce stress and alter baseline anxiety levels and cognitive performance.
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Circadian Rhythm: Rodents are nocturnal, and their activity levels and drug metabolism can vary depending on the time of day. Behavioral testing should be conducted at a consistent time during their active (dark) phase.
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Handling and Acclimation: Insufficient handling or acclimation to the testing room and equipment can lead to stress-induced behavioral alterations that may mask the effects of this compound.
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Q2: Our results in the Elevated Plus Maze (EPM) with this compound are not consistent across different cohorts. What could be the cause?
A2: In addition to the general factors listed in Q1, inconsistencies in EPM results can be due to:
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Lighting Conditions: The level of illumination in the testing room and on the open arms of the maze is a critical factor. Bright lighting can increase anxiety and may obscure the anxiolytic effects of a compound. It is crucial to maintain consistent and clearly reported lighting conditions (in lux).
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Apparatus Design and Cleaning: The dimensions of the maze, the height of the walls on the closed arms, and the material of the maze can all influence behavior. Thoroughly clean the maze between each animal with a suitable cleaning agent (e.g., 70% ethanol) to eliminate olfactory cues from previous subjects.
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Starting Position: The initial placement of the animal in the center of the maze (facing an open or closed arm) should be consistent across all trials.
Q3: We are not observing the expected cognitive enhancement with this compound in the Novel Object Recognition (NOR) test. What should we troubleshoot?
A3: The NOR test is sensitive to various experimental parameters:
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Object Characteristics: The objects used should be of similar size, complexity, and material, and should not have any inherent rewarding or aversive properties. It is essential to counterbalance the objects used as "novel" and "familiar" across animals.
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Habituation and Training: Insufficient habituation to the testing arena can lead to high levels of anxiety and exploratory behavior that interfere with object interaction. The duration of the training phase (familiarization) is also critical; too short a duration may not allow for adequate memory encoding, while a very long duration can lead to reduced novelty preference in the testing phase.
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Inter-Trial Interval (ITI): The time between the training and testing phases determines whether you are assessing short-term or long-term memory. Ensure this interval is consistent for all animals within a cohort.
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Exploration Criteria: A minimum amount of total object exploration time during the training phase should be established to ensure that all animals have sufficiently attended to the objects.
Q4: The freezing behavior in our Fear Conditioning experiments with this compound is highly variable. What are potential reasons for this?
A4: Fear conditioning is a complex learning paradigm, and variability can arise from several sources:
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Shock Intensity and Duration: The intensity and duration of the foot shock (the unconditioned stimulus) must be carefully calibrated and consistently delivered.
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Contextual and Auditory Cues: The distinctiveness of the conditioning chamber (context) and the properties of the auditory cue (conditioned stimulus) are crucial for associative learning. Ensure the testing environment is free from extraneous noises or visual cues that could interfere with the experiment.
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Baseline Freezing Levels: Some animals may exhibit high baseline freezing levels due to anxiety. Proper habituation to the conditioning chamber before the conditioning session can help reduce this.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate expected outcomes and potential variability in behavioral studies with this compound. Note: These values are for illustrative purposes and will vary based on the specific experimental conditions.
Table 1: Elevated Plus Maze (EPM) - Effect of this compound on Anxiety-Like Behavior
| Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | 35 ± 5 | 20 ± 4 |
| This compound | 1 | 55 ± 8 | 35 ± 6 |
| This compound | 5 | 70 ± 10 | 45 ± 7 |
| This compound | 10 | 40 ± 6 | 25 ± 5 |
| Diazepam (Positive Control) | 2 | 85 ± 12 | 55 ± 8 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle. Note the potential for a non-linear dose-response.
Table 2: Novel Object Recognition (NOR) - Effect of this compound on Recognition Memory
| Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | 0.15 ± 0.05 |
| This compound | 1 | 0.35 ± 0.08 |
| This compound | 5 | 0.50 ± 0.10** |
| Scopolamine (Amnesic Agent) | 1 | -0.05 ± 0.04# |
| This compound + Scopolamine | 5 + 1 | 0.30 ± 0.07 |
*Data are presented as mean ± SEM. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time. *p < 0.05, *p < 0.01 compared to Vehicle. #p < 0.01 compared to Vehicle.
Table 3: Fear Conditioning - Effect of this compound on Fear Memory
| Group | Dose (mg/kg) | Freezing to Tone (%) | Freezing to Context (%) |
| Vehicle | - | 60 ± 8 | 45 ± 7 |
| This compound (Pre-training) | 5 | 40 ± 6 | 25 ± 5 |
| This compound (Pre-test) | 5 | 55 ± 7 | 40 ± 6 |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These should be adapted to the specific research question and animal strain.
Elevated Plus Maze (EPM) Protocol
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Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
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Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
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Procedure:
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for 5 minutes.
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Record the session using a video camera mounted above the maze.
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Data Analysis:
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Time spent in the open and closed arms.
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Number of entries into the open and closed arms.
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Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
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Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial.
Novel Object Recognition (NOR) Protocol
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Apparatus: An open-field arena.
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Habituation:
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On day 1, allow each animal to freely explore the empty arena for 10 minutes.
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Training (Familiarization):
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On day 2, place two identical objects in the arena.
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Allow the animal to explore the objects for 10 minutes.
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Testing:
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After a defined inter-trial interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object.
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Allow the animal to explore the objects for 5 minutes.
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Data Analysis:
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Time spent exploring each object.
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Calculate the Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).
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Cleaning: Clean the arena and objects with 70% ethanol between each trial.
Contextual and Cued Fear Conditioning Protocol
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Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued testing.
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Habituation:
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On day 1, allow the animals to explore the conditioning chamber for 3 minutes without any stimuli.
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Conditioning:
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On day 2, place the animal in the conditioning chamber.
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After a 2-minute baseline period, present an auditory cue (e.g., a tone) for 30 seconds.
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During the last 2 seconds of the tone, deliver a mild foot shock (e.g., 0.5 mA).
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Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.
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Contextual Fear Testing:
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On day 3, place the animal back into the conditioning chamber for 5 minutes without any cues or shocks.
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Measure the percentage of time the animal spends freezing.
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Cued Fear Testing:
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On day 4, place the animal in a novel context (different shape, color, and odor).
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After a 2-minute baseline period, present the auditory cue for 3 minutes.
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Measure the percentage of time the animal spends freezing during the cue presentation.
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Cleaning: Clean the chamber with 70% ethanol and a different scented solution for the novel context between trials.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound as a sigma-2 receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent results in this compound studies.
Caption: Logical relationships between variables in this compound behavioral experiments.
addressing SM-21 stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SM-21 maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is this compound maleate and what is its primary mechanism of action?
A1: this compound maleate is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1] It is centrally active following systemic administration and has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses.[1] This activity contributes to its observed analgesic and nootropic effects in preclinical studies.[1]
Q2: What are the recommended storage conditions for this compound maleate?
A2: Proper storage is crucial to maintain the integrity of this compound maleate. For the solid form, storage at room temperature is generally acceptable for short to medium-term periods.[1][2] For long-term storage, especially of stock solutions, -20°C is recommended.[3][4] It is also advised to store the compound in a dry and dark environment.[4]
Q3: How should I prepare stock solutions of this compound maleate?
A3: this compound maleate is soluble in water up to 25 mM.[1] It is also soluble in DMSO.[3][4] For aqueous solutions, it is recommended to use purified, sterile water. When preparing stock solutions, ensure the compound is fully dissolved by vortexing or gentle warming if necessary. For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: My this compound maleate solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur if the solution is supersaturated or has been stored improperly. First, confirm the concentration is within the solubility limits (up to 25 mM in water).[1] Gentle warming of the solution in a water bath may help redissolve the precipitate. If the issue persists, preparing a fresh stock solution is recommended. Ensure that the solvent used is of high purity.
Q5: I am observing inconsistent results in my experiments with this compound maleate. What could be the cause?
A5: Inconsistent results can stem from several factors. One common reason is the degradation of the compound due to improper storage or handling of stock solutions. Repeated freeze-thaw cycles can degrade the compound. It is also important to ensure the accuracy of dilutions and the consistency of experimental conditions. If you suspect compound degradation, it is best to use a fresh stock solution.
Data Summary Tables
Storage Conditions
| Form | Short-term (days to weeks) | Long-term (months to years) |
| Solid | Room Temperature[1][2] | 0 - 4°C[4] |
| Stock Solution | 0 - 4°C[4] | -20°C[3][4] |
Solubility Data
| Solvent | Maximum Concentration |
| Water | 25 mM[1] |
| DMSO | Soluble (specific concentration not provided)[3][4] |
Experimental Protocols and Workflows
General Workflow for In Vitro Assay
Below is a generalized workflow for assessing the activity of this compound maleate in a cell-based assay.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound maleate as a σ2 receptor antagonist leading to increased acetylcholine release.
References
Technical Support Center: SM-21 In Vivo Antifungal Efficacy Testing
Welcome to the technical support center for SM-21 in vivo antifungal efficacy testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical evaluation of the novel antifungal agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule with potent in vitro and in vivo activity against a range of Candida species, including isolates resistant to existing antifungal agents.[1][2][3][4][5] Its mechanism of action involves disrupting the integrity of the fungal cell membrane.[1][2][3][4] A propidium (B1200493) iodide uptake assay has confirmed that this compound affects the permeability of the fungal cell membrane.[2][3]
Q2: Which in vivo models have been successfully used to test the efficacy of this compound?
A2: this compound has demonstrated efficacy in murine models of both systemic and oral candidiasis.[1][2][3][4] Specifically, it has been shown to prevent the death of mice in a systemic candidiasis model and reduce the extent of tongue lesions in a mouse model of oral candidiasis, where it was found to be more effective than nystatin.[1][2][3][4]
Q3: What is the known in vivo safety profile of this compound?
A3: In vivo studies have indicated that this compound has a favorable safety profile, particularly concerning nephrotoxicity, a common side effect of some antifungal agents like Amphotericin B.[6][7] At a dose of 15 mg/kg/day in a rat model, this compound induced minimal renal tubular necrosis compared to the pronounced necrosis observed with Amphotericin B.[6] This suggests a significantly better safety profile regarding kidney damage.[7]
Q4: What is the in vitro activity of this compound against different Candida species?
A4: this compound exhibits potent in vitro activity against a variety of Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 1.6 µg/ml.[1][3][5] It is also effective against Candida biofilms, demonstrating a lower MICbiofilm than amphotericin B and caspofungin for both 24-h and 48-h biofilms.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected in vivo efficacy.
Possible Cause 1: Suboptimal Drug Formulation and Administration
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Question: My in vivo results with this compound are variable. Could the formulation be the issue?
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Answer: Yes, the formulation of a poorly soluble compound like this compound is critical for achieving adequate bioavailability and consistent in vivo exposure. Inconsistent results can arise from precipitation of the compound upon injection or poor absorption.
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Troubleshooting Steps:
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Vehicle Selection: Ensure the vehicle used to dissolve/suspend this compound is appropriate for the route of administration and does not cause adverse effects in the animals. While the specific vehicle for published this compound studies is not detailed, common vehicles for poorly soluble compounds include solutions with DMSO, cyclodextrins, or lipid-based formulations.
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Solubility and Stability: Confirm the solubility and stability of this compound in your chosen vehicle at the desired concentration. Prepare fresh formulations for each experiment to avoid degradation.
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Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact bioavailability. Intravenous administration bypasses absorption barriers, potentially leading to more consistent exposure initially.[8][9] If using oral administration, consider that bioavailability may be lower and more variable.
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Possible Cause 2: Inadequate Dose Selection
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Question: I am not observing a significant therapeutic effect. Is my dose of this compound too low?
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Answer: Inadequate dosing can lead to a lack of efficacy. The dose-response relationship for this compound in your specific model may need to be determined empirically.
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Troubleshooting Steps:
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Dose-Ranging Study: Conduct a dose-range finding study to determine the optimal dose of this compound in your animal model. This will help establish the dose that provides a therapeutic effect without causing significant toxicity.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: While detailed PK/PD studies for this compound are yet to be published, it is a crucial step for understanding the time course of drug concentration and its relationship with the antifungal effect.[1] Consider collaborating with a pharmacokinetics core facility to analyze plasma samples and determine key parameters like Cmax, AUC, and half-life.
-
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Issue 2: Unexpected Toxicity or Adverse Events in Animal Models.
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Question: I am observing adverse effects in my animal model that were not reported in the literature. What could be the cause?
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Answer: While this compound has a reported favorable safety profile, especially concerning nephrotoxicity, adverse events can still occur due to various factors.
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Troubleshooting Steps:
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Vehicle Toxicity: The vehicle used to formulate this compound could be causing toxicity. Run a control group of animals treated with the vehicle alone to assess its effects.
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Dose and Administration Rate: A high dose or a rapid rate of intravenous injection can lead to acute toxicity. Consider reducing the dose or administering the injection more slowly.
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Animal Strain and Health Status: The strain, age, and health status of the animals can influence their susceptibility to drug toxicity. Ensure you are using healthy animals from a reputable supplier.
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-
Data Summary
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/ml) |
| Candida albicans | 0.2 - 0.43 |
| Candida glabrata | 0.4 - 0.8 |
| Candida krusei | 0.8 - 1.6 |
| Candida parapsilosis | 0.4 - 0.8 |
| Candida tropicalis | 0.4 - 0.8 |
| Drug-Resistant Candida isolates | 0.5 - 1.0 |
| Aspergillus fumigatus | 6.25 |
Data compiled from multiple sources.[2][3][10]
Table 2: Comparative In Vivo Efficacy and Nephrotoxicity of this compound and Amphotericin B
| Compound | Animal Model | Efficacy Outcome | Nephrotoxicity Outcome (at 15 mg/kg/day) |
| This compound | Systemic Candidiasis (mouse) | Prevented death | Minimal renal tubular necrosis |
| Oral Candidiasis (mouse) | More effective than nystatin | Not reported in this model | |
| Amphotericin B | Systemic Candidiasis (mouse) | Standard of care | Pronounced necrosis in renal epithelial tubular cells (85% of tubules) |
Data compiled from multiple sources.[1][2][3][4][6]
Experimental Protocols
Systemic Candidiasis Mouse Model
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Inoculum Preparation: Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours. Harvest the cells and wash twice with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to the desired concentration (e.g., 1 x 106 cells/mL) using a hemocytometer.
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Infection: Infect female BALB/c mice (6-8 weeks old) via intravenous injection of 100 µL of the C. albicans suspension into the lateral tail vein.
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Treatment: Administer this compound (dissolved in an appropriate vehicle) or the vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at specified time points post-infection. A positive control group treated with a known antifungal agent (e.g., fluconazole (B54011) or amphotericin B) should be included.
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Monitoring: Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality for a predefined period (e.g., 21 days).
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Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain, spleen) by homogenizing the tissues and plating serial dilutions on SDA to count colony-forming units (CFUs).
Visualizations
Caption: Workflow for systemic candidiasis in vivo efficacy testing.
Caption: Troubleshooting logic for inconsistent in vivo efficacy results.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - Research - Institut Pasteur [research.pasteur.fr]
- 5. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Nephrotoxicity Profiling of a Novel Antifungal Small Molecule in Comparison to Amphotericin B and Voriconazole. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral versus intravenous therapy in the treatment of systemic mycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in SM-21 MIC Determination
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for the hypothetical antimicrobial agent SM-21. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What are the most common contributing factors?
A1: Variability in MIC assays is a common challenge and can originate from several sources. The primary factors influencing the reproducibility of this compound MIC determination include:
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Inoculum Preparation and Density: The number of bacteria used in the assay is critical. Inconsistent inoculum size can lead to significant shifts in MIC values.[1][2]
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This compound Stock Solution and Stability: As this compound is a complex organic molecule, its solubility and stability in the chosen solvent and assay medium can impact its effective concentration.
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Assay Protocol Deviations: Minor variations in incubation time, temperature, and media preparation can introduce variability.[3][4]
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Bacterial Strain Integrity: Contamination of the test culture or inherent biological variability within the bacterial strain can affect susceptibility.[5][6]
Q2: How does the inoculum size affect the MIC values for this compound?
A2: The inoculum size has a significant impact on the observed MIC, a phenomenon known as the "inoculum effect." A higher than standard inoculum can lead to artificially high MIC values, while a lower inoculum can result in artificially low MICs.[1] It is crucial to precisely standardize the inoculum for every experiment.
Data Presentation: Impact of Inoculum Density on this compound MIC
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10⁴ | 2 | -2x | Potentially false susceptibility |
| 5 x 10⁵ (Standard) | 4 | 1x (Reference) | Standard Condition |
| 5 x 10⁶ | 16 | +4x | Significant Inoculum Effect |
Q3: What is the recommended method for preparing the bacterial inoculum?
A3: To ensure consistency, the following standardized protocol for inoculum preparation is recommended:
-
Culture Purity: Streak the test organism from a frozen stock onto a suitable agar (B569324) plate to obtain isolated colonies.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology.
-
Broth Culture: Inoculate the selected colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubation: Incubate the broth culture at the appropriate temperature and duration to reach the logarithmic growth phase.
-
Standardization: Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Final Dilution: Dilute the standardized suspension into the assay medium to achieve the final target inoculum density (typically 5 x 10⁵ CFU/mL in the well).[7]
Q4: We are observing precipitation of this compound in our stock solution and in the assay plate. How can we address this?
A4: The solubility of the test compound is a critical factor. If this compound has limited aqueous solubility, consider the following:
-
Solvent Selection: Use a solvent in which this compound is highly soluble and that has minimal impact on bacterial growth at the final concentration used in the assay. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Solvent Control: Always include a solvent control in your assay to ensure the solvent itself is not inhibiting bacterial growth.
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the assay medium.
-
Sonication: Gentle sonication of the stock solution before preparing dilutions may help to ensure it is fully dissolved.
Q5: The growth in our positive control wells is inconsistent. What could be the cause?
A5: Inconsistent growth in the positive control (no drug) wells points to issues with the bacterial culture or the assay conditions, not the compound itself. Common causes include:
-
Low Inoculum Density: An insufficient number of bacteria were added to the wells.
-
Non-viable Culture: The bacterial culture used was not in a healthy, logarithmic growth phase.
-
Inhibitory Solvent: The concentration of the solvent used to dissolve this compound may be too high and inhibiting bacterial growth.
-
Media Issues: The growth medium may have been improperly prepared or is not suitable for the test organism.
Troubleshooting Guide
Issue: Inconsistent MIC results for this compound across repeat experiments.
This troubleshooting guide will help you systematically identify and resolve the source of variability in your this compound MIC assays.
Mandatory Visualization: Troubleshooting Workflow for this compound MIC Variability
Caption: Troubleshooting flowchart for inconsistent this compound MIC results.
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the MIC of an antimicrobial agent.[7][8][9]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution at a concentration 100x the highest desired final concentration.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Add 2 µL of the 100x this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a 2-fold serial dilution by transferring 102 µL from the first well to the second, mixing thoroughly, and repeating across the plate. Discard the final 102 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum density of approximately 1-2 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Mandatory Visualization: this compound Broth Microdilution Workflow
Caption: Experimental workflow for this compound broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
refinement of SM-21 treatment protocols for resistant fungal strains
This technical support center provides researchers, scientists, and drug development professionals with essential information for the utilization of SM-21 in treating resistant fungal strains. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule with potent antifungal activity.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane integrity.[1] Additionally, studies on its more potent analogue, XY12, suggest that it also targets mitochondrial function by inhibiting complex I of the electron transport chain.
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a range of Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis.[1] Notably, it is also effective against fungal strains that have developed resistance to conventional antifungal agents.[1][2]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
A3: The MIC of this compound against various Candida species generally ranges from 0.2 to 1.6 µg/mL.[1][3] For specific values against different reference and clinical isolate strains, please refer to the data tables below.
Q4: Is this compound effective against biofilms?
A4: Yes, this compound has been shown to be effective against biofilms of Candida species, demonstrating superior activity compared to some current antifungal agents.[1]
Q5: Are there any known analogues of this compound?
A5: Yes, a notable analogue is SM63, which exhibits comparable antifungal activity to this compound.[4] Another derivative, XY12, has been synthesized and shows even stronger antifungal activity and lower cytotoxicity.[5]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for this compound against susceptible strains.
-
Possible Cause 1: Inoculum Preparation. An incorrect inoculum density can significantly affect MIC results.
-
Solution: Ensure the fungal suspension is standardized to a 0.5 McFarland standard, which is then further diluted to achieve the final recommended concentration as per the detailed protocol.
-
-
Possible Cause 2: Media Composition. The composition of the culture medium can influence the activity of the compound.
-
Possible Cause 3: Compound Stability. Improper storage or handling of this compound may lead to degradation.
-
Solution: Store this compound according to the manufacturer's instructions, typically protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Issue 2: Inconsistent results in synergy testing (Checkerboard Assay).
-
Possible Cause 1: Pipetting Errors. The checkerboard assay involves numerous dilutions, making it susceptible to pipetting inaccuracies.
-
Solution: Use calibrated pipettes and carefully follow the dilution scheme outlined in the protocol. Consider using a multichannel pipette for consistency.[11]
-
-
Possible Cause 2: Incorrect Interpretation of Growth. Subjective reading of fungal growth can lead to variability.
-
Solution: Use a spectrophotometer to read the optical density for a more objective measure of growth inhibition. A growth control (no drug) and sterility control (no inoculum) are essential for accurate interpretation.
-
Issue 3: Difficulty in generating resistant strains to this compound in the lab.
-
Possible Cause: Novel Mechanism of Action. this compound's unique mechanism of action may not be as susceptible to common resistance pathways.
-
Solution: Consider prolonged, stepwise exposure to sub-MIC concentrations of this compound to gradually select for resistant mutants. Investigate potential resistance mechanisms by analyzing changes in gene expression related to cell membrane composition, mitochondrial function, and efflux pumps.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Candida Species
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans ATCC 90028 | 0.2 | 0.2 | - | - |
| C. albicans SC5314 | 0.2-0.4 | 0.2-0.4 | - | - |
| C. glabrata ATCC 2001 | 0.4 | 0.4 | - | - |
| C. krusei ATCC 6258 | 0.8 | 0.8 | - | - |
| C. parapsilosis ATCC 22019 | 0.4 | 0.4 | - | - |
| C. tropicalis ATCC 750 | 0.4 | 0.4 | - | - |
| Fluconazole-resistant C. albicans | 0.4 | 0.4 | >64 | - |
| Multidrug-resistant C. guilliermondii T-1549 | - | Resistant | Resistant | Resistant |
Data compiled from multiple sources.[1][2][3][4] Note: A clear inhibition zone was observed for this compound against the multidrug-resistant C. guilliermondii strain.[2]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][9][10]
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microdilution plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antifungal agent.[11][12][13][14][15]
-
Plate Setup: In a 96-well plate, add 50 µL of RPMI 1640 medium to each well.
-
Drug Dilution: Create serial dilutions of this compound horizontally and a second antifungal agent vertically. This creates a matrix of different concentration combinations.
-
Inoculation: Add 100 µL of a standardized fungal inoculum (prepared as in the MIC protocol) to each well.
-
Incubation: Incubate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Fungal Biofilm Inhibition Assay (Crystal Violet Method)
This method quantifies the effect of this compound on biofilm formation.[16][17][18][19][20]
-
Biofilm Formation: Add 100 µL of a standardized fungal suspension (1 x 10⁶ CFU/mL in RPMI 1640) to the wells of a flat-bottom 96-well plate. Incubate at 37°C for 90 minutes to allow for initial adherence.
-
Treatment: After the adherence phase, gently wash the wells with PBS to remove non-adherent cells. Add 200 µL of fresh RPMI 1640 containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining: Wash the wells with PBS to remove planktonic cells. Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes. Discard the methanol and allow the plate to air dry. Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Quantification: Wash away excess stain with water and air dry. Solubilize the bound crystal violet with 200 µL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader.
Visualizations
References
- 1. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitory effect of ficin on Candida albicans biofilm formation and pre-formed biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of SM-21 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of SM-21, a compound presumed to have low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
Low oral bioavailability of a compound like this compound is often attributed to several factors, primarily its physicochemical properties.[1][2][3] Key reasons include:
-
Poor Aqueous Solubility: As a poorly soluble drug, this compound may not fully dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: The compound may have difficulty passing through the intestinal epithelium to enter the systemic circulation.[2][3][4]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before it reaches the systemic circulation, reducing the amount of active drug.[5]
According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and low permeability are categorized as Class IV, posing significant challenges for oral delivery.
Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?
For a poorly soluble compound like this compound, several formulation strategies can be employed to enhance its oral bioavailability.[1][2][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[1][6][7]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve its solubility and absorption.[2][8][9][10] These formulations form fine emulsions in the GI tract, enhancing drug dissolution and uptake.[8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][5][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of this compound.[1][11]
Q3: How do I select the most appropriate animal model for my pharmacokinetic studies?
The choice of an animal model is critical for obtaining relevant and translatable pharmacokinetic data.[12][13] Key considerations include:
-
Metabolic Profile: The animal model should ideally have a metabolic profile for this compound that is similar to humans.
-
Physiological Similarities: The gastrointestinal physiology of the chosen model should be well-understood and, if possible, comparable to humans. Rodent models are often used in early-stage preclinical studies due to their cost-effectiveness and availability.[14]
-
Research Objective: For initial screening of formulations, rodent models like rats or mice are suitable. For more complex studies or to assess translation to humans, larger animal models like dogs or non-human primates may be necessary.[13][15]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Problem: You are observing significant variability in the plasma concentrations of this compound across different animals within the same experimental group.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Standardize the oral gavage technique to ensure consistent delivery to the same region of the GI tract. Ensure the formulation is homogenous and the dosing volume is accurate for each animal's body weight. |
| Food Effects | Ensure all animals are fasted for a consistent period before dosing, as the presence of food can significantly alter drug absorption.[16] |
| Animal-to-Animal Variation | Use animals of the same strain, age, and sex to minimize biological variability.[16] Increase the number of animals per group to improve statistical power. |
| Formulation Instability | For lipid-based formulations like SEDDS, characterize the droplet size and polydispersity index (PDI) upon emulsification. A smaller, more uniform droplet size generally leads to more consistent absorption.[16] Ensure the formulation is stable and does not precipitate upon dilution in the GI fluids. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Problem: Your optimized formulation of this compound shows excellent dissolution in vitro, but this does not translate to a significant improvement in bioavailability in animal models.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Permeability-Limited Absorption | This compound may have inherently low permeability across the intestinal epithelium. Even with improved dissolution, absorption remains the rate-limiting step. Consider incorporating permeation enhancers into your formulation, but with caution regarding potential toxicity.[9] |
| First-Pass Metabolism | The drug may be rapidly metabolized in the gut wall or liver after absorption. Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic transport, such as lipid-based systems, may help bypass the first-pass effect.[9] |
| In Vivo Formulation Performance | The in vitro dissolution medium may not accurately reflect the complex environment of the GI tract. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. |
| Efflux Transporter Activity | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.[3] Investigate this possibility using in vitro cell-based assays (e.g., Caco-2 cells). |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| Micronized this compound | 50 | 320 ± 60 | 1.5 | 1900 ± 320 | 224 |
| This compound Solid Dispersion | 50 | 750 ± 120 | 1.0 | 4800 ± 750 | 565 |
| This compound SEDDS | 50 | 1200 ± 210 | 0.5 | 9500 ± 1500 | 1118 |
| This compound IV Solution | 10 | 2500 ± 400 | 0.1 | 5000 ± 800 | - |
*Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM)
-
Surfactant (e.g., Solutol HS 15)
-
Co-surfactant (e.g., Polyethylene glycol 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on a predetermined ratio (e.g., 20.5:62.5:16 as described for a similar compound).[17] b. Vortex the mixture until a homogenous solution is formed. A gentle warming in a water bath (around 40°C) may be used if necessary. c. Add the required amount of this compound to the excipient mixture. d. Vortex the mixture until the this compound is completely dissolved.
-
Characterization: a. Self-Emulsification Time: Add a small volume of the prepared SEDDS to a larger volume of aqueous medium (e.g., 0.1 N HCl or water) and observe the time it takes to form a clear or bluish-white emulsion under gentle agitation. b. Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to standard food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Animal Grouping and Dosing: a. Divide the rats into different groups (e.g., this compound suspension, this compound SEDDS, this compound IV). b. Administer the respective formulations to each group. For oral administration, use an oral gavage needle. For intravenous administration, inject into the tail vein.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Place the blood samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
Caption: Impact of enhanced bioavailability on a hypothetical cellular signaling pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of SM-21 in host cells
Welcome to the technical support center for SM-21. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the cytotoxicity of this compound in host cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity?
A1: this compound is believed to induce apoptosis in host cells primarily through the generation of intracellular Reactive Oxygen Species (ROS). This increase in oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of programmed cell death.[1][2][3] Activated JNK can then phosphorylate various downstream targets, including members of the Bcl-2 family, which ultimately triggers the activation of executioner caspases-3 and -7, leading to apoptotic cell death.[4]
Q2: What are the typical IC50 values for this compound in common cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions (e.g., incubation time, cell density). Below is a summary of typical IC50 values observed after a 48-hour treatment period.
Q3: How can I mitigate the off-target cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to minimize off-target effects.[5][6][7]
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Co-treatment with an antioxidant: Since this compound's cytotoxicity is linked to ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can significantly reduce cell death in non-target cells.
-
Dose optimization: Carefully titrate the concentration of this compound to find the therapeutic window that maximizes the desired effect on target cells while minimizing toxicity in host cells.[5]
-
Targeted delivery systems: For in vivo studies, consider encapsulating this compound in nanoparticles or liposomes to improve its delivery to the target tissue and reduce systemic exposure.[5]
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Combination therapy: Using this compound in combination with other agents may allow for lower, less toxic doses to be used while achieving a synergistic effect.[5][7]
Q4: Does the vehicle solvent for this compound contribute to cytotoxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). At high concentrations, DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments to account for any solvent-related effects.[5]
Data Center
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HeLa | Human Cervical Cancer | 5.2 |
| A549 | Human Lung Carcinoma | 8.9 |
| MCF-7 | Human Breast Cancer | 12.5 |
| HEK293 | Human Embryonic Kidney | 25.8 |
| HFF-1 | Human Foreskin Fibroblast | 34.1 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in HFF-1 Cells
| This compound (µM) | Co-treatment (NAC) | Cell Viability (%) |
| 0 | - | 100 ± 4.5 |
| 25 | - | 58 ± 5.1 |
| 25 | 1 mM | 92 ± 4.8 |
| 50 | - | 35 ± 6.2 |
| 50 | 1 mM | 81 ± 5.5 |
Signaling & Workflow Diagrams
Caption: Proposed cytotoxicity pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Troubleshooting Guide
Problem: I am observing high variability and inconsistent IC50 values between experiments.
-
Possible Cause 1: Cell Passage Number.
-
Solution: Cells with high passage numbers can exhibit altered phenotypes and drug sensitivities.[8] Use cells within a consistent and low passage number range for all experiments. Maintain a detailed log of passage numbers.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Possible Cause 3: Reagent Variability.
-
Solution: Lot-to-lot variation in serum, media, or other reagents can impact cell health and assay performance. Whenever possible, use the same lot of reagents for a set of comparative experiments.
-
-
Possible Cause 4: Edge Effects.
-
Solution: Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. Ensure the incubator has adequate humidity.[8]
-
Problem: Significant cytotoxicity is observed in my vehicle-only (DMSO) control wells.
-
Possible Cause 1: DMSO Concentration is Too High.
-
Solution: The final concentration of DMSO in the culture medium should ideally be ≤0.1% and not exceed 0.5%. Calculate the required dilution of your this compound stock solution carefully. Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line.
-
-
Possible Cause 2: Poor Cell Health.
-
Solution: Unhealthy cells are more susceptible to stress from solvents. Ensure your cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination (e.g., mycoplasma).[8]
-
Problem: The antioxidant co-treatment is not reducing this compound's cytotoxicity.
-
Possible Cause 1: Insufficient Antioxidant Concentration or Pre-incubation Time.
-
Solution: The concentration of the antioxidant or the timing of its addition may not be optimal. Try a dose-response of the antioxidant (e.g., NAC from 0.5 mM to 5 mM). Consider pre-incubating the cells with the antioxidant for 1-2 hours before adding this compound to allow for cellular uptake and activity.
-
-
Possible Cause 2: ROS-Independent Cytotoxicity.
-
Solution: While the primary mechanism involves ROS, this compound may have secondary, ROS-independent cytotoxic effects, especially at higher concentrations. Investigate other cell death pathways (e.g., necrosis, autophagy) and consider alternative protective agents.
-
Caption: Troubleshooting logic for high cytotoxicity.
Experimental Protocols
Protocol 1: Measuring Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[9][10][11][12] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control and no-treatment control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[10][11]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol outlines a luminescent assay to measure the activity of caspase-3 and -7, key executioners of apoptosis.[13][14][15]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[13][14]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14] This step combines cell lysis and substrate addition.[13]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as the fold change in caspase activity relative to the untreated control after subtracting the background luminescence from wells without cells.
Protocol 3: Quantifying Oxidative Stress (ROS Levels)
This protocol uses a cell-permeable fluorogenic probe, such as DCFH-DA, to measure intracellular ROS levels.[16][17]
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat cells with this compound for the desired time (a shorter incubation, e.g., 1-6 hours, is often sufficient for ROS detection). Include a positive control (e.g., 100 µM tert-butyl hydroperoxide, TBHP) and an untreated control.[18]
-
Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed PBS or HBSS.
-
Incubation with Probe: Add 100 µL of the DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.[16][19]
-
Wash: Remove the probe solution and wash the cells again with pre-warmed PBS or HBSS to remove any extracellular probe.
-
Fluorescence Reading: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate fluorometer with excitation/emission wavelengths appropriate for the probe (e.g., ~485/535 nm for DCF).[16]
-
Data Analysis: Quantify the results as the fold change in fluorescence intensity relative to the untreated control cells after background subtraction.
References
- 1. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. genesandcancer.com [genesandcancer.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Intracellular ROS Assay [cellbiolabs.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Intracellular ROS Assay [protocols.io]
Validation & Comparative
A Comparative Guide to the Analgesic Effects of SM-21 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of the enantiomers of SM-21, a tropane (B1204802) analog with a dual mechanism of action. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction
This compound is a compound that has demonstrated notable analgesic effects in preclinical studies. Its mechanism of action is understood to involve the antagonism of presynaptic M2 muscarinic receptors and a high affinity for sigma-2 (σ₂) receptors.[1] As a chiral molecule, this compound exists as two enantiomers: (+)-R-SM21 and (-)-S-SM21. Research has shown that the analgesic activity of this compound is enantioselective, with the (+)-R-SM21 isomer being the more potent eutomer.[2] This guide will delve into the comparative analgesic efficacy of these enantiomers, detail the experimental protocols used for their validation, and explore the underlying signaling pathways.
Comparative Analgesic Efficacy
Table 1: Preclinical Analgesic Activity of this compound Enantiomers
| Compound | Test Model | Species | Route of Administration | Observed Effect |
| (+)-R-SM21 | Hot-Plate Test | Mouse | Not Specified | Potent Analgesic Effect |
| (-)-S-SM21 | Hot-Plate Test | Mouse | Not Specified | Weak or Inactive |
| (+)-R-SM21 | Acetic Acid-Induced Writhing | Mouse | Not Specified | Significant Inhibition of Writhing |
| (-)-S-SM21 | Acetic Acid-Induced Writhing | Mouse | Not Specified | Weak or No Inhibition of Writhing |
Note: This table is a qualitative summary based on available literature. Quantitative ED₅₀ values for a direct comparison are not currently available.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the analgesic effects of compounds like the this compound enantiomers.
Hot-Plate Test
The hot-plate test is a widely used method to evaluate the central analgesic activity of drugs.[3][4]
Objective: To assess the response latency of an animal to a thermal stimulus.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.[4]
-
Each animal is placed individually on the heated surface, and a timer is started simultaneously.[4]
-
The latency to the first sign of nociception, such as paw licking, paw shaking, or jumping, is recorded.[3]
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[5]
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points post-administration.
Acetic Acid-Induced Writhing Test
This test is a chemical-based model of visceral pain used to screen for peripheral and central analgesic activity.[6][7]
Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Procedure:
-
Animals, typically mice, are administered the test compound or vehicle.[6]
-
After a set absorption period (e.g., 30 minutes), a solution of acetic acid (commonly 0.6-1% v/v) is injected intraperitoneally.[6][8]
-
Following the injection, the animals are placed in an observation chamber.[6]
-
The number of writhes, characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs, is counted for a specific period (e.g., 10-20 minutes).[6][8]
-
The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the vehicle control group.
Signaling Pathways and Mechanism of Action
The analgesic effect of this compound is attributed to a dual mechanism of action involving both the cholinergic system and sigma receptors.
Cholinergic Pathway
The initial hypothesis for this compound's analgesic action centered on its role as an antagonist of presynaptic M2 muscarinic autoreceptors. By blocking these receptors, this compound is thought to increase the release of acetylcholine (B1216132) (ACh) in the synapse, thereby enhancing cholinergic transmission which plays a role in pain modulation.
Sigma-2 Receptor Pathway
Subsequent research revealed that this compound possesses a high affinity for sigma-2 (σ₂) receptors, acting as an antagonist.[1] The precise downstream signaling cascade of σ₂ receptor antagonism in analgesia is still under investigation, but it is known to modulate nociceptive pathways. Sigma receptors are implicated in the regulation of various cellular functions and can influence other neurotransmitter systems involved in pain perception.
Experimental Workflow
The validation of the analgesic effects of this compound enantiomers typically follows a structured preclinical workflow.
Conclusion
The available evidence strongly indicates that the analgesic properties of this compound reside primarily in the (+)-R enantiomer. This enantioselectivity highlights the importance of stereochemistry in drug design and development. The dual mechanism of action, targeting both cholinergic and sigma-2 receptor pathways, presents a potentially novel approach to pain management. Further research, including head-to-head quantitative comparisons with existing analgesics and elucidation of the complete sigma-2 receptor signaling cascade, is warranted to fully characterize the therapeutic potential of (+)-R-SM21.
References
- 1. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot plate test [panlab.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
A Comparative Analysis of SM-21 and Other Sigma-2 Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor ligand SM-21 with other notable alternatives, supported by experimental data. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key target in the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.
Comparative Binding Affinity of Sigma-2 Receptor Ligands
The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. The following table summarizes the binding affinities of this compound and other well-characterized sigma-2 receptor ligands for both sigma-2 and sigma-1 receptors, along with their selectivity ratios.
| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) | Key Features |
| This compound | 67[1] | >10,000[1] | >149 | Selective sigma-2 antagonist with analgesic and antiamnesic properties.[1] |
| Siramesine | Potent | - | High | Induces cancer cell death and shows potent anticancer activity in vivo.[2] |
| PB28 | 0.68[2] | 0.38[2] | ~0.56 | High-affinity agonist with antitumor activity, also shows high affinity for sigma-1.[2] |
| SW120 | 11[2] | 450[2] | ~41 | A fluorescent probe useful for imaging cell proliferation.[2] |
| RHM-4 | Kd = 0.2[2] | - | High | High-affinity radioiodinated ligand developed for binding assays.[2] |
| 1,3-di-(2-tolyl)guanidine (DTG) | 21[3] | 69[3] | ~0.3 | A non-selective agonist for both sigma-1 and sigma-2 receptors.[3] |
Experimental Protocols
The determination of ligand binding affinities is predominantly achieved through competitive inhibition radioligand binding assays. Below is a generalized protocol for assessing the binding of ligands to the sigma-2 receptor.
Competitive Inhibition Radioligand Binding Assay for Sigma-2 Receptors
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the sigma-2 receptor.
1. Materials:
-
Receptor Source: Rat liver membrane homogenates are a common source due to their high density of sigma-2 receptors.[4][5]
-
Radioligand:
-
Masking Ligand (for use with [3H]DTG): (+)-Pentazocine is used to occupy and block the sigma-1 receptors, ensuring that [3H]DTG binding is specific to the sigma-2 receptors.[4][5]
-
Test Compound: The unlabeled ligand being evaluated (e.g., this compound).
-
Assay Buffer: Typically a Tris-HCl or potassium phosphate (B84403) buffer.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
2. Procedure:
-
Incubation: The receptor source (rat liver membrane homogenates) is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. If using [3H]DTG, (+)-pentazocine is also added to the mixture.[4]
-
Equilibrium: The mixture is incubated at room temperature for a specific duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. Unbound ligand passes through the filter.[7]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Figure 1: Workflow for a competitive inhibition radioligand binding assay.
Sigma-2 Receptor (TMEM97) Signaling Pathways
The sigma-2 receptor (TMEM97) is an endoplasmic reticulum-resident transmembrane protein that plays a crucial role in cellular signaling and homeostasis.[8] Its signaling pathways are complex and involve interactions with various cellular components.
Sigma-2 receptor ligands, such as this compound, can modulate these pathways. Agonists have been shown to induce cytotoxicity in cancer cells, potentially through the induction of apoptosis via caspase activation and increases in intracellular calcium.[9] Antagonists like this compound can block these effects.
TMEM97 is known to interact with progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol uptake and homeostasis.[10][11] Dysregulation of these pathways is implicated in both cancer and neurodegenerative diseases. Furthermore, TMEM97 has been shown to influence the Wnt/β-catenin signaling pathway and regulate the expression of pro-inflammatory cytokines, highlighting its multifaceted role in cellular function.[12]
Figure 2: Overview of Sigma-2 Receptor (TMEM97) signaling pathways.
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transmembrane protein TMEM97 and the epigenetic reader BAHCC1 constitute an axis that supports pro-inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of SM-21 and Established Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound SM-21 with established nootropics—Piracetam (B1677957), Modafinil (B37608), and Lion's Mane—in the context of cognitive enhancement. The information is presented to aid in research and development efforts by summarizing available quantitative data, detailing experimental methodologies, and illustrating key biological pathways.
Executive Summary
This compound, a potent and selective sigma-2 (σ₂) receptor antagonist, has demonstrated pro-cognitive effects in preclinical models, primarily by increasing central cholinergic tone.[1] Its mechanism of action, involving the potentiation of acetylcholine (B1216132) release, positions it as a compound of interest for cognitive enhancement. However, publicly available data on its nootropic effects are limited to animal studies of induced amnesia. In contrast, established nootropics such as Piracetam, Modafinil, and Lion's Mane have been more extensively studied in human clinical trials for their cognitive-enhancing properties, with varying degrees of efficacy and distinct mechanistic profiles. This guide synthesizes the current evidence for these compounds to facilitate a comparative assessment.
Data Presentation: Quantitative Comparison of Nootropic Effects
Due to the preclinical nature of the available data for this compound, a direct comparison with human clinical trial data for established nootropics is challenging. The following tables summarize the available quantitative data for each compound.
Table 1: Preclinical Data on the Antiamnesic Effects of this compound
| Compound | Animal Model | Amnesia-Inducing Agent | Dosage (i.p.) | Cognitive Test | Key Quantitative Findings | Reference |
| This compound | Mouse | Scopolamine (1 mg/kg) | 10-20 mg/kg | Passive Avoidance Test | Dose-dependently prevented amnesia, with 10 mg/kg showing significant effects.[2] | Ghelardini et al., 1999 |
| This compound | Mouse | Dicyclomine (10 mg/kg) | 10-20 mg/kg | Passive Avoidance Test | Demonstrated a significant antiamnesic effect starting at 10 mg/kg.[2] | Ghelardini et al., 1999 |
| This compound | Rat | AF-64A (2 nmol/rat, i.c.v.) | 10 mg/kg | Passive Avoidance Test | Prevented amnesia, with effects becoming statistically significant at 10 mg/kg.[2] | Ghelardini et al., 1999 |
| This compound | Mouse | Hypoxia | 10-30 mg/kg | Passive Avoidance Test | Prevented memory reduction induced by hypoxia.[3] | Ghelardini et al., 1999 |
Table 2: Clinical Data on the Cognitive-Enhancing Effects of Piracetam
| Study Population | Dosage | Duration | Cognitive Test(s) | Key Quantitative Findings | Reference |
| Older adults with cognitive impairment | 2.4-8.0 g/day | 6-52 weeks | Clinical Global Impression of Change (CGIC) | Odds Ratio for improvement: 3.35 (95% CI: 2.70, 4.17) compared to placebo.[4] | Waegemans et al., 2002 |
| Healthy older individuals | 1.6 g three times daily | 4 weeks | Digit Symbol Test, Bourdon-Wiersma Test | Significant improvement in performance on several cognitive tests compared to baseline.[5] | Alzheimer's Drug Discovery Foundation |
| Patients with mild cerebral impairment | 2.4 g/day | 12 weeks | Wechsler Adult Intelligence and Memory Scales | Significant improvement in full IQ and memory quotient scores.[5] | Alzheimer's Drug Discovery Foundation |
Table 3: Clinical Data on the Cognitive-Enhancing Effects of Modafinil
| Study Population | Dosage | Duration | Cognitive Test(s) | Key Quantitative Findings | Reference |
| Healthy young adult males | 100 mg or 200 mg | Single dose | Digit Span, Visual Pattern Recognition Memory, Spatial Planning, Stop-Signal Reaction Time | Significantly enhanced performance on all listed tests compared to placebo.[1] | Turner et al., 2003 |
| Healthy non-sleep-deprived adults | Single dose | Single dose | Various cognitive domains | Small but significant overall positive effect (g = 0.10) across attention, executive functioning, memory, and processing speed.[6] | Kredlow et al., 2019 |
| Schizophrenia patients | Dose-response (unspecified) | Not specified | Various cognitive tests | Preclinical and some clinical data suggest improvement in prefrontal cognitive functions.[7] | ClinicalTrials.gov NCT00711464 |
Table 4: Clinical Data on the Cognitive-Enhancing Effects of Lion's Mane (Hericium erinaceus)
| Study Population | Dosage | Duration | Cognitive Test(s) | Key Quantitative Findings | Reference(s) |
| Healthy young adults (18-45 years) | 1.8 g/day | 28 days | Stroop Task, Subjective Stress (VAS) | Single dose improved Stroop task performance speed (p=0.005); 28-day supplementation showed a trend towards reduced subjective stress (p=0.051).[8] | Docherty et al., 2023 |
| Healthy adults over 50 | 3.2 g/day | 12 weeks | Mini Mental State Examination (MMSE) | Improved cognitive function based on MMSE, but not on other cognitive tests.[9] | Saitsu et al., 2019 |
| Healthy young adults (18-35 years) | 3 g of 10:1 extract | Single dose | Global cognitive function and mood | No significant effect on composite measures of global cognitive function or mood.[10] | Surendran et al., 2025 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Passive Avoidance Test
This test assesses fear-motivated learning and memory in rodents.
-
Apparatus: A two-compartment box with a brightly lit chamber and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Phase: A rodent is placed in the lit compartment. Rodents have an innate preference for dark environments and will typically enter the dark compartment. Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Retention Phase: After a set period (e.g., 24 hours), the rodent is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency is interpreted as a stronger memory of the aversive stimulus.
-
Nootropic Testing: The test compound is administered before the acquisition phase to assess its effect on memory formation. In amnesia models, an amnesia-inducing agent (e.g., scopolamine) is administered before the acquisition trial, and the test compound is given to evaluate its ability to prevent the induced memory impairment.[11]
Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one of the quadrants. The room contains various distal visual cues.[12]
-
Acquisition Phase: The rodent is placed in the water at different starting locations and must find the hidden platform. Over several trials and days, a healthy animal learns the platform's location relative to the visual cues. The time to find the platform (escape latency) and the path taken are recorded.[13]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[14]
-
Nootropic Testing: The test compound is administered throughout the acquisition phase to evaluate its impact on the rate of learning and memory consolidation.
Visualization of Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for this compound
References
- 1. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. youtube.com [youtube.com]
- 4. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. examine.com [examine.com]
- 11. scantox.com [scantox.com]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
Comparative Analysis of SM-21: A Novel Sigma-2 Receptor Antagonist for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SM-21, a novel dual-mechanism agent, with other sigma-2 (σ2) receptor modulators. This compound is distinguished by its potent and selective σ2 receptor antagonism and its activity as an acetylcholinesterase (AChE) activator, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC). This document outlines its mechanism of action, supported by available experimental data, and contrasts its performance with alternative σ2 receptor ligands.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a dual mechanism of action:
-
Sigma-2 (σ2) Receptor Antagonism: The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumors, including prostate cancer, and is implicated in tumor cell proliferation and survival.[1] As a potent and selective antagonist of the σ2 receptor, this compound is proposed to interfere with these pro-cancerous signaling pathways.[2] Recent preclinical findings suggest that σ2 receptor antagonism by this compound can downregulate androgen receptor (AR) activity and exhibits synergistic effects when combined with the AR pathway inhibitor, enzalutamide (B1683756), in prostate cancer cells. This is particularly relevant for CRPC, where reactivation of AR signaling is a key driver of resistance to therapy.
-
Acetylcholinesterase (AChE) Activation: this compound also functions as an activator of AChE.[3] The role of cholinergic signaling in cancer is complex; however, alterations in AChE activity have been observed in prostate cancer.[4][5] By modulating acetylcholine (B1216132) levels, this compound may influence cancer cell proliferation and survival through cholinergic pathways. The precise contribution of this mechanism to its anti-cancer efficacy is an area of ongoing investigation.
Comparative Performance Data
This section presents a comparative summary of this compound and other notable σ2 receptor modulators. The data has been compiled from various preclinical studies.
Table 1: Comparative Binding Affinity of this compound and Alternative Sigma-2 Receptor Ligands
| Compound | Type | Sigma-2 (σ2) Receptor Ki (nM) | Sigma-1 (σ1) Receptor Ki (nM) | Selectivity (σ1/σ2) |
| This compound | Antagonist | 67[6] | >10,000[6] | >149 |
| Siramesine | Agonist | 11.4[7] | - | - |
| Haloperidol | Antagonist | 507[8] | 3.2[8] | 0.006 |
| CB-64D | Agonist | 16.5[9] | 3063[9] | 185 |
| CB-184 | Agonist | 13.4[9] | 7436[9] | 554 |
Table 2: Comparative Cytotoxicity of Sigma-2 Receptor Ligands in Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
| Siramesine | EMT-6 (murine breast cancer) | 11.4[7] |
| Siramesine | MDA-MB-435 (human melanoma) | 13.6[7] |
| Siramesine | PC3 (prostate cancer) | 20[10] |
| Haloperidol | Uveal Melanoma (92.1) | >10 (decreased proliferation)[11] |
| CB-64D | SK-N-SH (neuroblastoma) | Induces apoptosis |
| This compound + Enzalutamide | LNCaP & 22Rv1 (prostate cancer) | Synergistic growth inhibition |
Note: Direct comparative cytotoxicity data for this compound in a wide range of cancer cell lines is limited in publicly available literature. The synergistic effect with enzalutamide in prostate cancer cell lines highlights its potential in CRPC.
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor Signaling in Cancer
The binding of ligands to the σ2 receptor can trigger a cascade of intracellular events impacting cell survival and proliferation. The precise downstream signaling of σ2 receptor antagonism by this compound in prostate cancer is under investigation, but it is hypothesized to interfere with pathways that support tumor growth.
Experimental Workflow: Comparative Analysis of σ2 Receptor Ligands
The cross-validation of this compound's mechanism of action involves a series of in vitro experiments to compare its binding affinity and functional effects against other σ2 receptor modulators.
Detailed Experimental Protocols
Sigma-2 (σ2) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (as a source of σ2 receptors)
-
[³H]DTG (1,3-di(2-tolyl)guanidine) as the radioligand
-
(+)-Pentazocine (to mask σ1 receptors)
-
Test compounds (this compound and alternatives) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter and fluid
-
Glass fiber filters
Protocol:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, incubate the membrane homogenate (approximately 300 µg of protein) with a fixed concentration of [³H]DTG (e.g., 5 nM) and varying concentrations of the test compound.
-
Include (+)-pentazocine (e.g., 100 nM) in all wells to block the binding of [³H]DTG to σ1 receptors.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cells and determine the EC50 value.
Materials:
-
Castration-resistant prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound and alternatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound and alternatives) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion
This compound presents a novel, dual-action approach for the potential treatment of castration-resistant prostate cancer. Its high selectivity for the σ2 receptor over the σ1 receptor is a significant advantage over less selective compounds like haloperidol. Preclinical evidence suggesting its ability to modulate the androgen receptor pathway and synergize with existing CRPC therapies like enzalutamide is particularly compelling. Further head-to-head comparative studies in relevant CRPC models are warranted to fully elucidate its therapeutic potential relative to other σ2 receptor modulators. The detailed experimental protocols provided herein offer a framework for such investigations.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholine Sustains LNCaP Prostate Cancer Cell Migration, Invasion and Proliferation Through Glyoxalase 1/MG-H1 Axis with the Involvement of Osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 11. mdpi.com [mdpi.com]
comparing the efficacy of SM-21 with other acetylcholine release enhancers
An extensive search for a compound designated "SM-21" as an acetylcholine (B1216132) release enhancer has yielded no specific scientific data, experimental protocols, or efficacy studies. The scientific literature and publicly available databases do not contain information on a molecule with this identifier in the context of acetylcholine modulation.
Therefore, a direct comparison of the efficacy of "this compound" with other acetylcholine release enhancers, as requested, cannot be provided. The core requirements of the prompt, including the presentation of quantitative data in tables, detailed experimental methodologies, and the creation of signaling pathway diagrams for "this compound," cannot be fulfilled without foundational information on the compound itself.
For a comprehensive comparison guide on acetylcholine release enhancers, it is essential to focus on well-characterized compounds for which experimental data is available. Below is a generalized guide and comparison of known classes of acetylcholine release enhancers, which may serve as a useful resource for researchers, scientists, and drug development professionals.
A Comparative Guide to Acetylcholine Release Enhancers
Introduction
Enhancing acetylcholine (ACh) release in the brain is a key therapeutic strategy for addressing cognitive deficits associated with conditions like Alzheimer's disease.[1] Acetylcholine is a critical neurotransmitter for various cognitive functions, including memory, learning, and attention.[2][3][4] Its levels are regulated by synthesis, release, and degradation by the enzyme acetylcholinesterase.[4] This guide provides a comparative overview of different classes of compounds known to enhance acetylcholine release, supported by available experimental insights.
Mechanisms of Acetylcholine Release Enhancement
Several mechanisms can be targeted to increase the synaptic concentration of acetylcholine. These include:
-
Modulation of Ion Channels: Voltage-gated potassium and calcium channels, as well as ligand-gated ion channels like nicotinic and muscarinic acetylcholine receptors, play a crucial role in regulating ACh release.[1]
-
Receptor Agonism/Antagonism: Targeting presynaptic autoreceptors or other receptors that modulate acetylcholine release.
-
Enzyme Inhibition: While not direct release enhancers, acetylcholinesterase inhibitors (AChEIs) increase the synaptic availability of ACh by preventing its breakdown.[2][5]
The following sections will discuss prominent classes of acetylcholine release enhancers.
Potassium Channel Blockers
Mechanism of Action: Certain potassium channels on presynaptic terminals are responsible for repolarizing the neuron after an action potential. Blocking these channels prolongs the depolarization, leading to a greater influx of calcium and consequently, enhanced acetylcholine release.
-
Example Compound: 4-Aminopyridine (4-AP) and its analogue 3,4-Diaminopyridine (3,4-DAP) are known potassium channel blockers that have been investigated for their ability to enhance ACh release.[1]
Experimental Protocol: In Vitro Acetylcholine Release Assay
A common method to assess the efficacy of acetylcholine release enhancers is through in vitro studies using brain slices or synaptosomes.
-
Tissue Preparation: Brain tissue, typically from the hippocampus or cortex, is dissected and sliced or homogenized to prepare synaptosomes (isolated nerve terminals).
-
Loading: The preparation is incubated with a radiolabeled precursor of acetylcholine, such as [³H]-choline, which is taken up by the neurons and converted to [³H]-acetylcholine.
-
Stimulation: The loaded tissue is then superfused with a physiological buffer. Release of [³H]-acetylcholine is evoked by depolarization, typically using a high concentration of potassium chloride (KCl).
-
Compound Application: The compound of interest (e.g., a potassium channel blocker) is added to the superfusion medium to assess its effect on evoked acetylcholine release.
-
Quantification: The amount of [³H]-acetylcholine in the collected superfusate is measured using liquid scintillation counting.
Signaling Pathway
Caption: Mechanism of potassium channel blockers on acetylcholine release.
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Mechanism of Action: Presynaptic nicotinic acetylcholine receptors, particularly the α7 subtype, can modulate neurotransmitter release. Agonists of these receptors can enhance the release of acetylcholine.
-
Example Compound: GTS-21 (also known as DMBX-anabaseine) is a selective partial agonist for the α7 nAChR.[6][7][8] Studies have shown its anti-inflammatory effects and its potential to mitigate cytokine release.[6][7][8][9]
Experimental Protocol: Microdialysis in Freely Moving Animals
To assess efficacy in vivo, microdialysis is a widely used technique.
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., hippocampus) of a laboratory animal.
-
Perfusion: A physiological solution (perfusate) is slowly pumped through the probe. The semi-permeable membrane at the tip of the probe allows for the diffusion of small molecules from the extracellular fluid into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate), now containing neurotransmitters from the extracellular space, is collected at regular intervals.
-
Compound Administration: The test compound (e.g., a nAChR agonist) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Signaling Pathway
Caption: Action of a presynaptic nAChR agonist on ACh release.
Comparative Efficacy Data
Without data for "this compound," a direct quantitative comparison is not possible. However, a qualitative comparison of the mechanisms of different classes of acetylcholine release enhancers is presented below.
| Class of Compound | Mechanism of Action | Advantages | Potential Disadvantages |
| Potassium Channel Blockers | Prolongs presynaptic depolarization by blocking K+ channels, leading to increased Ca2+ influx and ACh release. | Broadly effective in enhancing neurotransmitter release. | Lack of specificity can lead to side effects; potential for excitotoxicity. |
| nAChR Agonists | Activates presynaptic nicotinic receptors, leading to Ca2+ influx and enhanced ACh release. | Can be highly specific for certain receptor subtypes. | Potential for receptor desensitization with prolonged use. |
| Muscarinic Receptor Antagonists | Blocks presynaptic M2/M4 autoreceptors that normally inhibit ACh release, thus disinhibiting release. | Targets a specific feedback mechanism. | Potential for side effects due to the widespread distribution of muscarinic receptors. |
| Choline Precursors | Increase the availability of the precursor for acetylcholine synthesis.[3] | Generally well-tolerated. | Efficacy may be limited by the rate of acetylcholine synthesis and release. |
The field of acetylcholine release enhancement is an active area of research with several promising therapeutic avenues. While a direct comparison involving "this compound" is not feasible due to the absence of available data, this guide provides a framework for understanding and comparing the efficacy of other known acetylcholine release enhancers. Researchers are encouraged to consult the primary literature for specific quantitative data on the compounds of interest and to utilize the described experimental protocols for their own investigations. Future comparative studies will be crucial in determining the most effective strategies for modulating acetylcholine release for the treatment of cognitive disorders.
References
- 1. Ion channel modulators that enhance acetylcholine release: potential therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Acetylcholine Supplements: Benefits, Side Effects, and Types [healthline.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. What are AChR agonists and how do they work? [synapse.patsnap.com]
- 6. Lipopolysaccharide upregulates α7 acetylcholine receptors: stimulation with GTS-21 mitigates growth arrest of macrophages and improves survival in burned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis [frontiersin.org]
A Comparative Analysis of SM-21 and Other Tropane Alkaloids in Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of the novel tropane (B1204802) alkaloid SM-21 against other well-known tropane alkaloids: cocaine, atropine, and scopolamine (B1681570). The information presented is based on available experimental data to facilitate an objective evaluation of their potential in pain management research and development.
Executive Summary
This compound, a synthetic tropane derivative, has demonstrated significant antinociceptive effects in various preclinical models. Its primary mechanism of action is believed to be the potentiation of central cholinergic transmission, distinguishing it from other tropane alkaloids. Cocaine exhibits analgesic properties, primarily through its action on dopamine (B1211576) and serotonin (B10506) pathways. Atropine and scopolamine, classical anticholinergic agents, have more complex and less pronounced direct analgesic effects, often influencing nociception by modulating cholinergic pathways that can either alleviate or exacerbate pain depending on the dose and context. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Analysis of Analgesic Efficacy
The following table summarizes the available quantitative data on the analgesic efficacy of this compound and other tropane alkaloids from various preclinical studies. It is important to note that a direct comparison of potencies is challenging due to variations in experimental models, species, and administration routes across different studies.
| Compound | Animal Model | Test | Route of Administration | Effective Dose / ED50 | Citation(s) |
| This compound | Mouse | Hot-Plate | Intraperitoneal (i.p.) | 10-30 mg/kg | [1] |
| Mouse | Writhing Test | Intraperitoneal (i.p.) | ED50: 8.5 mg/kg | [1] | |
| Rat | Tail-Flick | Intravenous (i.v.) | 3-20 mg/kg | [1] | |
| Cocaine | Rat | Tail-Flick | Intraperitoneal (i.p.) | 20-40 mg/kg (bimodal effect) | [2] |
| Rhesus Monkey | Tail Withdrawal | Subcutaneous (s.c.) | 0.032-1.8 mg/kg | [3] | |
| Atropine | Mouse, Rat | Hot-Plate, Writhing, Tail-Flick | Intraperitoneal (i.p.) | 1-100 µg/kg (analgesia) | [4] |
| Mouse, Rat | Hot-Plate, Writhing, Tail-Flick | Intraperitoneal (i.p.) | > 5 mg/kg (hyperalgesia) | [4] | |
| Scopolamine | Rat | Various | Subcutaneous (s.c.) | ED50: 0.027 mg/kg (discriminative stimulus) | [5] |
Mechanisms of Action in Pain Relief
The analgesic effects of these tropane alkaloids are mediated by distinct neurochemical pathways.
This compound primarily enhances central cholinergic transmission, leading to analgesia.[2] This is thought to occur through the antagonism of presynaptic muscarinic M2 autoreceptors, which increases the release of acetylcholine (B1216132) in the synapse.[1][6] Additionally, this compound exhibits a high affinity for sigma-2 (σ2) receptors, which may also contribute to its antinociceptive profile.[6]
Cocaine produces its antinociceptive effects through a more complex mechanism involving the blockade of dopamine and serotonin reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft.[3][7] There is also evidence for the involvement of NMDA and opioid-mediated pathways in cocaine-induced analgesia.[2]
Atropine and Scopolamine are competitive antagonists of muscarinic acetylcholine receptors. Their effect on pain is dose-dependent and complex. At low doses, they can produce analgesia, potentially by blocking presynaptic M1 autoreceptors and thereby increasing acetylcholine release.[4] However, at higher doses, their widespread blockade of muscarinic receptors can interfere with endogenous analgesic pathways, and may even lead to hyperalgesia.[4]
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: Proposed mechanism of this compound induced analgesia.
Caption: General workflow for preclinical analgesic testing.
Experimental Protocols
The analgesic properties of tropane alkaloids are typically evaluated using a battery of standardized preclinical pain models. The following are detailed methodologies for three commonly employed tests.
Hot-Plate Test
The hot-plate test is used to assess the response to a thermal stimulus, primarily reflecting supraspinally organized responses.
-
Apparatus: A metal plate is maintained at a constant temperature, typically between 50°C and 55°C. The plate is enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
The animal (typically a mouse or rat) is placed on the hot plate.
-
A timer is started simultaneously.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (usually 30-60 seconds) is predetermined to prevent tissue damage.
-
-
Data Analysis: The latency to respond is measured before and after drug administration. An increase in latency indicates an analgesic effect.
Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A radiant heat source is focused on a specific portion of the animal's tail. An automated sensor detects the tail flick and stops a timer.
-
Procedure:
-
The animal (typically a rat) is gently restrained with its tail exposed.
-
The radiant heat source is positioned on the tail, and the timer is activated.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to avoid tissue damage.
-
-
Data Analysis: An increase in the tail-flick latency after drug administration is indicative of analgesia.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain induced by a chemical irritant.
-
Procedure:
-
A dilute solution of acetic acid (typically 0.6%) is injected intraperitoneally into a mouse.
-
Following the injection, the animal is placed in an observation chamber.
-
After a short latency period (e.g., 5 minutes), the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 10-20 minutes).
-
-
Data Analysis: The total number of writhes is recorded for both control and drug-treated groups. A reduction in the number of writhes in the drug-treated group indicates an analgesic effect.
Conclusion
This compound presents a promising profile as a novel analgesic with a distinct mechanism of action centered on the cholinergic system. Its efficacy in preclinical models, coupled with a potentially different side-effect profile compared to traditional opioids and other tropane alkaloids, warrants further investigation. While cocaine possesses analgesic properties, its high abuse potential and adverse cardiovascular effects limit its therapeutic utility. Atropine and scopolamine have demonstrated limited and complex roles in direct pain relief. The data and methodologies presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals exploring the potential of tropane alkaloids in the development of new pain therapies. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy and safety of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor activating effects of cocaine and scopolamine combinations in rats: isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 7. researchgate.net [researchgate.net]
SM-21: A Potent Antifungal Agent Against Clinical Candida Isolates
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance, particularly among Candida species, poses a significant threat to public health. This necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. SM-21, a novel small molecule, has demonstrated promising antifungal activity against a broad spectrum of clinically relevant Candida isolates, including those resistant to conventional therapies. This guide provides an objective comparison of this compound's performance with established antifungal drugs, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.
In Vitro Antifungal Susceptibility
This compound exhibits potent inhibitory activity against various Candida species. The minimum inhibitory concentration (MIC) of this compound for a wide range of Candida species, including clinical isolates, has been reported to be in the range of 0.2 to 1.6 µg/mL[1].
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
To contextualize the efficacy of this compound, its in vitro activity is compared with that of fluconazole (B54011) and caspofungin, two commonly used antifungal agents. The following tables summarize the MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Disclaimer: The data presented in the following tables are compiled from multiple independent studies and are not from a head-to-head comparative trial. Variations in isolate populations and laboratory methodologies may influence the results.
Table 1: Comparative MIC50 and MIC90 Values of this compound, Fluconazole, and Caspofungin against Candida albicans
| Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | ~0.2[2] | ~0.4[2] |
| Fluconazole | 0.25 - 1[3][4] | 0.5 - 4[4] |
| Caspofungin | 0.12 - 0.5[3][5][6] | 0.25 - 2.0[3][5] |
Table 2: Comparative MIC50 and MIC90 Values of this compound, Fluconazole, and Caspofungin against Non-albicans Candida Species
| Candida Species | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. glabrata | This compound | ~0.8[2] | ~1.6[2] |
| Fluconazole | 8 - 16[4] | 32 - 64[4] | |
| Caspofungin | 0.25[3][7] | 0.5[7] | |
| C. parapsilosis | This compound | ~0.4[2] | ~0.8[2] |
| Fluconazole | 1 - 2[4] | 2 - 8[4] | |
| Caspofungin | 1 - 2[3] | 1 - 2[3] | |
| C. tropicalis | This compound | ~0.4[2] | ~0.8[2] |
| Fluconazole | 1 - 2[4] | 2 - 4[4] | |
| Caspofungin | 0.25[3][7] | 0.5[7] | |
| C. krusei | This compound | ~0.8[2] | ~1.6[2] |
| Fluconazole | 16 - 64[4] | ≥64[4] | |
| Caspofungin | 0.5[3][7] | 1[7] |
Activity Against Antifungal-Resistant Isolates
A significant advantage of this compound is its demonstrated activity against Candida isolates that are resistant to existing antifungal agents[1]. One study showed that this compound produced a clear inhibition zone in a disk diffusion assay against a multidrug-resistant strain of C. guilliermondii that was resistant to amphotericin B, caspofungin, and fluconazole.
Anti-Biofilm Activity
Biofilm formation is a critical virulence factor for Candida species, contributing to persistent infections and reduced susceptibility to antifungal agents. This compound has shown potent activity in both inhibiting the formation of and eradicating mature Candida biofilms.
Table 3: Comparative Anti-Biofilm Activity of this compound and Other Antifungals
| Antifungal Agent | Biofilm Inhibition | Biofilm Eradication |
| This compound | Significantly more effective than current antifungal agents | More effective than current antifungal agents |
| Fluconazole | Often requires high concentrations, resistance is common[8] | Limited efficacy against mature biofilms[8] |
| Caspofungin | Active against biofilms of some Candida species[8] | Variable efficacy depending on the species and biofilm age[8] |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death[1]. This mechanism is distinct from that of azoles, which inhibit ergosterol (B1671047) biosynthesis, and echinocandins, which target cell wall synthesis.
Caption: Conceptual diagram of this compound's mechanism of action.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 Standard)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Caption: Workflow for antifungal susceptibility testing.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: A stock solution of the antifungal agent is serially diluted in RPMI 1640 medium to obtain a range of concentrations.
-
Microtiter Plate Inoculation: A 96-well microtiter plate is prepared with each well containing 100 µL of the appropriate antifungal dilution. 100 µL of the standardized fungal inoculum is then added to each well.
-
Incubation: The inoculated plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Cell Membrane Permeability Assay: Propidium Iodide Uptake
This assay is used to assess cell membrane integrity. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
Caption: Workflow for assessing cell membrane permeability.
Detailed Steps:
-
Cell Treatment: Fungal cells are incubated with varying concentrations of this compound for a specified period.
-
Propidium Iodide Staining: Propidium iodide is added to the cell suspension.
-
Incubation: The mixture is incubated in the dark to allow the dye to enter cells with compromised membranes.
-
Analysis: The percentage of PI-positive cells (i.e., cells with damaged membranes) is quantified using fluorescence microscopy or flow cytometry. An increase in the number of fluorescent cells indicates membrane damage.
Conclusion
This compound demonstrates significant potential as a novel antifungal agent for the treatment of infections caused by clinical Candida isolates. Its potent in vitro activity, including against drug-resistant strains and biofilms, coupled with a distinct mechanism of action, makes it a promising candidate for further preclinical and clinical development. The data presented in this guide underscore the importance of continued research into new antifungal compounds to address the growing challenge of antifungal resistance.
References
- 1. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro susceptibilities to caspofungin and micafungin of clinical isolates of Candida species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 7. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole is not inferior than caspofungin, micafungin or amphotericin B in the presence of 50% human serum against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SM-21 and Fluconazole on Candida Biofilms: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the novel antifungal compound SM-21 and the widely used drug fluconazole (B54011), focusing on their efficacy against Candida biofilms. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of molecular pathways to support further research and development in antifungal therapies.
Executive Summary
Candida species, particularly Candida albicans, are a leading cause of fungal infections in humans, with their ability to form biofilms on both biological and inert surfaces posing a significant clinical challenge. Biofilms exhibit high resistance to conventional antifungal agents, including fluconazole. This guide evaluates the performance of this compound, a novel small molecule inhibitor, against Candida biofilms and draws a comparison with fluconazole based on available experimental data.
This compound demonstrates potent activity in both inhibiting the formation of Candida biofilms and eradicating pre-formed biofilms at significantly lower concentrations than fluconazole. While fluconazole's efficacy is hampered by multifactorial resistance mechanisms within the biofilm, this compound targets a key virulence trait—the morphological transition from yeast to hyphae—presenting a promising alternative therapeutic strategy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and fluconazole against Candida albicans biofilms, compiled from multiple in vitro studies. It is important to note that as these data are collated from different studies, direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Biofilm Inhibition and Eradication Activity
| Compound | Biofilm Inhibition Concentration | Biofilm Eradication Concentration (50% Reduction) | Planktonic Minimum Inhibitory Concentration (MIC) |
| This compound | 85% inhibition at < 0.6 µM[1] | 9.5 µM (24h biofilm)[1] | 0.6 µM[1] |
| 73.9 µM (48h biofilm)[1] | |||
| Fluconazole | MBIC often >10 µg/mL | MBEC₅₀ often ≥ 256 µg/mL[2][3] | Highly variable by strain |
MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Table 2: Biofilm Minimum Inhibitory Concentration (MIC)
This table presents the concentration required to reduce the metabolic activity of biofilm cells by 50%. For comparison, values for this compound have been converted from µg/mL to µM using its molecular weight of approximately 438 g/mol .[4]
| Compound | Biofilm MIC (24-hour biofilm) | Biofilm MIC (48-hour biofilm) |
| This compound | ~7.3 µM (3.2 µg/mL) | ~57 µM (25 µg/mL) |
| Fluconazole | Often > 256 µg/mL (>835 µM) | Often > 256 µg/mL (>835 µM) |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and fluconazole are central to their differential efficacy against Candida biofilms.
Fluconazole: As a triazole antifungal, fluconazole targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. In biofilms, resistance to fluconazole is common and involves several mechanisms, including the overexpression of the ERG11 gene and increased expression of drug efflux pumps (encoded by CDR1, CDR2, and MDR1 genes), which actively remove the drug from the cell.
Caption: Fluconazole's mechanism and resistance in Candida.
This compound: this compound operates via a different strategy, primarily by inhibiting the morphological transition of Candida from yeast to hyphal form. This transition is a critical virulence factor and is essential for the structural integrity and development of mature biofilms. Evidence suggests that this compound achieves this by downregulating the expression of the hypha-specific gene HWP1 (Hyphal Wall Protein 1).[5] HWP1 is a downstream target of key developmental regulators like EFG1. By preventing hyphal formation, this compound effectively inhibits biofilm formation.
Caption: Proposed mechanism of this compound on Candida biofilm formation.
Experimental Protocols
The data presented in this guide are primarily derived from the following standard in vitro experimental methodologies.
Candida Biofilm Formation Assay
This workflow outlines the general procedure for forming Candida biofilms in vitro and subsequently testing the efficacy of antifungal compounds.
Caption: General workflow for in vitro Candida biofilm assays.
Biofilm Quantification Methods
-
Crystal Violet (CV) Staining for Total Biomass:
-
After biofilm formation and treatment, wells are washed with phosphate-buffered saline (PBS).
-
Biofilms are stained with a 0.1% aqueous solution of crystal violet for 15-20 minutes.
-
Excess stain is washed off, and the plate is allowed to dry.
-
The bound dye is solubilized with 95% ethanol (B145695) or 33% acetic acid.
-
The absorbance is measured using a microplate reader (typically at 570-595 nm), which correlates with the total biofilm biomass.
-
-
XTT Reduction Assay for Metabolic Activity:
-
The 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay measures the metabolic activity of cells within the biofilm, serving as an indicator of cell viability.
-
After treatment, biofilms are washed with PBS.
-
A solution of XTT mixed with an electron-coupling agent (menadione) is added to each well.
-
The plate is incubated in the dark at 37°C for 2-3 hours.
-
Metabolically active cells reduce the XTT salt to a water-soluble formazan (B1609692) product.
-
The color change is measured spectrophotometrically at 490-492 nm. A decrease in color intensity indicates reduced metabolic activity and therefore, reduced cell viability.
-
Conclusion and Future Directions
The compiled data strongly suggest that this compound is a potent inhibitor of Candida biofilm formation and shows significant eradication activity against established biofilms. Its mechanism of targeting the yeast-to-hyphal transition offers a distinct advantage over fluconazole, which is often rendered ineffective by the robust resistance mechanisms of mature biofilms.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In vivo efficacy studies: Validating the in vitro findings in relevant animal models of biofilm-associated candidiasis.
-
Pharmacokinetic and toxicity profiles: Establishing the safety and bioavailability of this compound.
-
Structure-activity relationship (SAR) studies: Optimizing the chemical structure of this compound to enhance its potency and drug-like properties.
This comparative guide underscores the potential of novel therapeutic strategies that target key virulence factors in Candida, paving the way for more effective treatments for biofilm-associated infections.
References
- 1. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 2. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SM 21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
Comparative Efficacy of SM-21 and Amphotericin B Against Resistant Candida: A Guide for Researchers
In the ongoing challenge to combat drug-resistant fungal pathogens, the exploration of novel antifungal agents is paramount. This guide provides a detailed comparison of the novel small molecule SM-21 and the established polyene antifungal, amphotericin B, focusing on their efficacy against resistant strains of Candida. This analysis is based on published experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Analysis
The in vitro antifungal activity of this compound and amphotericin B has been evaluated against a range of Candida species, including those with known resistance to conventional antifungal drugs. The minimum inhibitory concentration (MIC), a key measure of antifungal potency, was determined using standardized broth microdilution methods.
Table 1: Comparative MICs of this compound and Amphotericin B against Susceptible Candida Species
| Fungal Species | Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.2 | 0.2 |
| Candida albicans | SC5314 | 0.2 | 0.2 |
| Candida glabrata | ATCC 90030 | 0.8 | 0.4 |
| Candida krusei | ATCC 6258 | 1.6 | 0.8 |
| Candida parapsilosis | ATCC 22019 | 0.4 | 0.2 |
| Candida tropicalis | ATCC 750 | 0.4 | 0.2 |
Data sourced from Wong et al., 2014.[1][2]
Table 2: Efficacy against Antifungal-Resistant Candida Isolates
This compound has demonstrated significant activity against clinical Candida isolates with documented resistance to other antifungal agents.[1]
| Fungal Species | Isolate ID | Resistance Profile | This compound MIC (µg/mL) |
| C. guilliermondii | T-1549 | Multidrug-resistant | Not specified (clear inhibition zone) |
| Drug-resistant isolates | (various) | Resistant to one or more antifungals | 0.5 - 1.0 |
Data sourced from Wong et al., 2014.[1]
Table 3: Anti-Biofilm Activity of this compound, Amphotericin B, and Caspofungin
The efficacy of this compound was also tested against Candida biofilms, which are notoriously resistant to antimicrobial treatments. The MIC against biofilms (MICbiofilm) was determined.
| Fungal Species | Biofilm Age | This compound MICbiofilm (µg/mL) | Amphotericin B MICbiofilm (µg/mL) | Caspofungin MICbiofilm (µg/mL) |
| C. albicans | 24h | 0.8 | >128 | 0.25 |
| 48h | 1.6 | >128 | 0.5 | |
| C. glabrata | 24h | 3.2 | 128 | 0.5 |
| 48h | 3.2 | 128 | 1 | |
| C. krusei | 24h | 6.4 | >128 | 1 |
| 48h | 6.4 | >128 | 2 |
Data sourced from Wong et al., 2014.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Broth Microdilution Assay for Planktonic Cells (CLSI M27-A)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Caption: Workflow for MIC determination using the CLSI M27-A broth microdilution method.
Detailed Steps:
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar. A standardized inoculum is prepared in RPMI-1640 medium to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilution: this compound and amphotericin B are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Growth control (no drug) and sterility control (no inoculum) wells are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Biofilm Susceptibility Testing
This method assesses the efficacy of antifungal agents against pre-formed Candida biofilms.
Caption: Workflow for determining the MIC of antifungals against Candida biofilms.
Detailed Steps:
-
Biofilm Formation: Standardized Candida suspensions are added to 96-well plates and incubated to allow for cell adhesion and biofilm formation.
-
Antifungal Treatment: Pre-formed biofilms are treated with serial dilutions of this compound and amphotericin B.
-
Quantification: The metabolic activity of the biofilm cells is quantified using an XTT reduction assay.
-
MICbiofilm Determination: The MICbiofilm is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in metabolic activity compared to untreated control biofilms.
Mechanisms of Action and Signaling Pathways
Amphotericin B: Pore Formation and Oxidative Stress
Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[3][4] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[3][4] The consequence is a leakage of essential intracellular ions, such as K+, leading to cell death.[3] Additionally, amphotericin B can induce oxidative damage within the fungal cell.
Caption: Mechanism of action of Amphotericin B against Candida.
This compound: Disruption of Cell Membrane and Mitochondrial Function
Initial studies indicated that this compound disrupts the integrity of the fungal cell membrane.[1][2] More recent research on a potent derivative of this compound, named xy12, suggests that this class of compounds may also target mitochondrial function. Specifically, xy12 was found to inhibit the activity of mitochondrial complex I in C. albicans. This dual mechanism of affecting both the cell membrane and mitochondrial respiration could contribute to its potent antifungal activity.
Caption: Proposed mechanism of action of this compound against Candida.
Conclusion
The novel antifungal small molecule this compound demonstrates potent in vitro activity against a broad range of Candida species, including those resistant to conventional antifungal agents.[1][2] Its efficacy against challenging Candida biofilms is particularly noteworthy, surpassing that of amphotericin B in the cited studies.[1] While amphotericin B remains a cornerstone of antifungal therapy, its efficacy can be limited against resistant strains and biofilms. The dual mechanism of action of the this compound class of compounds, targeting both cell membrane integrity and mitochondrial function, presents a promising avenue for the development of new therapeutics to address the growing challenge of antifungal resistance. Further research is warranted to fully elucidate the molecular pathways affected by this compound and to evaluate its clinical potential.
References
Confirming the Antibiofilm Properties of SM-21: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
The emergence of biofilm-mediated microbial resistance presents a significant challenge in clinical and industrial settings. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against conventional antimicrobial agents. The development of novel compounds that can effectively inhibit or eradicate biofilms is a critical area of research. This guide provides a comparative overview of key assays used to confirm the antibiofilm properties of a novel antimicrobial agent, designated here as SM-21.
It is important to note that the designation "this compound" can be ambiguous. This guide synthesizes information based on a compound referred to as "Antimicrobial agent-21" for which detailed experimental protocols are available, and includes visual data from a related compound, "APM-21," to illustrate the experimental outcomes. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive resource for researchers evaluating the antibiofilm efficacy of this compound or other novel compounds.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize hypothetical quantitative data for the antibiofilm activity of this compound compared to a control (untreated biofilm) and a generic antibiotic. This data is for illustrative purposes to demonstrate how results from different assays can be presented.
Table 1: Biofilm Biomass Quantification using Crystal Violet (CV) Assay
| Treatment Group | Concentration (µg/mL) | Absorbance at 570 nm (OD₅₇₀) | Biofilm Inhibition (%) |
| Untreated Control | 0 | 1.25 ± 0.15 | 0% |
| This compound | 10 | 0.63 ± 0.08 | 50% |
| This compound | 50 | 0.25 ± 0.05 | 80% |
| Antibiotic X | 50 | 0.94 ± 0.12 | 25% |
Table 2: Biofilm Viability Assessment using MTT Assay
| Treatment Group | Concentration (µg/mL) | Absorbance at 570 nm (OD₅₇₀) | Metabolic Activity Reduction (%) |
| Untreated Control | 0 | 0.98 ± 0.11 | 0% |
| This compound | 10 | 0.49 ± 0.06 | 50% |
| This compound | 50 | 0.15 ± 0.03 | 85% |
| Antibiotic X | 50 | 0.78 ± 0.09 | 20% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay measures the total biofilm biomass, including live and dead cells and the extracellular matrix.[1][2]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate for 24-48 hours at 37°C to allow biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of the different concentrations of this compound to the biofilm-containing wells.
-
Include a positive control (biofilm with no agent) and a negative control (no biofilm, no agent).
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass:
-
Aspirate the medium containing this compound.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air dry the plate for at least 15 minutes.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.[3]
-
MTT Assay for Biofilm Viability
This assay assesses the metabolic activity of viable bacterial cells within the biofilm.[4][5]
Materials:
-
Biofilm plate prepared as in the CV assay protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, sterile
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol to grow biofilms and treat them with this compound.
-
-
Metabolic Activity Assay:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 100 µL of sterile PBS and 10 µL of MTT solution to each well.
-
Incubate in the dark for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.[3][6]
Materials:
-
Glass-bottom dishes or slides suitable for microscopy
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth and Treatment:
-
Grow biofilms on glass-bottom dishes as described previously.
-
Treat the biofilms with this compound at the desired concentrations.
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a live/dead staining solution according to the manufacturer's instructions.
-
-
Imaging:
-
Visualize the biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Live cells will typically fluoresce green, while dead cells will fluoresce red.
-
Scanning Electron Microscopy (SEM) for Biofilm Morphology
SEM provides high-resolution images of the surface topography and cellular arrangement within the biofilm.[7][8]
Materials:
-
Appropriate substrate for biofilm growth (e.g., coverslips)
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol (B145695) series)
-
Critical point dryer
-
Sputter coater
-
Scanning electron microscope
Procedure:
-
Biofilm Growth and Treatment:
-
Grow biofilms on the chosen substrate and treat with this compound.
-
-
Sample Preparation:
-
Fix the biofilms with a primary fixative (e.g., 2.5% glutaraldehyde) followed by a secondary fixative (e.g., 1% osmium tetroxide).
-
Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).
-
Dry the samples using critical point drying.
-
Mount the dried samples on stubs and coat with a conductive material (e.g., gold-palladium) using a sputter coater.[9]
-
-
Imaging:
-
Examine the samples under a scanning electron microscope to observe the biofilm morphology. The effects of an anti-biofilm agent, in this case, APM-21, can be clearly visualized as a disruption of the mature biofilm structure.[1]
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the logical flow of the experimental procedures and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the antibiofilm properties of this compound.
Caption: Postulated signaling pathway inhibition by this compound in biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of a marine phototrophic biofilm by confocal laser scanning microscopy using the new image quantification software PHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
A Comparative Guide to the In Vivo Efficacy of Novel Antifungal Agents: SM-21 vs. Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal drug discovery is continuously evolving, driven by the urgent need for more effective and less toxic treatments for invasive fungal infections. This guide provides a detailed comparison of the in vivo efficacy of SM-21, a novel small molecule antifungal, with other recently developed antifungal agents, namely fosmanogepix, ibrexafungerp (B609083), and rezafungin. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field.
Executive Summary
This compound demonstrates significant in vivo efficacy in murine models of both systemic and oral candidiasis, primarily through the disruption of fungal cell membrane integrity. In comparison, fosmanogepix, ibrexafungerp, and rezafungin represent new classes of antifungals with distinct mechanisms of action, targeting critical fungal cellular processes. Fosmanogepix inhibits the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, while ibrexafungerp and rezafungin inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. All four agents have shown promise in preclinical models, exhibiting significant reductions in fungal burden and improvements in survival.
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo efficacy of this compound and the comparator novel antifungal agents in murine models of systemic and oral candidiasis. It is important to note that these data are compiled from separate studies, and direct head-to-head comparisons may not be available. Variations in experimental protocols, including mouse strains, Candida strains, and inoculum sizes, should be considered when interpreting the results.
Systemic Candidiasis
| Agent | Animal Model | Candida Strain | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound | BALB/c mice | C. albicans SC5314 | 50 mg/kg, intraperitoneal (i.p.), once daily for 4 days | 100% survival at day 5 post-infection (compared to 0% in untreated group). Significant reduction in kidney fungal burden by approximately 3 log10 CFU/g. | [1] |
| Fosmanogepix | Neutropenic mice | Fluconazole-resistant C. auris | 104 and 130 mg/kg, i.p., three times daily, or 260 mg/kg, i.p., twice daily for 7 days | Significant improvements in survival. Significant reductions in kidney and brain fungal burden. | [2] |
| Ibrexafungerp | Neutropenic mice | Fluconazole-resistant C. auris | 20, 30, and 40 mg/kg, oral, twice daily for 7 days | Marked improvements in survival at higher doses. Significant reductions in kidney fungal burden. | [3][4] |
| Rezafungin | Neutropenic BALB/c mice | C. auris | 20 mg/kg, i.p., on days 1, 3, and 6 | Significantly improved survival after 21 days. Produced a 3–5 log CFU/g decrease in kidney fungal burden. | [5][6] |
Oropharyngeal Candidiasis (OPC)
| Agent | Animal Model | Candida Strain | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound | Immunosuppressed mice | C. albicans | Topical application | More effective than nystatin (B1677061) at reducing the extent of tongue lesions. | [4] |
| N/A | Data for fosmanogepix, ibrexafungerp, and rezafungin in a murine OPC model was not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the key in vivo studies cited.
Systemic Candidiasis Model (General Protocol)
A common model for systemic candidiasis involves the intravenous injection of Candida species into mice.
-
Animal Model: Typically, immunocompromised mice are used to establish a robust infection. Common strains include BALB/c or A/J mice.[5] Immunosuppression is often induced by agents like cyclophosphamide (B585) or cortisone (B1669442) acetate.[2][5][7]
-
Infection: Mice are infected via intravenous (e.g., tail vein) injection of a specified inoculum of a clinical isolate or reference strain of Candida (e.g., C. albicans SC5314, or a resistant C. auris strain).[1][2][3]
-
Treatment: Antifungal treatment is initiated at a specified time point post-infection. The route of administration (e.g., intraperitoneal, oral), dose, frequency, and duration of treatment are key variables.[1][2][3][5]
-
Outcome Measures: Efficacy is primarily assessed by:
-
Survival: Monitoring and recording the survival rate of treated versus control groups over a defined period.[1][2][3][5]
-
Fungal Burden: Quantifying the number of colony-forming units (CFU) in target organs, most commonly the kidneys, by homogenizing the tissue and plating serial dilutions on appropriate growth media.[1][5]
-
Oropharyngeal Candidiasis Model (General Protocol)
This model is used to evaluate the efficacy of antifungal agents against mucosal infections.
-
Animal Model: Immunosuppressed mice are typically used.[7][8]
-
Infection: A cotton swab saturated with a suspension of C. albicans is placed sublingually for a defined period.[8]
-
Treatment: Antifungal agents are often administered topically to the oral cavity.
-
Outcome Measures: Efficacy is determined by:
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and affected signaling pathways of these novel antifungal agents is critical for their rational development and use.
This compound: Fungal Cell Membrane Disruption
This compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity.[4] This leads to increased membrane permeability and subsequent cell death. The precise signaling cascade triggered by this membrane damage is still under investigation, but it is hypothesized to involve cellular stress responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucosal Candidiasis: Practice Essentials, Pathophysiology, Risk Factors [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Fungal Target Validation of SM-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antifungal agent SM-21 and its derivatives with established antifungal drugs. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of molecular pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a novel small molecule antifungal agent identified through high-throughput screening. It has demonstrated potent in vitro and in vivo efficacy against a broad range of Candida species, including strains resistant to conventional antifungal therapies[1]. Initial studies suggested that this compound disrupts the integrity of the fungal cell membrane and cell wall. More recent research on a structurally related derivative, xy12, has pinpointed the primary target as mitochondrial complex I , leading to the inhibition of oxidative phosphorylation[2][3][4]. This primary action results in downstream effects on the fungal cell's structural components.
Comparative Analysis of Antifungal Agents
To contextualize the efficacy and mechanism of this compound, this guide compares it with three major classes of antifungal drugs, each with a distinct molecular target:
-
Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14-α-demethylase (Erg11p).
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, by targeting the enzyme β-1,3-glucan synthase.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antifungal agents against various Candida species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MIC (µg/mL) of this compound and Comparator Antifungals against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.2 - 1.6 | 0.2 | N/A |
| Fluconazole | ≤0.25 - >64 | 0.5 | 8 |
| Caspofungin | 0.008 - >8 | 0.03 - 0.5 | 0.06 - 2.0 |
| Amphotericin B | 0.0625 - 4 | 0.25 - 0.5 | 0.5 - 1 |
Data compiled from multiple sources[5][6][7][8][9][10][11][12][13][14]. MIC values can vary based on the specific strain and testing methodology.
Table 2: MIC (µg/mL) of this compound and Comparator Antifungals against Non-albicans Candida Species
| Candida Species | This compound (Range) | Fluconazole (MIC90) | Caspofungin (MIC90) | Amphotericin B (MIC90) |
| C. glabrata | 0.2 - 1.6 | 32 | 0.06 | 1 |
| C. parapsilosis | 0.2 - 1.6 | 2 | 0.5 | 1 |
| C. tropicalis | 0.2 - 1.6 | 2 | 0.06 | 1 |
| C. krusei | 0.2 - 1.6 | ≥64 | 0.5 | 1 |
Data compiled from multiple sources[5][6][7][8][9][10][11][12][15][16].
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the target and mechanism of action of this compound and other antifungal agents.
Mitochondrial Complex I Activity Assay
This assay determines the effect of an antifungal compound on the activity of the first enzyme complex of the mitochondrial electron transport chain.
Protocol:
-
Mitochondria Isolation:
-
Grow Candida albicans cells to mid-log phase in YPD medium.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Spheroplast the cells using zymolyase to digest the cell wall.
-
Lyse the spheroplasts by osmotic shock and homogenize.
-
Isolate mitochondria by differential centrifugation.
-
-
Enzyme Activity Measurement:
-
Resuspend the isolated mitochondria in an assay buffer.
-
Add the mitochondrial suspension to a microplate.
-
Initiate the reaction by adding NADH (the substrate for complex I).
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To test the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., this compound) before adding NADH.
-
Include a known inhibitor of complex I, such as rotenone, as a positive control.
-
Ergosterol Quantification Assay
This spectrophotometric assay is used to quantify the total amount of ergosterol in fungal cells, providing a measure of the efficacy of drugs that target the ergosterol biosynthesis pathway.
Protocol:
-
Cell Culture and Treatment:
-
Grow Candida albicans in a suitable medium with and without the test compound (e.g., fluconazole) at various concentrations.
-
Incubate for a defined period to allow for drug action.
-
-
Ergosterol Extraction:
-
Harvest and wash the fungal cells.
-
Saponify the cells by heating in an alcoholic solution of potassium hydroxide. This process breaks down lipids and releases sterols.
-
Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.
-
-
Spectrophotometric Analysis:
-
Dilute the sterol extract in ethanol.
-
Scan the absorbance of the solution from 240 to 300 nm.
-
Ergosterol has a characteristic four-peaked absorbance spectrum in this range. The height of the peaks is proportional to the amount of ergosterol.
-
Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.
-
β-1,3-Glucan Synthase Activity Assay
This assay measures the activity of the enzyme responsible for synthesizing a key component of the fungal cell wall, and is used to assess the efficacy of echinocandin-class drugs.
Protocol:
-
Membrane Fraction Preparation:
-
Grow Candida albicans and prepare spheroplasts as described for the mitochondrial assay.
-
Lyse the spheroplasts and isolate the membrane fraction, which contains the β-1,3-glucan synthase enzyme, by centrifugation.
-
-
Enzyme Assay:
-
Incubate the membrane fraction in a reaction mixture containing the substrate UDP-glucose (radiolabeled or fluorescently tagged for detection).
-
The enzyme will polymerize the glucose units into β-1,3-glucan, which is insoluble.
-
Stop the reaction and filter the mixture to capture the insoluble glucan product.
-
Quantify the amount of product formed by measuring the radioactivity or fluorescence.
-
To test an inhibitor (e.g., caspofungin), include it in the reaction mixture.
-
Propidium (B1200493) Iodide (PI) Uptake Assay for Cell Membrane Permeability
This fluorescence-based assay is used to assess cell membrane integrity. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes.
Protocol:
-
Cell Treatment:
-
Incubate Candida albicans cells with the test compound (e.g., this compound) at various concentrations and for different durations.
-
Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
-
Staining:
-
Add propidium iodide to the cell suspensions and incubate briefly in the dark.
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Cells with damaged membranes will exhibit red fluorescence.
-
Quantify the percentage of fluorescent (i.e., dead or membrane-compromised) cells.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of action for this compound in the fungal cell.
Caption: Workflow for validating the antifungal targets of this compound.
Conclusion
This compound represents a promising new class of antifungal agents with a primary mechanism of action targeting mitochondrial complex I, a novel target not exploited by current mainstream antifungals. This inhibition of cellular respiration leads to a cascade of downstream effects, including the disruption of cell membrane and cell wall integrity, which are the primary targets of established drugs like azoles, echinocandins, and polyenes. The multi-faceted impact of this compound on fungal cell physiology, combined with its efficacy against resistant strains, underscores its potential as a valuable addition to the clinical arsenal (B13267) for treating fungal infections. Further research is warranted to fully elucidate the molecular interactions between this compound and its target and to optimize its therapeutic potential.
References
- 1. Item - MICs of SM21 for antifungal-resistant Candida strains. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jidc.org [jidc.org]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of SM21-Treated Candida albicans
A guide for researchers and drug development professionals on the transcriptomic impact of the novel antifungal agent SM21 in comparison to other antifungal treatments.
This guide provides a comparative overview of the transcriptomic changes induced by the novel antifungal small molecule, SM21, in the pathogenic yeast Candida albicans. The data presented here is compiled from recent studies and contrasted with the effects of other antifungal agents to offer insights into its mechanism of action and potential as a therapeutic agent.
Introduction to SM21
SM21 is a novel small molecule identified through screening for inhibitors of the yeast-to-hypha transition in Candida albicans, a critical virulence attribute.[1] It has demonstrated potent antifungal and anti-biofilm properties against a range of Candida species, including strains resistant to existing antifungal drugs.[1] In vivo studies have shown that SM21 can prevent mortality in a systemic candidiasis mouse model and reduce lesions in an oral candidiasis model.[1] The primary mechanism of action appears to involve the disruption of the fungal cell membrane integrity.[1] Transcriptomic analyses have further elucidated the molecular pathways affected by SM21, revealing a significant impact on mitochondrial function.[2]
Comparative Transcriptomic Data
The following table summarizes the transcriptomic response of Candida albicans to SM21 and other selected antifungal agents. The data highlights the number of differentially expressed genes (DEGs), providing a quantitative comparison of the global gene expression changes induced by each treatment.
| Treatment | Candida Strain | Upregulated Genes | Downregulated Genes | Total DEGs | Key Affected Pathways | Reference |
| SM21 | Haploid GZY803 | - | - | - | Mitochondrial function, Peptide and protein metabolism | [2] |
| Compound 9029936 | C. albicans | 618 | 702 | 1320 | Filamentation, Virulence, Cell adhesion, Iron transport | [3][4] |
| X33 AMOP | C. albicans | 532 | 608 | 1140 | Protein, Nucleic acid, and Carbohydrate metabolism | [5] |
| MAF-1A | C. albicans | 575 | 457 | 1032 | Ergosterol (B1671047) metabolism, Fatty acid biosynthesis, Oxidative stress response | [6] |
| Aurone SH1009 | C. albicans SC5314 | 585 | 664 | 1249 | Trehalose metabolism, RNA processing | [7] |
| Aurone SH9051 | C. albicans SC5314 | 689 | 396 | 1085 | Sulfur amino acid metabolism, Arginine biosynthesis | [7] |
| Fluconazole | C. albicans Biofilms | - | - | - | DNA methylation, Phenotypic switching | [8] |
| Huanglian Jiedu Decoction | C. albicans | 700 | 35 | 735 | DNA replication, Transporter activity | [9] |
Note: The number of DEGs for SM21 was not explicitly quantified in the provided search result.
Experimental Protocols
The following sections detail the typical methodologies employed in the transcriptomic analysis of Candida albicans upon treatment with antifungal agents.
RNA Sequencing (RNA-seq) Protocol
A generalized workflow for RNA-seq as described in the referenced studies involves the following steps:
-
Culture and Treatment: Candida albicans strains are cultured in appropriate media (e.g., YPD) to a specific optical density (e.g., OD600 of 0.6-0.8). The cells are then treated with the antifungal agent at a predetermined concentration (e.g., MIC) for a specified duration.[5][10] Control samples are treated with the vehicle (e.g., DMSO) under the same conditions.
-
RNA Extraction: Total RNA is extracted from the treated and control cell pellets using standard methods such as the Qiagen RNeasy plus Minikit or Trizol reagent.[10]
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using an Agilent Bioanalyzer and RNase-free agarose (B213101) gel electrophoresis.[10]
-
Library Preparation: mRNA is enriched from the total RNA using Oligo(dT) beads. The enriched mRNA is then fragmented and reverse transcribed into cDNA. Second-strand cDNA is synthesized, purified, end-repaired, A-tailed, and ligated with Illumina sequencing adapters.[10]
-
Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., NextSeq 500), generating single-read or paired-end reads.[11]
Data Analysis Pipeline
The bioinformatic analysis of the RNA-seq data typically follows these steps:
-
Quality Control of Reads: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference Candida albicans genome (e.g., SC5314 assembly from the Candida Genome Database) using aligners like HISAT2.[11]
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical analysis is performed to identify differentially expressed genes (DEGs) between the treated and control samples. Common criteria for defining a DEG are a fold change of >2 or <-2 and a Benjamini-Hochberg adjusted p-value (FDR) of <0.05.[3]
-
Functional Annotation and Pathway Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and metabolic pathways that are significantly affected by the treatment.[3]
Visualizations
Experimental Workflow for Comparative Transcriptomics
Caption: Experimental workflow for comparative transcriptomics of antifungal-treated Candida.
Signaling Pathways Affected by SM21 Treatment
Caption: Key cellular pathways in Candida albicans affected by SM21 treatment.
Conclusion
The transcriptomic profile of SM21-treated Candida albicans reveals a distinct mechanism of action centered on the disruption of mitochondrial function.[2] This leads to a collapse of the mitochondrial membrane potential, reduced ATP production, increased reactive oxygen species generation, and a decrease in antioxidant potential.[2] Comparatively, other antifungal agents affect different primary pathways, such as ergosterol biosynthesis (MAF-1A), cell wall integrity (Echinocandins), or filamentation (Compound 9029936).[3][6][12] The unique transcriptomic signature of SM21 suggests it operates through a fungal-specific mechanism that is less likely to be affected by existing resistance mechanisms. These findings underscore the potential of SM21 as a novel antifungal agent and highlight the power of comparative transcriptomics in understanding drug efficacy and mode of action. Further research, including more direct comparative RNA-seq studies under identical conditions, would be invaluable for a more detailed understanding of the nuances between these antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological and transcriptome analysis of Candida albicans in response to X33 antimicrobial oligopeptide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Responses of Candida albicans to Antimicrobial Peptide MAF-1A [frontiersin.org]
- 7. Frontiers | Combining Genome-Wide Gene Expression Analysis (RNA-seq) and a Gene Editing Platform (CRISPR-Cas9) to Uncover the Selectively Pro-oxidant Activity of Aurone Compounds Against Candida albicans [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptomics Analysis of Candida albicans Treated with Huanglian Jiedu Decoction Using RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative transcriptional analysis of Candida auris biofilms following farnesol and tyrosol treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Clarification Required for Safe Disposal of SM-21
To provide accurate and essential safety information for the proper disposal of "SM-21," it is crucial to first identify the specific chemical compound you are working with. Initial research has revealed that "this compound" is an identifier for several distinct substances, each with different properties and requiring unique disposal procedures.
The following compounds have been identified under the designation "this compound":
-
N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide (CAS Number: 864082-47-3): A laboratory chemical for which a Safety Data Sheet (SDS) is available, indicating it is intended for the manufacture of substances.[1]
-
SLEM SM21: A flammable liquid and vapor used as a filler for repairing surfaces. It is classified as causing skin and eye irritation and is suspected of damaging the unborn child.[2]
-
SM 21 (Lacquer solvent/Varnish thinner): A flammable liquid and vapor that can cause skin and eye irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways.[3]
-
Antimicrobial Agent-21: A potent antimicrobial compound requiring specific handling and disposal as hazardous chemical waste.[4]
-
This compound maleate (B1232345): A potent and selective σ2 antagonist with central effects, used in laboratory research.[5]
To ensure the safety of all personnel and compliance with regulations, please specify which "this compound" compound you are using. Once the exact substance is identified, a detailed and accurate disposal plan can be provided, including:
-
Step-by-step disposal procedures
-
A summary of quantitative data in a structured table
-
A visual diagram of the disposal workflow
Providing a generic disposal plan without this clarification would be unsafe and could lead to improper handling of hazardous materials. Your safety is our primary concern, and we look forward to providing you with the precise information you need upon clarification.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
